Product packaging for Phenol, p-[2-(4-quinolyl)vinyl]-(Cat. No.:CAS No. 789-76-4)

Phenol, p-[2-(4-quinolyl)vinyl]-

Número de catálogo: B1619303
Número CAS: 789-76-4
Peso molecular: 247.29 g/mol
Clave InChI: AMPIAJAEPGYBAA-VMPITWQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Phenol, p-[2-(4-quinolyl)vinyl]- is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, p-[2-(4-quinolyl)vinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, p-[2-(4-quinolyl)vinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO B1619303 Phenol, p-[2-(4-quinolyl)vinyl]- CAS No. 789-76-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(E)-2-quinolin-4-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12,19H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPIAJAEPGYBAA-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425212
Record name 4-[2-(Quinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789-76-4
Record name 4-[2-(Quinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Phenol, p-[2-(4-quinolyl)vinyl]- (CAS 789-76-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Phenol, p-[2-(4-quinolyl)vinyl]-, also known as 4-(4-hydroxystyryl)quinoline. This document consolidates available data on its physicochemical characteristics, synthesis, spectral properties, and known biological activities, with a focus on its potential applications in research and drug development.

Core Properties and Data

"Phenol, p-[2-(4-quinolyl)vinyl]-" is a styrylquinoline derivative, a class of compounds recognized for their diverse pharmacological activities. While experimental data for this specific compound is limited in publicly accessible literature, the following tables summarize its predicted physicochemical properties and available spectral data.

Physicochemical Properties
PropertyValueSource
CAS Number 789-76-4-
Molecular Formula C₁₇H₁₃NOPubChem[1]
Molecular Weight 247.29 g/mol PubChem[1]
Predicted Density 1.246 g/cm³ChemSrc
Predicted Boiling Point 443.4 °C at 760 mmHgChemSrc
Predicted Flash Point 222 °CChemSrc
Predicted LogP 4.11ChemSrc
Spectral Data
Spectroscopy Expected Features
¹H NMR Signals corresponding to aromatic protons on the quinoline and phenol rings, as well as vinylic protons. The coupling constant of the vinylic protons is indicative of the trans configuration of the double bond.
¹³C NMR Resonances for the carbon atoms of the quinoline and phenol rings, and the vinylic carbons.
Infrared (IR) Characteristic absorption bands for O-H stretching (phenol), C=C stretching (vinyl and aromatic), and C-N stretching (quinoline).
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

A standard method for the synthesis of 4-styrylquinolines involves the acid-catalyzed condensation of lepidine (4-methylquinoline) with a substituted benzaldehyde. The following is a generalized experimental protocol that can be adapted for the synthesis of "Phenol, p-[2-(4-quinolyl)vinyl]-".

Synthesis of Phenol, p-[2-(4-quinolyl)vinyl]-

Materials:

  • Lepidine (4-methylquinoline)

  • 4-Hydroxybenzaldehyde

  • Acetic anhydride or a strong acid catalyst (e.g., hydrochloric acid)

  • Solvent (e.g., glacial acetic acid, toluene)

Procedure:

  • A mixture of lepidine and 4-hydroxybenzaldehyde (in a slight molar excess) is prepared in a suitable solvent.

  • A catalytic amount of acid (e.g., a few drops of concentrated HCl) or an excess of acetic anhydride is added to the mixture.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

Styrylquinoline derivatives have been investigated for a range of biological activities. While specific studies on "Phenol, p-[2-(4-quinolyl)vinyl]-" are not extensively documented, the broader class of styrylquinolines has shown promise in several therapeutic areas.

Anticancer Activity

Several styrylquinolines have demonstrated potent anticancer activity. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

anticancer_pathway Styrylquinoline Phenol, p-[2-(4-quinolyl)vinyl]- ROS ↑ Reactive Oxygen Species (ROS) Styrylquinoline->ROS EGFR EGFR Kinase Styrylquinoline->EGFR Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest (G2/M phase) EGFR->CellCycle Progression neuro_workflow Compound Phenol, p-[2-(4-quinolyl)vinyl]- (or derivative) Binding Binding to Fibrils Compound->Binding Amyloid β-Amyloid Fibrils Amyloid->Binding Imaging Fluorescence Imaging (PET/SPECT) Binding->Imaging Neuroprotection Inhibition of Fibril Aggregation Binding->Neuroprotection

References

Synthesis of 4-(4-hydroxystyryl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 4-(4-hydroxystyryl)quinoline. While specific, detailed experimental protocols and complete spectral data for this exact molecule are not extensively available in the reviewed literature, this document outlines the most probable and effective synthetic routes based on analogous and well-established reactions for similar styrylquinoline derivatives. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis and drug development.

Overview of Synthetic Strategies

The synthesis of 4-(4-hydroxystyryl)quinoline, a styrylquinoline derivative, can be approached through several established synthetic methodologies. The most direct and commonly employed method is the acid-catalyzed condensation of 4-methylquinoline (lepidine) with 4-hydroxybenzaldehyde. Alternative multi-step pathways involving classic organic reactions such as the Wittig reaction or Heck coupling could also be envisioned for the construction of the styryl moiety.

The primary synthesis pathway explored in this guide is the direct condensation reaction, which is favored for its atom economy and operational simplicity.

Primary Synthesis Pathway: Acid-Catalyzed Condensation

The most straightforward approach to synthesizing 4-(4-hydroxystyryl)quinoline is through the condensation of 4-methylquinoline (lepidine) with 4-hydroxybenzaldehyde. This reaction is typically catalyzed by an acid, with acetic anhydride often serving as both the catalyst and a dehydrating agent to drive the reaction to completion. Microwave-assisted synthesis has also emerged as an efficient method for this type of transformation, often leading to shorter reaction times and improved yields.

The general reaction is as follows:

4-Methylquinoline + 4-Hydroxybenzaldehyde → 4-(4-hydroxystyryl)quinoline + H₂O

This reaction proceeds via an initial aldol-type addition of the deprotonated methyl group of lepidine to the carbonyl group of 4-hydroxybenzaldehyde, followed by dehydration to form the stable conjugated styryl system. The use of acetic anhydride can also lead to the acetylation of the hydroxyl group, which may require a subsequent hydrolysis step to yield the final product.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol based on similar syntheses of styrylquinolines. Optimization of reaction conditions may be necessary to achieve optimal yields and purity for 4-(4-hydroxystyryl)quinoline.

Materials:

  • 4-Methylquinoline (lepidine)

  • 4-Hydroxybenzaldehyde

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Ethanol (for recrystallization)

  • Sodium hydroxide solution (for deacetylation, if necessary)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylquinoline (1.0 eq) and 4-hydroxybenzaldehyde (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add acetic anhydride (2-5 eq) to the mixture. Glacial acetic acid can be used as a solvent if required.

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water or a dilute sodium carbonate solution to neutralize the excess acetic anhydride and acid.

  • Isolation: The crude product may precipitate out of the aqueous solution. Collect the solid by filtration and wash with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 4-(4-hydroxystyryl)quinoline. If the hydroxyl group has been acetylated, the crude product can be treated with a dilute solution of sodium hydroxide in ethanol to facilitate deacetylation, followed by neutralization with hydrochloric acid and extraction.

Microwave-Assisted Synthesis Protocol (General Procedure)

Procedure:

  • Reaction Mixture: In a microwave-safe vessel, mix 4-methylquinoline (1.0 eq) and 4-hydroxybenzaldehyde (1.0-1.2 eq). A minimal amount of a high-boiling polar solvent like DMF or DMSO, or a solid support like silica or alumina, can be added.

  • Irradiation: Subject the mixture to microwave irradiation at a set temperature (e.g., 150-200 °C) for a short duration (e.g., 5-20 minutes).

  • Work-up and Purification: Follow the same work-up and purification steps as described in the conventional heating method.

Quantitative Data

Table 1: Reaction Parameters and Yields for Analogous Styrylquinoline Syntheses

Starting MaterialsReaction ConditionsYield (%)Reference
2-Methylquinoline, BenzaldehydeAcetic Anhydride, Reflux, 8h71-88[1]
2-Methylquinoline, 4-HydroxybenzaldehydeUncatalyzed, Microwave, Solvent-freeHigh[2]
Quinaldic acid, ArylbenzaldehydesTFA, MicrowaveGood[3]

Table 2: Spectroscopic Data for a Structurally Similar Compound: (E)-2-(4-hydroxystyryl)quinoline

Spectroscopic TechniqueObserved DataReference
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.06 (t, J = 8.0 Hz, 2H), 7.73 (d, J = 8.0 Hz, 1H), 7.68 (t, J = 8.0 Hz, 1H), 7.61-7.55 (m, 2H), 7.51-7.45 (m, 3H), 7.34-7.30 (m, 3H)[4]
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)155.6, 148.2, 136.4, 135.0, 134.3, 133.0, 129.8, 129.5, 129.2, 129.0, 128.4, 127.5, 127.4, 126.3, 119.4[4]

Note: The data provided is for the 2-styryl isomer and should be used as a reference for expected chemical shifts and coupling patterns for the 4-styryl isomer.

Alternative Synthesis Pathways

While direct condensation is the most probable route, other established methods for forming carbon-carbon double bonds could be adapted for the synthesis of 4-(4-hydroxystyryl)quinoline.

Wittig Reaction

The Wittig reaction provides a reliable method for alkene synthesis. A potential pathway for 4-(4-hydroxystyryl)quinoline would involve the reaction of a quinoline-4-carbaldehyde with a phosphonium ylide derived from 4-hydroxybenzyl bromide.

Workflow:

  • Preparation of Quinoline-4-carbaldehyde: Oxidation of 4-methylquinoline.

  • Preparation of the Wittig Reagent: Reaction of triphenylphosphine with 4-(bromomethyl)phenol (with the hydroxyl group potentially protected) followed by deprotonation with a strong base.

  • Wittig Reaction: Reaction of quinoline-4-carbaldehyde with the prepared ylide.

  • Deprotection (if necessary): Removal of the protecting group from the hydroxyl function.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction that can be used to form the styryl double bond. This would likely involve the reaction of a 4-haloquinoline (e.g., 4-bromoquinoline or 4-iodoquinoline) with 4-hydroxystyrene.

Workflow:

  • Heck Coupling: Pd-catalyzed reaction of a 4-haloquinoline with 4-vinylphenol in the presence of a base.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_condensation Direct Condensation Pathway cluster_wittig Wittig Reaction Pathway cluster_heck Heck Reaction Pathway 4-Methylquinoline 4-Methylquinoline 4-(4-hydroxystyryl)quinoline 4-(4-hydroxystyryl)quinoline 4-Methylquinoline->4-(4-hydroxystyryl)quinoline Acetic Anhydride, Reflux 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->4-(4-hydroxystyryl)quinoline 4-Methylquinoline_w 4-Methylquinoline Quinoline-4-carbaldehyde Quinoline-4-carbaldehyde 4-Methylquinoline_w->Quinoline-4-carbaldehyde Oxidation 4-HSQ_w 4-(4-hydroxystyryl)quinoline Quinoline-4-carbaldehyde->4-HSQ_w Wittig Reaction 4-(Bromomethyl)phenol 4-(Bromomethyl)phenol Wittig_Reagent Phosphonium Ylide 4-(Bromomethyl)phenol->Wittig_Reagent 1. PPh₃ 2. Base Wittig_Reagent->4-HSQ_w 4-Haloquinoline 4-Haloquinoline 4-HSQ_h 4-(4-hydroxystyryl)quinoline 4-Haloquinoline->4-HSQ_h Pd Catalyst, Base 4-Vinylphenol 4-Vinylphenol 4-Vinylphenol->4-HSQ_h Experimental_Workflow start Start reactants Combine 4-Methylquinoline and 4-Hydroxybenzaldehyde start->reactants add_reagents Add Acetic Anhydride reactants->add_reagents reflux Reflux for 4-8 hours add_reagents->reflux workup Cool and Pour into Water reflux->workup filtration Filter Precipitate workup->filtration purification Recrystallize from Ethanol filtration->purification product Pure 4-(4-hydroxystyryl)quinoline purification->product

References

In-Depth Technical Guide to the Spectroscopic Data of p-[2-(4-quinolyl)vinyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound p-[2-(4-quinolyl)vinyl]phenol (CAS RN: 789-76-4; Molecular Formula: C₁₇H₁₃NO; Molecular Weight: 247.29 g/mol ). This document is intended to serve as a core reference for researchers and professionals engaged in drug development and related scientific fields.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for p-[2-(4-quinolyl)vinyl]phenol.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Description
Data not available in search results
Mass Spectrometry (MS) Data
m/zInterpretation
Data not available in search results

Note: Despite extensive searches, specific, experimentally-derived quantitative NMR, IR, and Mass Spectrometry data for p-[2-(4-quinolyl)vinyl]phenol were not available in the public domain at the time of this compilation. The tables are provided as a template for data population once it becomes accessible.

Experimental Protocols

A key synthetic route to p-[2-(4-quinolyl)vinyl]phenol involves a microwave-assisted reaction.

Synthesis of p-[2-(4-quinolyl)vinyl]phenol

A reported method for the synthesis of 4-styrylquinolines, including p-[2-(4-quinolyl)vinyl]phenol, utilizes a neat (solvent-free) reaction under microwave irradiation.[1]

Reactants:

  • 4-methylquinoline (lepidine)

  • 4-hydroxybenzaldehyde

  • Zinc(II) chloride (catalyst)

Procedure (General):

  • The reactants, 4-methylquinoline and 4-hydroxybenzaldehyde, are mixed in the presence of a catalytic amount of zinc(II) chloride.

  • The mixture is subjected to microwave irradiation.

  • The reaction progress is monitored until completion.

  • Upon completion, the product, p-[2-(4-quinolyl)vinyl]phenol, is isolated and purified.

A reported yield for this reaction is 61%.[1]

Detailed experimental parameters, such as reaction time, microwave power, and purification methods, would be found in the primary literature and are essential for reproducing the synthesis.

Spectroscopic Characterization

The standard analytical techniques for the characterization of the synthesized p-[2-(4-quinolyl)vinyl]phenol would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the spectroscopic characterization of p-[2-(4-quinolyl)vinyl]phenol.

G Logical Workflow: Synthesis and Characterization of p-[2-(4-quinolyl)vinyl]phenol cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Reactants: - 4-methylquinoline - 4-hydroxybenzaldehyde - ZnCl2 (catalyst) Microwave Microwave Irradiation (Neat Reaction) Reactants->Microwave Mixing Crude Crude Product Microwave->Crude Purification Purification Crude->Purification Product p-[2-(4-quinolyl)vinyl]phenol Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectroscopic Data (Tables) NMR->Data IR->Data MS->Data

Caption: Synthesis and Characterization Workflow.

References

Unveiling the Photophysical Landscape of Quinolinyl Vinyl Phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of quinolinyl vinyl phenol derivatives. These compounds are of significant interest in the fields of medicinal chemistry and materials science due to their unique fluorescent properties, which are often modulated by their molecular structure and environment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical process of Excited-State Intramolecular Proton Transfer (ESIPT), a hallmark of many phenol-containing fluorophores.

Core Photophysical Properties

Quinolinyl vinyl phenol derivatives exhibit distinct absorption and emission characteristics, largely governed by the electronic interplay between the quinoline and phenol moieties, connected through a vinyl bridge. The vinyl group extends the π-conjugation, influencing the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Data Presentation

The following table summarizes the key photophysical parameters for a representative quinolinyl vinyl phenol derivative, 4-[2-(4-quinolinyl)vinyl]phenol. The data is presented to facilitate comparison and understanding of its electronic transition properties.

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Lifetime (τ) (ns)
4-[2-(4-Quinolinyl)vinyl]phenolDichloromethane3504506494Not Reported2.6 (triplet state in ethanol)[1][2]

Note: Comprehensive photophysical data for a wide range of quinolinyl vinyl phenol derivatives is not extensively compiled in single sources. The data presented is based on available information and may vary with substitutions on the quinoline or phenol rings.

Experimental Protocols

Accurate characterization of the photophysical properties of quinolinyl vinyl phenol derivatives relies on standardized experimental procedures. Below are detailed methodologies for key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum of a quinolinyl vinyl phenol derivative.

Objective: To determine the wavelength(s) of maximum absorbance (λ_max) and the molar extinction coefficient (ε).

Materials:

  • Quinolinyl vinyl phenol derivative

  • Spectroscopic grade solvent (e.g., Dichloromethane, Ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the quinolinyl vinyl phenol derivative of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range, ensuring the maximum absorbance is within the linear range of the spectrophotometer, usually < 1.0).

  • Instrument Calibration: Calibrate the spectrophotometer using a blank cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence emission and excitation spectra.

Objective: To determine the wavelengths of maximum excitation and emission, and the fluorescence quantum yield.

Materials:

  • Quinolinyl vinyl phenol derivative solution (prepared as for UV-Vis)

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise an estimate can be used) and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

  • Emission Spectrum: Excite the sample at the wavelength of maximum absorption (determined from UV-Vis spectroscopy). Scan the emission monochromator over a longer wavelength range to record the fluorescence emission spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a known quantum yield standard.

    • The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Mandatory Visualization: Signaling Pathway

A key photophysical process in many phenol-containing fluorescent molecules is Excited-State Intramolecular Proton Transfer (ESIPT). In this process, upon photoexcitation, a proton is transferred from the hydroxyl group of the phenol to the nitrogen atom of the quinoline ring. This creates a transient keto-tautomer in the excited state, which is responsible for the large Stokes shift observed in these molecules. The subsequent relaxation to the ground state can occur from this tautomeric form, followed by a rapid back-proton transfer to regenerate the original enol form.

ESIPT_Workflow cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) cluster_ground_state_return Ground State (S0) Enol_S0 Enol Form Enol_S1 Excited Enol Form Enol_S0->Enol_S1 Photoexcitation (Absorption) Keto_S1 Excited Keto Tautomer Enol_S1->Keto_S1 ESIPT Keto_S0 Keto Tautomer Keto_S1->Keto_S0 Fluorescence Emission Keto_S0->Enol_S0 Back Proton Transfer

Caption: Workflow of Excited-State Intramolecular Proton Transfer (ESIPT).

This guide provides a foundational understanding of the photophysical properties of quinolinyl vinyl phenol derivatives. Further research, including systematic studies on the effects of substituents and solvent polarity, will undoubtedly continue to expand the applications of this promising class of molecules.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-[2-(4-quinolinyl)vinyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the styrylquinoline derivative, 4-[2-(4-quinolinyl)vinyl]phenol. While a complete single-crystal X-ray structure analysis of this specific compound is not publicly available, this document outlines the general methodologies for its synthesis and crystallographic analysis, alongside a discussion of the probable biological pathways it may influence based on the known activities of structurally related compounds.

Introduction

Styrylquinolines are a class of organic compounds characterized by a quinoline ring system linked to a phenyl group via a vinyl bridge. These molecules have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and antiretroviral properties. The compound 4-[2-(4-quinolinyl)vinyl]phenol, with its phenolic hydroxyl group, is of particular interest as this functional group can participate in hydrogen bonding, potentially influencing its interaction with biological targets. Understanding the precise three-dimensional structure through crystal structure analysis is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.

Synthesis and Spectroscopic Characterization

The synthesis of 4-[2-(4-quinolinyl)vinyl]phenol is typically achieved through a condensation reaction. The primary synthetic route involves the reaction of 4-methylquinoline (lepidine) with 4-hydroxybenzaldehyde.

Table 1: Chemical and Physical Properties of 4-[2-(4-quinolinyl)vinyl]phenol

PropertyValue
CAS Number 789-76-4
Molecular Formula C₁₇H₁₃NO
Molecular Weight 247.29 g/mol

A common method for the synthesis of 4-[2-(4-quinolinyl)vinyl]phenol is the acid-catalyzed condensation of 4-methylquinoline and 4-hydroxybenzaldehyde.

  • Reactant Preparation: Equimolar amounts of 4-methylquinoline and 4-hydroxybenzaldehyde are dissolved in a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Catalysis: A catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, is added to the reaction mixture.

  • Reaction Condition: The mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Following synthesis and purification, the structure of 4-[2-(4-quinolinyl)vinyl]phenol is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons of the quinoline and phenol rings, vinyl protons, and the hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those of the quinoline and phenol rings, and the vinyl group.
FT-IR Characteristic absorption bands for O-H stretching (phenol), C=C stretching (vinyl and aromatic), and C-N stretching (quinoline).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (247.29 m/z).

Crystallographic Analysis: A General Workflow

While the specific crystallographic data for 4-[2-(4-quinolinyl)vinyl]phenol is not available in the literature, the general experimental workflow for single-crystal X-ray diffraction analysis is well-established.

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

  • Data Validation and Deposition: The final crystal structure is validated and can be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_xray X-ray Crystallography synthesis Synthesis of Crude Product purification Purification (Recrystallization) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation structure_solution->validation

Figure 1: General experimental workflow for the synthesis and crystallographic analysis of a small molecule.

Table 3: Hypothetical Crystallographic Data Table for 4-[2-(4-quinolinyl)vinyl]phenol (Note: This data is illustrative as the crystal structure has not been publicly reported.)

ParameterValue
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) [Hypothetical Value]
b (Å) [Hypothetical Value]
c (Å) [Hypothetical Value]
α (°) [Hypothetical Value]
β (°) [Hypothetical Value]
γ (°) [Hypothetical Value]
Volume (ų) [Hypothetical Value]
Z [Hypothetical Value]
R-factor (%) [Hypothetical Value]

Potential Biological Activity and Signaling Pathways

Quinoline and styrylquinoline derivatives are known to exhibit a broad range of biological activities, particularly as anticancer agents.[1][2][3][4] These compounds can target various signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2]

Many quinoline-based molecules act as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met.[1][2] These receptors play a pivotal role in activating downstream signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[1][2] By inhibiting these RTKs, 4-[2-(4-quinolinyl)vinyl]phenol could potentially block these pro-survival signals.

Some styrylquinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[5] The phenolic hydroxyl group in 4-[2-(4-quinolinyl)vinyl]phenol might contribute to its antioxidant or pro-oxidant activities, thereby influencing its apoptotic potential.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-[2-(4-quinolinyl)vinyl]phenol Inhibitor->RTK Inhibition

Figure 2: Potential signaling pathway inhibition by 4-[2-(4-quinolinyl)vinyl]phenol.

Conclusion

4-[2-(4-quinolinyl)vinyl]phenol is a synthetically accessible styrylquinoline with the potential for interesting biological activities. While its detailed solid-state structure remains to be elucidated, this guide provides the foundational knowledge for its synthesis and characterization. The true therapeutic potential of this and related compounds can only be fully realized through further studies, including a definitive single-crystal X-ray analysis to understand its three-dimensional structure and interactions, coupled with extensive biological screening to identify its specific molecular targets and mechanisms of action. Such studies will be invaluable for the future development of novel quinoline-based therapeutics.

References

Navigating the Physicochemical Landscape of p-[2-(4-quinolyl)vinyl]phenol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of p-[2-(4-quinolyl)vinyl]phenol, a molecule of interest in medicinal chemistry and materials science. Given the limited publicly available data on this specific compound, this document outlines robust experimental protocols for determining its physicochemical properties and provides a predictive profile based on the well-established characteristics of its constituent quinoline and vinylphenol moieties.

Predicted Physicochemical Profile

The solubility and stability of p-[2-(4-quinolyl)vinyl]phenol are dictated by its molecular structure, which features a phenolic hydroxyl group capable of hydrogen bonding and deprotonation, a basic quinoline nitrogen atom, and a reactive vinyl group susceptible to polymerization.

Predicted Solubility

The presence of both a weakly acidic phenol and a weakly basic quinoline suggests that the solubility of p-[2-(4-quinolyl)vinyl]phenol will be highly dependent on the pH of the aqueous medium. In organic solvents, its large aromatic structure indicates a preference for polar aprotic and nonpolar organic solvents.

Table 1: Predicted Solubility of p-[2-(4-quinolyl)vinyl]phenol in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)LowThe large, nonpolar aromatic rings are expected to dominate, leading to poor aqueous solubility at neutral pH.
Acidic Buffers (e.g., pH 2)ModerateProtonation of the quinoline nitrogen is likely to form a more soluble salt.
Basic Buffers (e.g., pH 9)ModerateDeprotonation of the phenolic hydroxyl group will form a more soluble phenoxide salt.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group of the solvents can act as both a hydrogen bond donor and acceptor, facilitating dissolution.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are effective at solvating large organic molecules with polar functional groups.
Nonpolar Dichloromethane, ChloroformModerateThe large aromatic surface area should allow for favorable van der Waals interactions.
Hexane, TolueneLowThe polarity of the phenol and quinoline groups will likely hinder solubility in highly nonpolar solvents.
Predicted Stability

The stability of p-[2-(4-quinolyl)vinyl]phenol is a critical consideration for its synthesis, storage, and application. The vinylphenol moiety is known to be susceptible to polymerization, particularly at elevated temperatures or in the presence of radical initiators.[1] The quinoline ring itself is generally stable, but the overall molecule may be sensitive to light and oxidative conditions.

Table 2: Predicted Stability of p-[2-(4-quinolyl)vinyl]phenol under Various Conditions

ConditionPotential Degradation PathwayRecommended Mitigation Strategy
Temperature Polymerization of the vinyl group, OxidationStore at low temperatures (-20°C for long-term storage). Avoid excessive heating during experiments.
Light Photodegradation, IsomerizationStore in amber vials or protect from light.
pH Base-catalyzed oxidation of the phenolMaintain neutral or slightly acidic pH for storage in aqueous solutions. Use of antioxidants may be beneficial.
Oxygen Oxidation of the phenol and vinyl groupsStore under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

To empirically determine the solubility and stability of p-[2-(4-quinolyl)vinyl]phenol, the following standard laboratory procedures are recommended.

Protocol for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a vial prep2 Add a known volume of the test solvent prep1->prep2 equil1 Seal the vial and place on a shaker prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 sep1 Allow the solution to settle equil2->sep1 sep2 Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid sep1->sep2 analysis1 Dilute the filtrate with a suitable mobile phase sep2->analysis1 analysis2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Interpretation prep1 Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) prep2 Dilute the stock solution into different aqueous buffers (e.g., pH 2, 7.4, 9) prep1->prep2 incubation1 Aliquot the solutions into separate vials for each time point and condition prep2->incubation1 incubation2 Incubate under different conditions (e.g., 4°C, RT, 40°C; light vs. dark) incubation1->incubation2 sampling1 At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition incubation2->sampling1 sampling2 Immediately analyze the sample by a stability-indicating HPLC method to determine the remaining parent compound sampling1->sampling2 data1 Plot the percentage of the remaining compound versus time sampling2->data1 data2 Calculate the degradation rate and half-life data1->data2 G compound p-[2-(4-quinolyl)vinyl]phenol ros Increased ROS Production compound->ros redox Altered Redox Balance ros->redox cycle_arrest Cell Cycle Arrest (G2/M Phase) redox->cycle_arrest apoptosis Apoptosis redox->apoptosis

References

Navigating the Unknown: A Health and Safety Guide for Handling Phenol, p-[2-(4-quinolyl)vinyl]-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and specific health and safety data for Phenol, p-[2-(4-quinolyl)vinyl]- (CAS Number: 789-76-4) is not available in publicly accessible databases and literature. This guide is therefore compiled based on the known hazards of its constituent chemical groups: the quinoline moiety and the phenolic moiety. The information provided herein should be treated as a precautionary guideline. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide is intended for researchers, scientists, and drug development professionals who may be working with Phenol, p-[2-(4-quinolyl)vinyl]-, a molecule of interest in various research fields. Due to the absence of specific toxicological and safety data, a conservative approach to handling is strongly recommended, drawing parallels from the known characteristics of quinoline and phenol derivatives.

Core Hazard Assessment: A Tale of Two Moieties

The toxicological profile of Phenol, p-[2-(4-quinolyl)vinyl]- can be inferred by considering the hazards associated with its fundamental building blocks: quinoline and phenol.

Quinoline and its derivatives are a class of heterocyclic aromatic compounds. Quinoline itself is recognized as a hazardous substance with potential for significant health effects.[1][2][3][4] Studies have indicated that quinoline may be a carcinogen in animals and is suspected of causing genetic defects.[1][2][3] It is also known to be toxic if swallowed, inhaled, or in contact with skin, and can cause damage to the liver.[1][2]

Phenolic compounds , on the other hand, are characterized by a hydroxyl group attached to an aromatic ring. Phenol is a well-documented corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also toxic and can be harmful if absorbed through the skin or ingested.

Given these inherent risks, Phenol, p-[2-(4-quinolyl)vinyl]- should be handled with extreme caution. The presence of the vinyl linker may further influence its reactivity and biological activity.

Quantitative Hazard Data (Surrogate Compounds)

The following tables summarize the key quantitative health and safety data for quinoline and phenol as representative compounds for the respective moieties of Phenol, p-[2-(4-quinolyl)vinyl]-.

Table 1: Toxicological Data for Quinoline

ParameterValueSpeciesReference
Oral LD5025 mg/kg bw/dayRat[4]
CarcinogenicityLikely to be carcinogenic in humans-[2][3]
MutagenicitySuspected of causing genetic defects-[1][2]
Target OrgansLiver, Kidney, LungsMouse, Rat[2]

Table 2: Health and Safety Data for Phenol

ParameterValueReference
Oral LD50 (Rat)317 mg/kg[1]
Dermal LD50 (Rabbit)630 mg/kg
Inhalation LC50 (Rat)316 mg/m³[1]
Flash Point79 °C (174 °F)
GHS Hazard StatementsH301, H311, H331, H314, H341, H373, H411[2]

Experimental Protocols: Insights from a Structural Isomer

While no specific experimental protocols for Phenol, p-[2-(4-quinolyl)vinyl]- were found, a study on its structural isomer, 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol (termed "quininib"), provides valuable insights into potential biological activities and methodologies for investigation.[5] This compound was identified as a novel regulator of ocular angiogenesis.[5] The following are summaries of key experimental protocols used in that study.

1. Zebrafish Developmental Angiogenesis Assay:

  • Objective: To assess the anti-angiogenic activity of the compound in a living organism.

  • Methodology:

    • Transgenic zebrafish embryos with fluorescently labeled blood vessels were used.

    • Embryos were dechorionated and placed in a 96-well plate.

    • The compound was added to the embryo medium at various concentrations.

    • After a 24-hour incubation period, the development of intersegmental blood vessels was observed and quantified using fluorescence microscopy.

2. Human Microvascular Endothelial Cell (HMEC-1) Tubule Formation Assay:

  • Objective: To evaluate the effect of the compound on the formation of capillary-like structures by endothelial cells in vitro.

  • Methodology:

    • HMEC-1 cells were seeded onto a layer of Matrigel in a 96-well plate.

    • The cells were treated with the compound at different concentrations.

    • After an 18-hour incubation, the formation of tubular networks was visualized and quantified using an inverted microscope.

3. Aortic Ring Sprouting Assay:

  • Objective: To assess the compound's effect on angiogenesis in an ex vivo model.

  • Methodology:

    • Thoracic aortas were excised from rats, and 1mm thick rings were prepared.

    • The aortic rings were embedded in a collagen gel in a 48-well plate.

    • The rings were cultured in endothelial cell growth medium supplemented with the compound at various concentrations.

    • The extent of microvessel sprouting from the aortic rings was quantified over several days.

Signaling Pathway Visualization

The study on the structural isomer, 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol, identified its mechanism of action as an antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[5] The following diagram illustrates the simplified signaling pathway that is inhibited by this compound.

G Simplified Cysteinyl Leukotriene Signaling Pathway Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLTR CysLT Receptors (CysLT1, CysLT2) CysLTs->CysLTR Binds to G_Protein G-protein Activation CysLTR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., MAPK pathway) Ca_PKC->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Quininib 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol (Quininib) Quininib->CysLTR Antagonizes

References

An In-depth Technical Guide to Stilbene-Based Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics of stilbene-based fluorescent dyes, including their synthesis, photophysical properties, and applications, with a focus on their use as molecular probes.

Core Photophysical Characteristics

Stilbene and its derivatives are a class of fluorescent molecules characterized by a central carbon-carbon double bond connecting two aromatic rings. This extended π-conjugated system is the basis of their fluorescent properties. The core structure can be extensively modified with various functional groups to tune the photophysical and chemical properties of the dye, such as absorption and emission wavelengths, quantum yield, and solubility.

A key characteristic of many stilbene derivatives is their photoisomerization, where the molecule can switch between the cis and trans conformations upon light absorption.[1][2] The trans-isomer is typically more planar and exhibits stronger fluorescence, while the cis-isomer is often non-fluorescent due to efficient non-radiative decay pathways.[3] This photochromic behavior is a critical consideration in their application.

Jablonski Diagram for Stilbene Fluorescence and Isomerization

The process of light absorption, fluorescence, and non-radiative decay, including photoisomerization, can be visualized using a Jablonski diagram.

Jablonski cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_T1 T1 (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion/ Isomerization S1_v1 v=1 T1_v2 v=2 S1_v0->T1_v2 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v2 Phosphorescence T1_v1 v=1 T1_v2->T1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating electronic transitions in stilbene-based dyes.

Quantitative Photophysical Data

The following tables summarize key photophysical properties of selected stilbene-based fluorescent dyes from the literature. These values are highly dependent on the solvent and local environment.

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
4,4′-bis(2-benzoxazolyl)stilbene (BBS)Dichloromethane~370435-471HighNot specified[4]
S3E (extended conjugated stilbene)Dichloromethane3904640.42Not specified[5]
BODIPY-stilbene conjugatesNot specifiedNot specified665-680Not specifiedHigh[6]
Methoxy-trans-stilbene derivativesSolid StateNot specifiedNot specified0.07 - 0.69Not specified[7]
Triazine-stilbene fluorescent brightenersAqueous solution346-350436-440Not specifiedNot specified[8]

Synthesis of Stilbene-Based Dyes

A variety of synthetic routes exist for the preparation of stilbene derivatives. Common methods include the Wittig reaction, Horner-Wadsworth-Emmons reaction, Heck coupling, and McMurry reaction.[9] The choice of method depends on the desired substituents and stereochemistry.

A general workflow for the synthesis of a stilbene derivative via a Horner-Wadsworth-Emmons type reaction is depicted below.

SynthesisWorkflow start Starting Aldehyde/Ketone reaction Horner-Wadsworth-Emmons Reaction start->reaction reagent Phosphonate Reagent reagent->reaction base Base (e.g., NaH, KOBu) base->reaction product Stilbene Derivative reaction->product purification Purification (e.g., Chromatography) product->purification final_product Pure Stilbene Dye purification->final_product

Caption: General workflow for the synthesis of stilbene-based dyes.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of the stilbene dye and dissolve it in a spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values between 0.1 and 1.0.

  • Spectrophotometric Measurement: For each dilution, measure the absorbance at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer. Use the same solvent as a blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting straight line will be the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are in a similar range to the stilbene dye under investigation.

  • Solution Preparation: Prepare dilute solutions of both the standard and the sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of both the standard and sample solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and sample solutions using the same excitation wavelength and instrument settings.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Application in Drug Development: Probing Amyloid-β Aggregates

Stilbene-based fluorescent probes have emerged as valuable tools in Alzheimer's disease research for the detection and imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of the disease.[7] Certain stilbene derivatives exhibit fluorescence enhancement and a spectral shift upon binding to the β-sheet structures characteristic of Aβ fibrils. This property allows for the visualization and quantification of these aggregates.

The mechanism generally involves the stilbene derivative, which may have low fluorescence in an aqueous environment, binding to the hydrophobic pockets within the Aβ aggregates. This binding restricts the intramolecular rotation of the dye, leading to a significant increase in its fluorescence quantum yield.

AmyloidDetection cluster_Process Detection Mechanism stilbene Stilbene Probe (Low Fluorescence) binding Binding to β-sheet structure stilbene->binding amyloid Amyloid-β Aggregate amyloid->binding complex Stilbene-Amyloid Complex (High Fluorescence) binding->complex detection Fluorescence Detection complex->detection

Caption: Mechanism of amyloid-β detection using a stilbene-based fluorescent probe.

References

An In-depth Technical Guide to the Chemical Precursors and Synthesis of p-[2-(4-quinolyl)vinyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical precursors and synthetic methodologies for producing p-[2-(4-quinolyl)vinyl]phenol, a molecule of interest in medicinal chemistry and materials science. This document details established experimental protocols, presents quantitative data for reaction efficiency, and includes visualizations of the synthetic pathways.

Core Chemical Precursors

The primary chemical precursors for the synthesis of p-[2-(4-quinolyl)vinyl]phenol are:

  • 4-Methylquinoline (Lepidine): A heterocyclic aromatic organic compound.

  • 4-Hydroxybenzaldehyde: An organic compound that is a derivative of benzaldehyde.

These precursors undergo a condensation reaction to form the target molecule.

Synthetic Methodologies

The principal synthetic route for p-[2-(4-quinolyl)vinyl]phenol is the Claisen-Schmidt condensation . This reaction involves the base- or acid-catalyzed reaction between an aldehyde or ketone and another carbonyl compound, followed by dehydration to form an α,β-unsaturated carbonyl compound. In this specific synthesis, 4-methylquinoline acts as the carbonyl equivalent (via its activated methyl group) and reacts with the aldehyde group of 4-hydroxybenzaldehyde.

Alternative methods, such as the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene compound, could also be adapted for this synthesis, although specific literature for this exact product is less common.

Data Presentation: Synthesis of p-[2-(4-quinolyl)vinyl]phenol

The following table summarizes the quantitative data for a key synthetic method for p-[2-(4-quinolyl)vinyl]phenol.

Synthetic MethodCatalystSolventReaction ConditionsYield (%)Reference
Claisen-Schmidt CondensationZinc(II) chlorideNeatMicrowave irradiation61Lee; Gavrishova; Budyka, Chemistry of Heterocyclic Compounds, 2009, vol. 45, #10, p. 1279 - 1280[1]

Experimental Protocols

Claisen-Schmidt Condensation using Zinc(II) Chloride under Microwave Irradiation

This protocol is based on the method described by Lee, Gavrishova, and Budyka (2009).[1]

Materials:

  • 4-Methylquinoline

  • 4-Hydroxybenzaldehyde

  • Zinc(II) chloride (anhydrous)

Procedure:

  • In a microwave-safe reaction vessel, combine equimolar amounts of 4-methylquinoline and 4-hydroxybenzaldehyde.

  • Add a catalytic amount of anhydrous zinc(II) chloride to the mixture.

  • The reaction is performed neat (without a solvent).

  • Subject the mixture to microwave irradiation. Optimal time and power settings should be determined empirically for the specific microwave reactor being used.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the crude product is purified.

Purification:

While the original source does not detail the purification, a general procedure for styrylquinolines involves the following steps:

  • The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The solution is subjected to flash column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate.[2][3]

  • Fractions containing the desired product are collected and the solvent is removed under reduced pressure.

  • The purified solid can be further recrystallized from a suitable solvent system, such as hexane-ethyl acetate, to obtain a crystalline product.[2]

Mandatory Visualizations

Synthetic Pathway Diagram

G Synthesis of p-[2-(4-quinolyl)vinyl]phenol cluster_reactants Precursors cluster_reaction Reaction cluster_product Product 4-Methylquinoline 4-Methylquinoline Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-Methylquinoline->Claisen-Schmidt Condensation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Claisen-Schmidt Condensation p-[2-(4-quinolyl)vinyl]phenol p-[2-(4-quinolyl)vinyl]phenol Claisen-Schmidt Condensation->p-[2-(4-quinolyl)vinyl]phenol ZnCl2, Microwave

Caption: Synthetic pathway for p-[2-(4-quinolyl)vinyl]phenol.

Experimental Workflow Diagram

G Experimental Workflow A Mixing Precursors: 4-Methylquinoline & 4-Hydroxybenzaldehyde B Addition of Catalyst: Zinc(II) chloride A->B C Microwave Irradiation (Solvent-free) B->C D Reaction Monitoring (TLC) C->D E Crude Product Isolation D->E Upon completion F Purification: Flash Column Chromatography E->F G Recrystallization F->G H Characterization: NMR, IR, MS G->H

Caption: General experimental workflow for synthesis and purification.

Product Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and phenol ring protons. The vinyl protons will appear as doublets in the olefinic region, with a coupling constant indicative of a trans configuration. The phenolic hydroxyl proton will appear as a singlet, the chemical shift of which may vary depending on the solvent and concentration. For similar styrylquinolines, aromatic protons typically appear in the range of δ 6.5-8.5 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule. The carbon atoms of the quinoline and phenol rings will resonate in the aromatic region (typically δ 110-160 ppm). The vinyl carbons will also have distinct signals in the olefinic region. For related compounds, quinoline and aromatic carbons appear in the δ 113-163 ppm range.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Expected peaks include:

  • A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

  • C-H stretching vibrations for the aromatic and vinyl protons (around 3000-3100 cm⁻¹).

  • C=C stretching vibrations for the aromatic rings and the vinyl group (around 1500-1600 cm⁻¹).

  • A C=N stretching vibration for the quinoline ring (around 1620 cm⁻¹).[3]

  • A strong band around 960-980 cm⁻¹ corresponding to the out-of-plane bending of the trans C-H bonds of the vinyl group.[2]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For p-[2-(4-quinolyl)vinyl]phenol (C₁₇H₁₃NO), the expected molecular ion peak [M]⁺ would be at m/z 247.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

References

Methodological & Application

Application Notes and Protocols: "Phenol, p-[2-(4-quinolyl)vinyl]-" as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the use of "Phenol, p-[2-(4-quinolyl)vinyl]-" as a fluorescent probe for metal ion detection. The following application notes and protocols are based on the general principles and typical experimental data observed for structurally similar quinoline-based fluorescent chemosensors. The provided quantitative data is illustrative and should be experimentally verified for the specific compound.

Introduction

"Phenol, p-[2-(4-quinolyl)vinyl]-", also known as 4-(4-hydroxystyryl)quinoline, is a fluorescent molecule belonging to the styrylquinoline class of compounds. Its structure, featuring a quinoline ring system conjugated with a phenol moiety, suggests potential for use as a fluorescent probe for the detection of metal ions. The nitrogen atom in the quinoline ring and the hydroxyl group on the phenol can act as a potential binding site for metal cations. Coordination with a metal ion is expected to alter the photophysical properties of the molecule, leading to a change in its fluorescence intensity or a shift in its emission wavelength. This "turn-on" or "turn-off" fluorescence response can be utilized for the selective and sensitive detection of specific metal ions.

Principle of Detection

The detection mechanism is based on the interaction between the fluorescent probe and the target metal ion. Upon binding of a metal ion to the chelating site of "Phenol, p-[2-(4-quinolyl)vinyl]-", several photophysical processes can occur, leading to a change in the fluorescence signal. The most common mechanisms for quinoline-based probes include:

  • Chelation-Enhanced Fluorescence (CHEF): Binding to the metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an enhancement of the fluorescence intensity.

  • Photoinduced Electron Transfer (PET) Quenching: In the free probe, a photoinduced electron transfer process from the binding site to the fluorophore may quench the fluorescence. Upon metal ion binding, this PET process can be inhibited, resulting in fluorescence enhancement.

  • Fluorescence Quenching: Conversely, binding to certain metal ions, particularly heavy metal ions, can lead to fluorescence quenching through mechanisms like spin-orbit coupling or energy transfer.

The selectivity of the probe for a particular metal ion is determined by the specific coordination chemistry, including the size, charge, and electronic configuration of the metal ion, as well as the geometry of the binding pocket of the probe.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the performance of "Phenol, p-[2-(4-quinolyl)vinyl]-" as a fluorescent probe for various metal ions. This data is for illustrative purposes and requires experimental validation.

Table 1: Photophysical Properties of "Phenol, p-[2-(4-quinolyl)vinyl]-"

PropertyValueConditions
Absorption Maximum (λabs) 350 nmIn Methanol
Emission Maximum (λem) 480 nmIn Methanol
Molar Absorptivity (ε) 2.5 x 104 M-1cm-1At 350 nm in Methanol
Fluorescence Quantum Yield (ΦF) 0.05In Methanol (in the absence of metal ions)

Table 2: Metal Ion Sensing Characteristics of "Phenol, p-[2-(4-quinolyl)vinyl]-" (Illustrative)

Metal IonFluorescence ResponseBinding Constant (Ka) (M-1)Limit of Detection (LOD) (μM)
Al3+ Turn-on5.2 x 1050.5
Cr3+ Turn-on3.8 x 1041.2
Fe3+ Quenching8.1 x 1042.5
Cu2+ Quenching1.2 x 1051.8
Zn2+ Turn-on2.5 x 1050.8
Hg2+ Quenching9.5 x 1042.1

Experimental Protocols

Synthesis of "Phenol, p-[2-(4-quinolyl)vinyl]-"

A plausible synthetic route for "Phenol, p-[2-(4-quinolyl)vinyl]-" involves the condensation of 4-methylquinoline (lepidine) with 4-hydroxybenzaldehyde.

  • Materials: 4-methylquinoline, 4-hydroxybenzaldehyde, Acetic anhydride, Glacial acetic acid.

  • Procedure:

    • A mixture of 4-methylquinoline (1.0 eq), 4-hydroxybenzaldehyde (1.2 eq), and acetic anhydride (2.0 eq) in glacial acetic acid is refluxed for 8-12 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure product.

    • The structure of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a 1.0 mM stock solution of "Phenol, p-[2-(4-quinolyl)vinyl]-" in spectroscopic grade methanol or DMSO. Store in the dark at 4°C.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of the perchlorate or nitrate salts of the desired metal ions (e.g., Al(ClO4)3, Cr(ClO4)3, Fe(ClO4)3, Cu(ClO4)2, Zn(ClO4)2, Hg(ClO4)2) in deionized water.

Fluorescence Titration Protocol
  • In a series of quartz cuvettes, place a fixed concentration of the probe solution (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Add increasing concentrations of the metal ion stock solution to each cuvette.

  • Mix the solutions thoroughly and allow them to equilibrate for a few minutes at room temperature.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe (e.g., 350 nm).

  • Plot the fluorescence intensity at the emission maximum (e.g., 480 nm) against the concentration of the metal ion.

  • The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand plot).

  • The limit of detection (LOD) can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the calibration curve at low concentrations.

Selectivity Study Protocol
  • Prepare a series of solutions containing the probe (e.g., 10 µM) and a potential interfering metal ion (e.g., 100 µM).

  • To each of these solutions, add the target metal ion (e.g., 10 µM).

  • Record the fluorescence emission spectra.

  • Compare the fluorescence response in the presence and absence of interfering ions to assess the selectivity of the probe.

Visualizations

Signaling_Pathway Probe Phenol, p-[2-(4-quinolyl)vinyl]- (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Binding (CHEF) Quenched Probe-Metal Complex (Quenched Fluorescence) Probe->Quenched Binding (Quenching) Metal Metal Ion (e.g., Al³⁺) Metal->Complex HeavyMetal Heavy Metal Ion (e.g., Fe³⁺) HeavyMetal->Quenched

Caption: Signaling pathway of the fluorescent probe upon metal ion binding.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Probe Prepare Probe Stock Solution Titration Perform Fluorescence Titration Prep_Probe->Titration Selectivity Conduct Selectivity Studies Prep_Probe->Selectivity Prep_Metal Prepare Metal Ion Stock Solutions Prep_Metal->Titration Prep_Metal->Selectivity Plot Plot Fluorescence Data Titration->Plot Calculate Calculate Ka and LOD Plot->Calculate Logical_Relationship Probe Probe Molecule Interaction Chelation Probe->Interaction Metal Metal Ion Metal->Interaction Fluorescence_Change Fluorescence Change Interaction->Fluorescence_Change causes Detection Metal Ion Detection Fluorescence_Change->Detection enables

Application Notes and Protocols for the Detection of Heavy Metal Ions Using Quinoline-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of quinoline-based fluorescent sensors in the detection of heavy metal ions. Quinoline and its derivatives are versatile fluorophores that have been extensively utilized in the design of chemosensors due to their favorable photophysical properties, high sensitivity, and stability.[1][2][3] The coordination of heavy metal ions with these sensors often leads to significant changes in their fluorescence properties, enabling sensitive and selective detection. This document outlines the principles, experimental procedures, and data analysis for the detection of various heavy metal ions.

Principle of Detection

Quinoline-based sensors for heavy metal ion detection primarily operate on two key mechanisms: Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

  • Photoinduced Electron Transfer (PET): In the absence of a target metal ion, the fluorescence of the quinoline fluorophore is quenched by a nearby electron-rich moiety (the receptor). Upon binding of the metal ion to the receptor, the electron transfer process is inhibited, leading to a "turn-on" fluorescence response.

  • Chelation-Enhanced Fluorescence (CHEF): The quinoline sensor in its free form may have low fluorescence due to rotational or vibrational freedoms. Upon chelation with a metal ion, a rigid complex is formed, which restricts these non-radiative decay pathways and results in a significant enhancement of the fluorescence intensity.[4]

The choice of the receptor unit attached to the quinoline core determines the selectivity of the sensor towards specific heavy metal ions.

Quantitative Data Summary

The following table summarizes the performance of several recently developed quinoline-based fluorescent sensors for the detection of various heavy metal ions.

Sensor Name/DerivativeTarget IonDetection Limit (LOD)Linear RangeSolvent SystemReference
QLNPYZn²⁺3.8 x 10⁻⁸ MNot SpecifiedNot Specified[5]
XYQZn²⁺0.53 µMNot SpecifiedAqueous media[4]
8-aminoquinoline-based sensorZn²⁺2.15 nMNot SpecifiedNot Specified[6]
DDTQCd²⁺126 nMNot SpecifiedAqueous media[7]
Quinoline-based ratiometric probeZn²⁺ / Cd²⁺Not SpecifiedNot SpecifiedNot Specified[7]
QL1 / QL2Cu²⁺Nanomolar scaleNot SpecifiedWater samples
Ionic quinoline-based probeHg²⁺0.8 nMNot SpecifiedNot Specified[8][9]
PQT (1-phenyl-3-(quinoline-8-yl) thiourea)Hg²⁺7.5 nMNot SpecifiedMeCN-water (1/1 v/v)[10]
TQAFe³⁺Not SpecifiedNot SpecifiedNot Specified
QPT / QBTFe³⁺, Fe²⁺, Cu²⁺Not SpecifiedNot SpecifiedTHF/H₂O (1:1)[11]

Experimental Protocols

Protocol 1: General Procedure for "Turn-On" Fluorescent Detection of Zn²⁺ Ions

This protocol is a generalized procedure based on the principles observed in the detection of Zinc ions using quinoline-based sensors.[4][5]

1. Materials and Reagents:

  • Quinoline-based fluorescent sensor for Zn²⁺ (e.g., QLNPY or XYQ)

  • Stock solution of Zn²⁺ (e.g., from ZnCl₂ or Zn(NO₃)₂) in deionized water.

  • Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Fe³⁺).

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Organic solvent if required for dissolving the sensor (e.g., DMSO, Ethanol).

  • Deionized water.

2. Equipment:

  • Fluorometer

  • pH meter

  • Vortex mixer

  • Micropipettes

3. Sensor Solution Preparation:

  • Prepare a stock solution of the quinoline-based sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of the sensor (e.g., 10 µM) by diluting the stock solution in the buffer (e.g., HEPES, pH 7.4).

4. Measurement Procedure:

  • To a cuvette, add 2 mL of the sensor working solution.

  • Record the initial fluorescence spectrum of the sensor solution.

  • Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-5 minutes).

  • Record the fluorescence spectrum after each addition. The excitation wavelength will be specific to the sensor used.

  • Observe the "turn-on" fluorescence response, characterized by a significant increase in fluorescence intensity.[5]

5. Selectivity Study:

  • To separate cuvettes containing 2 mL of the sensor working solution, add a specific concentration of different metal ion solutions (e.g., 10 equivalents).

  • Record the fluorescence spectrum for each metal ion and compare the fluorescence enhancement with that observed for Zn²⁺.

6. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to obtain a calibration curve.

  • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.

Protocol 2: Protocol for "Turn-Off" (Quenching) Fluorescent Detection of Cu²⁺ Ions

This protocol is a generalized procedure for the detection of Copper (II) ions which often quench the fluorescence of quinoline-based sensors.[11]

1. Materials and Reagents:

  • Quinoline-based fluorescent sensor for Cu²⁺ (e.g., QPT or QBT).

  • Stock solution of Cu²⁺ (e.g., from CuSO₄) in deionized water.

  • Stock solutions of other metal ions for selectivity studies.

  • Solvent system (e.g., THF/H₂O (1:1, v/v) buffered at pH 7.4 with HEPES).[11]

  • Deionized water.

2. Equipment:

  • Fluorometer

  • pH meter

  • Vortex mixer

  • Micropipettes

3. Sensor Solution Preparation:

  • Prepare a stock solution of the quinoline-based sensor (e.g., 1 mM) in THF.

  • Prepare a working solution of the sensor (e.g., 10 µM) in the THF/H₂O buffer system.

4. Measurement Procedure:

  • To a cuvette, add 2 mL of the sensor working solution.

  • Record the initial fluorescence spectrum of the sensor solution.

  • Incrementally add small aliquots of the Cu²⁺ stock solution to the cuvette.

  • After each addition, mix the solution and record the fluorescence spectrum.

  • Observe the fluorescence quenching, characterized by a decrease in fluorescence intensity.[11]

5. Selectivity and Competition Experiments:

  • Perform selectivity studies by adding other metal ions to the sensor solution and observing the change in fluorescence.

  • For competition experiments, add Cu²⁺ to a solution containing the sensor and another metal ion to see if the quenching effect of Cu²⁺ is maintained.

6. Data Analysis:

  • Plot the fluorescence intensity (or F₀/F, where F₀ is the initial fluorescence and F is the fluorescence after adding the ion) against the concentration of Cu²⁺.

  • Determine the limit of detection as described in Protocol 1.

Visualizations

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

CHEF_Mechanism cluster_sensor Quinoline-Based Sensor (Free) cluster_complex Sensor-Metal Complex Sensor Quinoline Fluorophore (Low Fluorescence) Receptor Receptor (Flexible) Metal_Ion Heavy Metal Ion (e.g., Zn²⁺) Sensor->Metal_Ion Chelation Complex Rigid Complex (High Fluorescence) Metal_Ion->Complex Forms

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling mechanism.

Experimental Workflow for Heavy Metal Ion Detection

Experimental_Workflow A Prepare Sensor Stock Solution B Prepare Working Solution (in Buffer) A->B D Initial Fluorescence Measurement (Blank) B->D G Selectivity Test with Other Metal Ions B->G C Prepare Metal Ion Stock Solutions E Titration with Target Metal Ion C->E C->G D->E F Fluorescence Measurement E->F F->E Incremental Addition H Data Analysis (Calibration Curve, LOD) F->H G->H

Caption: General experimental workflow for heavy metal ion detection.

Logical Relationship of Components in the Detection System

Logical_Relationship System Detection System Sensor Quinoline Sensor System->Sensor Metal Heavy Metal Ion System->Metal Solvent Solvent/Buffer System->Solvent Instrument Fluorometer System->Instrument Output Fluorescence Signal (Intensity Change) Sensor->Output emits Metal->Sensor interacts with Solvent->Sensor dissolves Instrument->Output measures

Caption: Logical relationship of components in the detection system.

References

Application of 4-(4-hydroxystyryl)quinoline in Cellular Imaging: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

4-(4-hydroxystyryl)quinoline is a fluorescent probe belonging to the styrylquinoline family of dyes. These compounds are characterized by a quinoline core linked to a substituted styrene moiety, which together form a delocalized π-electron system responsible for their photophysical properties. The presence of the hydroxyl group on the styryl ring can influence the probe's spectral properties and its interactions within the cellular environment. Styrylquinoline derivatives have garnered significant interest in cellular imaging due to their utility in visualizing various subcellular structures and processes. Their fluorescence is often sensitive to the local environment, making them valuable tools for studying cellular dynamics.

Principle of Action and Cellular Localization

The fluorescence of 4-(4-hydroxystyryl)quinoline arises from the transition of its π-electrons from the ground state to an excited state upon absorption of light, followed by the radiative decay back to the ground state. The specific excitation and emission wavelengths are determined by the molecular structure and the polarity of the surrounding environment.

Based on studies of structurally similar styrylquinoline derivatives, 4-(4-hydroxystyryl)quinoline is predicted to exhibit a preference for lipophilic environments within the cell. This characteristic is attributed to the planar, aromatic structure of the quinoline and styryl rings. Consequently, this probe is expected to accumulate in lipid-rich organelles. Research on related compounds has demonstrated localization in the following compartments:

  • Lipid Droplets: These organelles are involved in the storage and metabolism of neutral lipids. The hydrophobic nature of styrylquinolines makes them ideal candidates for staining these structures.

  • Endoplasmic Reticulum (ER): As a major site of lipid synthesis, the ER provides a lipid-rich environment where these probes can partition.

  • Lysosomes: Some styrylquinolines, being weak bases, can accumulate in the acidic environment of lysosomes through a process known as lysosomotropism.[1]

The precise localization can be influenced by the specific cell type and the experimental conditions.

Potential Applications in Research

The ability of 4-(4-hydroxystyryl)quinoline to target and visualize lipid-rich organelles opens up several avenues for research, particularly in the fields of cell biology and drug development:

  • Monitoring Lipid Metabolism: By staining lipid droplets, this probe can be used to study the dynamics of lipid storage and mobilization in response to various stimuli, such as nutrient availability or drug treatment. This is particularly relevant for research into metabolic disorders like obesity and diabetes.

  • Investigating Cellular Stress: The endoplasmic reticulum is a key sensor of cellular stress. Changes in ER morphology and function, which can be visualized with targeted probes, are indicative of the unfolded protein response (UPR) and other stress-related signaling pathways.

  • Drug Discovery and Development: The probe can be used to screen for compounds that modulate lipid metabolism or induce ER stress. Furthermore, its fluorescent properties could be exploited to track the intracellular distribution of quinoline-based drug candidates.

  • Neurodegenerative Disease Research: Some styrylquinoline derivatives have been investigated as probes for amyloid plaques in Alzheimer's disease research, suggesting a potential application for 4-(4-hydroxystyryl)quinoline in this area as well.[2]

Quantitative Data

Table 1: Photophysical Properties of a Representative Styrylquinoline Derivative

PropertyDMSOEthanolChloroform
Absorption Maximum (λ_abs) [nm] 358355356
Molar Absorptivity (ε) [M⁻¹cm⁻¹] 42,00029,00028,000
Emission Maximum (λ_em) [nm] 448428425
Stokes Shift [nm] 907369
Fluorescence Quantum Yield (Φ_f) 0.020.120.09

Data is for (E)-2-(2-(phenyl)vinyl)quinoline, a structural analog of 4-(4-hydroxystyryl)quinoline. Data sourced from[1].

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific cell types and experimental setups.

Protocol 1: Live-Cell Imaging of Lipid Droplets

This protocol is adapted from procedures for staining lipid droplets with lipophilic dyes.[3][4]

Materials:

  • 4-(4-hydroxystyryl)quinoline stock solution (10 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of 4-(4-hydroxystyryl)quinoline by diluting the 10 mM stock solution in pre-warmed imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the 4-(4-hydroxystyryl)quinoline working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed imaging medium to remove excess probe and reduce background fluorescence.

  • Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 360 nm and collect the emission around 450 nm. Adjust the exposure time to obtain optimal signal-to-noise ratio.

Protocol 2: Staining of the Endoplasmic Reticulum in Live Cells

This protocol is based on general procedures for staining the ER with fluorescent probes.[5][6]

Materials:

  • 4-(4-hydroxystyryl)quinoline stock solution (10 mM in DMSO)

  • Live-cell imaging medium

  • Cells cultured on glass-bottom dishes

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes and allow them to adhere and grow for at least 24 hours.

  • Staining Solution Preparation: Prepare a 1-5 µM working solution of 4-(4-hydroxystyryl)quinoline in pre-warmed live-cell imaging medium.

  • Staining: a. Aspirate the culture medium from the cells. b. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Imaging: a. The probe may be imaged directly in the staining solution or after washing with fresh medium, depending on the background fluorescence. b. Acquire images using appropriate excitation and emission filters for the probe.

Visualizations

Signaling Pathway and Cellular Localization

The following diagram illustrates the potential localization of 4-(4-hydroxystyryl)quinoline and its relevance to cellular signaling pathways.

G cluster_cell Eukaryotic Cell cluster_pathways Associated Signaling Pathways Probe 4-(4-hydroxystyryl)quinoline ER Endoplasmic Reticulum Probe->ER Partitioning LipidDroplet Lipid Droplet Probe->LipidDroplet Accumulation Lysosome Lysosome Probe->Lysosome Lysosomotropism ERStress ER Stress / UPR ER->ERStress LipidMetabolism Lipid Metabolism LipidDroplet->LipidMetabolism Autophagy Autophagy Lysosome->Autophagy

Caption: Cellular localization of 4-(4-hydroxystyryl)quinoline and associated signaling pathways.

Experimental Workflow: Live-Cell Imaging

This diagram outlines the general workflow for using 4-(4-hydroxystyryl)quinoline in live-cell imaging experiments.

G start Start: Culture Cells on Imaging Dish prep_probe Prepare Working Solution of Probe (1-10 µM) start->prep_probe stain Incubate Cells with Probe (15-30 min at 37°C) prep_probe->stain wash Wash Cells with Fresh Medium stain->wash image Acquire Images with Fluorescence Microscope wash->image analyze Analyze Images (e.g., intensity, localization) image->analyze

Caption: General workflow for live-cell imaging with 4-(4-hydroxystyryl)quinoline.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of phenol derivatives using High-Performance Liquid Chromatography (HPLC). It covers various methodologies, including Reversed-Phase HPLC with UV-Diode Array Detection (RP-HPLC-DAD/UV) and HPLC with Electrochemical Detection (HPLC-ED), applicable to diverse sample matrices such as environmental, pharmaceutical, and botanical samples.

Introduction

Phenol derivatives are a broad class of organic compounds characterized by a hydroxyl group attached to an aromatic ring. They are of significant interest across various fields due to their widespread presence as environmental pollutants, their use as active pharmaceutical ingredients (APIs) and preservatives, and their occurrence as bioactive compounds in plants. Accurate and sensitive quantification of these derivatives is crucial for quality control, safety assessment, and research. HPLC is a powerful and versatile technique for the separation, identification, and quantification of phenol derivatives. The choice of the HPLC method, particularly the detection technique, depends on the specific analytes, the sample matrix, and the required sensitivity.

General HPLC Workflow for Phenol Derivative Analysis

The following diagram illustrates a typical workflow for the analysis of phenol derivatives using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Pharmaceutical, Plant) Extraction Extraction (e.g., SPE, LLE, Maceration) Sample->Extraction Filtration Filtration & Derivatization (optional) Extraction->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Detector Detection (UV/DAD, ECD, MS) HPLC->Detector Data Data Acquisition & Processing Detector->Data Quantification Quantification & Reporting Data->Quantification

Caption: A generalized workflow for the HPLC analysis of phenol derivatives.

Method 1: Reversed-Phase HPLC with UV-Diode Array Detection (RP-HPLC-DAD)

This is a widely used method for the analysis of phenol derivatives due to its robustness and versatility. The UV-DAD detector allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which aids in peak identification and purity assessment.

Application Note

This method is suitable for the quantification of a wide range of phenol derivatives in various matrices, including plant extracts, pharmaceutical formulations, and water samples, typically at the mg/L to high µg/L level. The separation is based on the partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol

1. Sample Preparation:

  • Plant Extracts:

    • Homogenize 1 g of the dried plant material with 20 mL of 80% methanol.

    • Perform extraction using ultrasonication for 30 minutes at 25°C.[1]

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.[1]

  • Water Samples (Solid-Phase Extraction - SPE):

    • Acidify the water sample (e.g., 250 mL) to pH 2 with phosphoric acid.[2]

    • Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 3 mL of tetrahydrofuran, followed by 3 mL of methanol, and then 3 mL of water.[2]

    • Load the water sample onto the SPE cartridge at a flow rate of 5 mL/min.[2]

    • Wash the cartridge with 2 mL of water.[2]

    • Dry the cartridge under vacuum for 3 minutes.[2]

    • Elute the analytes with 3 mL of tetrahydrofuran.[2]

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the mobile phase to a final volume of 0.5 mL.[2]

  • Pharmaceutical Formulations:

    • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol or the mobile phase).

    • Dilute the solution to a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

2. HPLC-DAD Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 1% Acetic Acid in Water; B: Acetonitrile
Gradient 0-20 min, 10-25% B; 20-30 min, 25-35% B; 30-40 min, 35-40% B; 40-70 min, 40-55% B; 70-75 min, 55-80% B; 75-77 min, 80-90% B; 77-79 min, 90-100% B; 79-82 min, 100-10% B; 82-85 min, isocratic 10% B.
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Diode Array Detector (DAD) at 254 nm, 280 nm, and 320 nm

3. Calibration:

Prepare a series of standard solutions of the target phenol derivatives in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary (RP-HPLC-UV/DAD)
Phenolic CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)
Gallic Acid~5.20.0220.0741.25 - 40>0.995
Catechin~15.80.09080.30271.25 - 40>0.995
Caffeic Acid~19.50.0350.1161.25 - 40>0.995
p-Coumaric Acid~24.90.0250.0831.25 - 40>0.995
Ferulic Acid~26.30.0410.1361.25 - 40>0.995
Quercetin~32.10.0630.2091.25 - 40>0.995
Phenol-0.0060.020.02 - 0.9>0.9928
2-Chlorophenol-0.020.060.06 - 0.9>0.9928

Note: Retention times are approximate and can vary depending on the specific column and conditions. LOD and LOQ values are indicative and method-dependent.[4][5]

Method 2: HPLC with Electrochemical Detection (HPLC-ED)

HPLC with electrochemical detection offers high sensitivity and selectivity for electroactive compounds, such as many phenol derivatives. This makes it particularly suitable for trace analysis in complex matrices like environmental samples.

Application Note

This method is ideal for the determination of low concentrations (µg/L to ng/L) of phenolic compounds in samples such as wastewater and drinking water. The detector measures the current resulting from the oxidation or reduction of the analytes at a working electrode.

Experimental Protocol

1. Sample Preparation:

Follow the Solid-Phase Extraction (SPE) protocol described in Method 1 for water samples.

2. HPLC-ED Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size)
Mobile Phase 65% Methanol in 0.1 M Acetic Acid-Acetate Buffer
Flow Rate 0.20 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection Amperometric Detector with a Glassy Carbon Working Electrode
Working Potential +1.00 V vs. Ag/AgCl

3. Calibration:

Prepare standard solutions in the mobile phase at concentrations appropriate for the expected sample concentrations (e.g., 1 to 100 µg/L). Construct a calibration curve by plotting peak area against concentration.

Quantitative Data Summary (HPLC-ED)
Phenolic CompoundLOD (µg/L)LOQ (µg/L)
Vanillin17-
Eugenol11-
Thymol9.7-
Carvacrol15-

Note: The provided LODs are for amperometric detection. Coulometric detection can achieve even lower LODs, in the range of 0.81-3.1 µg/L for these compounds.[6]

Comparison of Detection Methods for Phenol Analysis

The choice of detector is a critical aspect of method development in HPLC. The following diagram outlines the key characteristics of common detectors used for phenol derivative analysis.

Detector_Comparison cluster_selectivity Selectivity cluster_sensitivity Sensitivity UV_DAD UV/Diode Array Detector (DAD) - Good for moderate concentrations - Provides spectral information for identification - Robust and widely available - Moderate sensitivity (mg/L to high µg/L) Selectivity_Moderate Moderate UV_DAD->Selectivity_Moderate Sensitivity_Moderate Moderate UV_DAD->Sensitivity_Moderate ECD Electrochemical Detector (ECD) - High sensitivity and selectivity for electroactive phenols - Ideal for trace analysis (µg/L to ng/L) - Prone to electrode fouling - Limited to electroactive compounds Selectivity_High High ECD->Selectivity_High Sensitivity_High High ECD->Sensitivity_High MS Mass Spectrometry (MS) - High sensitivity and selectivity - Provides structural information for identification - Can handle complex matrices - Higher cost and complexity MS->Selectivity_High MS->Sensitivity_High

Caption: A comparison of common HPLC detectors for phenol derivative analysis.

References

Application Notes and Protocols for Phenol, p-[2-(4-quinolyl)vinyl]- in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease is characterized by the extracellular deposition of β-amyloid (Aβ) plaques in the brain. "Phenol, p-[2-(4-quinolyl)vinyl]-" is a novel small molecule with structural similarities to known Aβ imaging agents. Its quinoline moiety can act as a bioisostere for benzothiazole or other aromatic systems known to interact with the cross-β sheet structure of amyloid fibrils, while the vinyl phenol group provides a conjugated system that can be important for binding and fluorescent properties. This document provides detailed protocols for the evaluation of this compound as a potential agent for targeting Aβ plaques.

Quantitative Data Summary

The following tables represent hypothetical data based on typical results for similar amyloid-binding agents.

Table 1: In Vitro Binding Affinity for β-Amyloid Plaques

CompoundTargetKi (nM)IC50 (nM)RadioligandSource of Aβ Aggregates
Phenol, p-[2-(4-quinolyl)vinyl]-Aβ(1-42)4.58.2[125I]IMPYSynthetic
Reference Compound (e.g., PIB)Aβ(1-42)2.14.5[125I]IMPYSynthetic
Phenol, p-[2-(4-quinolyl)vinyl]-Aβ(1-40)12.825.1[125I]IMPYSynthetic
Reference Compound (e.g., PIB)Aβ(1-40)8.917.5[125I]IMPYSynthetic

Table 2: In Vivo Biodistribution in a Transgenic Mouse Model (e.g., APP/PS1)

Compound (Radiolabeled)Time Post-InjectionBrain Uptake (%ID/g)Brain Washout (Ratio 60min/2min)Target-to-Cerebellum Ratio
[18F]-(p-[2-(4-quinolyl)vinyl]-)phenol2 min6.80.251.8
[18F]-(p-[2-(4-quinolyl)vinyl]-)phenol10 min4.5-2.5
[18F]-(p-[2-(4-quinolyl)vinyl]-)phenol30 min2.1-2.9
[18F]-(p-[2-(4-quinolyl)vinyl]-)phenol60 min1.7-3.1

Experimental Protocols

Protocol 1: In Vitro Competitive Binding Assay

This protocol determines the binding affinity of "Phenol, p-[2-(4-quinolyl)vinyl]-" for β-amyloid aggregates using a competitive displacement assay with a known radioligand.

Materials:

  • Synthetic Aβ(1-42) peptide

  • Phosphate buffered saline (PBS), pH 7.4

  • [125I]IMPY (or other suitable radioligand)

  • "Phenol, p-[2-(4-quinolyl)vinyl]-" stock solution in DMSO

  • Non-specific binding control (e.g., a high concentration of a known amyloid binding drug like PIB)

  • Glass fiber filters

  • Scintillation vials and fluid

  • Gamma counter

Procedure:

  • Preparation of Aβ(1-42) aggregates:

    • Dissolve synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS.

    • Incubate at 37°C for 72 hours with gentle agitation to promote fibril formation.

  • Binding Assay:

    • In test tubes, combine Aβ(1-42) aggregates (final concentration ~50 nM), [125I]IMPY (final concentration ~0.1 nM), and varying concentrations of "Phenol, p-[2-(4-quinolyl)vinyl]-" (e.g., 0.1 nM to 10 µM).

    • For total binding, omit the competitor compound.

    • For non-specific binding, add a high concentration of the non-specific binding control (e.g., 10 µM PIB).

    • Incubate the mixture at room temperature for 3 hours.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold PBS.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Aβ Aggregate Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis a Dissolve Aβ(1-42) b Evaporate Solvent a->b c Resuspend in PBS b->c d Incubate at 37°C for 72h c->d e Combine Aβ aggregates, [125I]IMPY, and Competitor d->e f Incubate at RT for 3h e->f g Filter and Wash f->g h Gamma Counting g->h i Calculate IC50 and Ki h->i G cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_imaging Imaging and Analysis a Prepare Brain Sections (AD and Control) b Pre-incubation a->b c Incubate with Radioligand b->c d Washing Steps c->d e Expose to Phosphor Plate d->e f Scan and Analyze Image e->f g Histological Staining f->g G cluster_pet In Vivo PET Imaging cluster_exvivo Ex Vivo Biodistribution a Anesthetize Mouse b Inject Radiotracer a->b c Dynamic PET Scan b->c d Image Reconstruction & Analysis c->d e Euthanize Mouse c->e Optional: Post-Scan f Dissect Tissues e->f g Gamma Counting f->g h Calculate %ID/g g->h

Application Notes and Protocols for Fluorescence Spectroscopy in the Study of Quinolinyl Vinyl Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinyl vinyl phenols are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. Their rigid, conjugated structure often imparts intrinsic fluorescence, making them amenable to investigation by various fluorescence spectroscopy techniques. These techniques offer high sensitivity and specificity, providing valuable insights into the molecular environment, interactions with biological macromolecules, and potential mechanisms of action. This document provides detailed application notes and protocols for utilizing fluorescence spectroscopy to study quinolinyl vinyl phenols, with a focus on their application as potential drug candidates.

A notable example of a biologically active quinolinyl vinyl phenol is 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol, also known as "quininib". This compound has been identified as a novel anti-angiogenic agent that functions by antagonizing cysteinyl leukotriene receptors (CysLT). Understanding the interaction of such compounds with their biological targets is crucial for drug development, and fluorescence spectroscopy provides a powerful tool for such investigations.

I. Photophysical Properties of Quinolinyl Vinyl Phenols

The fluorescence properties of quinolinyl vinyl phenols are influenced by their chemical structure, including the substitution pattern on both the quinoline and phenol rings, as well as the surrounding solvent environment. Key photophysical parameters include the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), Stokes shift, and fluorescence quantum yield (Φ_F_).

Data Presentation: Photophysical Properties of Representative Quinolinyl Vinyl Phenol Analogs

The following table summarizes the photophysical data for a series of 2-styryl-quinoline-4-carboxylic acids, which serve as close structural analogs to quinolinyl vinyl phenols. This data illustrates the impact of substituent and solvent polarity on their fluorescence properties.[1]

Compound IDSubstituent (A-D)SolventEmission Max (λ_em_, nm)Quantum Yield (Φ_F_, %)
1-AHDioxane41510.5
1-AHMethanol4251.7
7-Cp-OCH₃Dioxane43044.4
7-Cp-OCH₃Methanol4603.3
4-Bo-OAcDioxane42025.6
4-Bo-OAcMethanol4352.1
5-Bp-OAcDioxane41530.1
5-Bp-OAcMethanol4252.5

II. Experimental Protocols

This section provides detailed protocols for fundamental fluorescence spectroscopy experiments applicable to the study of quinolinyl vinyl phenols.

Protocol 1: Determination of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for acquiring the characteristic fluorescence spectra of a quinolinyl vinyl phenol.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Quinolinyl vinyl phenol sample

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, phosphate-buffered saline - PBS)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the quinolinyl vinyl phenol in a suitable solvent (e.g., 1 mM in DMSO).

    • Prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. The final absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Acquisition of Emission Spectrum:

    • Place a cuvette with the solvent blank in the sample holder and record a blank spectrum.

    • Replace the blank with the sample cuvette.

    • Set a fixed excitation wavelength (e.g., 350 nm, determined from the compound's UV-Vis absorption spectrum).

    • Scan the emission wavelengths over a desired range (e.g., 370-600 nm).

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em_).

  • Acquisition of Excitation Spectrum:

    • Set the emission monochromator to the determined λ_em_.

    • Scan the excitation wavelengths over a desired range (e.g., 250-400 nm).

    • The resulting spectrum should resemble the absorption spectrum of the compound and confirms the optimal excitation wavelength.

Protocol 2: Fluorescence Quenching Assay for Studying Protein-Ligand Interactions

This protocol describes how to investigate the binding of a quinolinyl vinyl phenol to a target protein (e.g., a receptor or enzyme) by monitoring the quenching of the protein's intrinsic tryptophan fluorescence.

Materials:

  • Fluorometer with temperature control

  • Quartz cuvettes

  • Purified target protein with intrinsic tryptophan fluorescence

  • Quinolinyl vinyl phenol stock solution (in a solvent compatible with the protein, e.g., DMSO)

  • Buffer solution for the protein (e.g., PBS or Tris buffer)

Procedure:

  • Solution Preparation:

    • Prepare a solution of the target protein in the buffer at a fixed concentration (e.g., 2 µM).

    • Prepare a series of solutions containing the fixed protein concentration and increasing concentrations of the quinolinyl vinyl phenol (e.g., 0, 2, 4, 6, 8, 10 µM). Ensure the final concentration of the organic solvent from the ligand stock is low (typically <1%) to not affect the protein structure.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 5-10 minutes).

  • Fluorescence Measurement:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the fluorescence emission spectra from 300 to 450 nm for each sample.

    • Record the fluorescence intensity at the emission maximum of the protein.

  • Data Analysis:

    • Correct the fluorescence intensities for the inner filter effect if necessary.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

    • For static quenching, the binding constant (K_b_) and the number of binding sites (n) can be determined using the modified Stern-Volmer equation (Scatchard plot).

III. Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of quinolinyl vinyl phenols.

G cluster_workflow Experimental Workflow: Drug-Receptor Interaction prep Sample Preparation (Protein + Ligand) spec Fluorescence Spectroscopy (Excitation at 295 nm) prep->spec acq Data Acquisition (Emission Spectra) spec->acq analysis Data Analysis (Stern-Volmer, Scatchard) acq->analysis results Binding Parameters (Kb, n) analysis->results G cluster_pathway Cysteinyl Leukotriene (CysLT) Signaling Pathway cluster_receptor Receptor Binding AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX FLAP 5-LOX Activating Protein (FLAP) FLAP->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT2R CysLT2 Receptor LTC4->CysLT2R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Signaling Intracellular Signaling (e.g., Ca2+ mobilization, MAPK activation) CysLT1R->Signaling CysLT2R->Signaling Response Cellular Response (e.g., Angiogenesis, Inflammation) Signaling->Response Quininib Quininib (Antagonist) Quininib->CysLT1R Quininib->CysLT2R

References

Application Notes and Protocols: Quinoline-Based Fluorophores in Two-Photon Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of quinoline-based fluorophores in two-photon microscopy (TPM). Quinoline and its derivatives are a versatile class of fluorescent probes well-suited for TPM due to their favorable photophysical properties, including large two-photon absorption cross-sections and high quantum yields.[1] Their applications are diverse, ranging from the visualization of subcellular organelles and the sensing of intracellular ions and molecules to roles in photodynamic therapy and drug delivery.[1][2] Two-photon microscopy offers significant advantages for live-cell and deep-tissue imaging, such as increased penetration depth, reduced phototoxicity, and lower autofluorescence, making the combination of quinoline probes and TPM a powerful tool in biological research and drug development.[3][4]

Application 1: Imaging of Intracellular Viscosity

Changes in intracellular viscosity are associated with various physiological and pathological processes, including apoptosis and diseases related to mitochondrial dysfunction. Quinoline-based fluorescent probes that exhibit viscosity-sensitive fluorescence ("molecular rotors") are valuable tools for monitoring these changes in real-time within living cells and tissues.[5][6][7]

Quantitative Data of Quinoline-Based Viscosity Probes
Probe NameTwo-Photon Cross-Section (ΦδTPA) (GM)Quantum Yield (Φ) EnhancementExcitation Wavelength (nm)Emission Wavelength (nm)Target OrganelleReference
QLEnhanced 15-foldIncreased 28-fold (from 2.55 to 1150 cP)Not SpecifiedNot SpecifiedLysosome[5]
QLSEnhanced 16-foldIncreased 37-fold (from 2.55 to 1150 cP)Not SpecifiedNot SpecifiedMitochondria[5]
MCNNot Specified~90-fold enhancement800Not SpecifiedCytosol[7]
CIVNot SpecifiedIncreased 13-fold (from PBS to 99% glycerol)Not SpecifiedNot SpecifiedLipid Droplets[8][9]
Experimental Protocol: Two-Photon Imaging of Mitochondrial Viscosity

This protocol describes the use of a quinoline-based fluorescent probe to visualize and quantify viscosity changes in the mitochondria of living cells using two-photon microscopy.

Materials:

  • Quinoline-based viscosity probe (e.g., QLS)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • HeLa cells (or other suitable cell line)

  • #1.5 glass-bottom dishes or coverslips[10]

  • Dimethyl sulfoxide (DMSO)

  • Two-photon microscope with a tunable femtosecond laser

  • FLIM (Fluorescence Lifetime Imaging Microscopy) detection module (optional, for quantitative analysis)[11][12]

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells onto #1.5 glass-bottom dishes or coverslips at a density that will result in 60-80% confluency at the time of imaging.[13]

  • Probe Preparation:

    • Prepare a stock solution of the quinoline-based viscosity probe (e.g., 1 mM) in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in cell culture medium to the final working concentration (typically 1-10 µM, but should be optimized for the specific probe).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.

    • After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Two-Photon Imaging:

    • Place the dish or coverslip onto the stage of the two-photon microscope.

    • Excite the probe using the appropriate two-photon excitation wavelength (e.g., 800-900 nm).[7]

    • Collect the fluorescence emission using a suitable bandpass filter.

    • Acquire images, ensuring to keep laser power as low as possible to minimize phototoxicity.[14]

    • For quantitative analysis of viscosity, acquire FLIM data. The fluorescence lifetime of the probe will correlate with the local viscosity.[11][12]

  • Data Analysis:

    • Analyze the fluorescence intensity of the images to observe qualitative changes in viscosity.

    • For FLIM data, use appropriate software to perform phasor analysis or fit the decay curves to determine the fluorescence lifetime, which can then be correlated to viscosity values using a calibration curve.[15][16]

Experimental Workflow for Viscosity Imaging

G cluster_prep Sample Preparation cluster_imaging Two-Photon Microscopy cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa cells) probe_prep Probe Preparation (Stock and Working Solutions) cell_staining Cell Staining (Incubation with Probe) probe_prep->cell_staining washing Washing (Remove Excess Probe) cell_staining->washing image_acquisition Image Acquisition (TPM and/or FLIM) washing->image_acquisition intensity_analysis Fluorescence Intensity Analysis (Qualitative) image_acquisition->intensity_analysis flim_analysis FLIM Data Analysis (Quantitative) image_acquisition->flim_analysis viscosity_correlation Correlation to Viscosity Values flim_analysis->viscosity_correlation

Caption: Workflow for intracellular viscosity imaging.

Application 2: Detection of Nitric Oxide (NO) in Live Cells and Tissues

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation.[17] Quinoline-based two-photon probes have been developed for the sensitive and selective detection of NO in living cells and deep tissues, enabling the study of its dynamic roles in these processes.[18][19]

Quantitative Data of Quinoline-Based NO Probes
Probe NameTwo-Photon Cross-Section (Φδ) (GM)Fluorescence EnhancementExcitation Wavelength (nm)Emission Wavelength (nm)Detection LimitReference
QNO5212-fold81053584 nM[18]
NO-QA557"Turn-on" responseNot SpecifiedNot Specified15 nM[19][20]
Experimental Protocol: NO Detection in Live Tissue Slices

This protocol outlines the procedure for detecting NO in ex vivo tissue slices, such as from a rat hippocampus, using a quinoline-based fluorescent probe and two-photon microscopy.[18]

Materials:

  • Quinoline-based NO probe (e.g., QNO)

  • Rat hippocampal tissue slices (or other tissue of interest)

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O2, 5% CO2)

  • NO donor (e.g., SNAP) or stimuli (e.g., NMDA)

  • NO synthase inhibitor (e.g., L-NAME)

  • Two-photon microscope with a tunable femtosecond laser

Procedure:

  • Tissue Slice Preparation:

    • Prepare acute tissue slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, carbogen-saturated aCSF.

    • Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour before staining.

  • Probe Loading:

    • Incubate the tissue slices in aCSF containing the quinoline-based NO probe (e.g., 10 µM QNO) for 30-60 minutes at 37°C.

    • After incubation, transfer the slices to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.

  • Two-Photon Imaging:

    • Excite the probe at its two-photon absorption maximum (e.g., 810 nm for QNO).[18]

    • Collect the emitted fluorescence in the appropriate range (e.g., 450-550 nm for QNO).[18]

    • Acquire baseline fluorescence images from the desired depth within the tissue (e.g., 90-180 µm).[18]

  • Stimulation and Inhibition:

    • To induce NO production, add a stimulus to the perfusing aCSF (e.g., 1 mM NMDA).

    • Record the change in fluorescence intensity over time.

    • To confirm the specificity of the probe for NO, pre-incubate a separate slice with an NO synthase inhibitor (e.g., 100 µM L-NAME) before adding the stimulus and observe the abrogation of the fluorescence increase.

  • Image Analysis:

    • Quantify the average fluorescence intensity in regions of interest (ROIs) before and after stimulation.

    • Express the change in fluorescence as a fold-increase or a percentage change from baseline.

Signaling Pathway: NO-Mediated Vasodilation

G cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell stimuli Stimuli (e.g., Acetylcholine, Shear Stress) eNOS eNOS stimuli->eNOS NO Nitric Oxide (NO) eNOS->NO O2 L_arginine L-Arginine quinoline_probe Quinoline Probe (e.g., QNO) NO->quinoline_probe sGC Soluble Guanylate Cyclase (sGC) NO->sGC fluorescence fluorescence quinoline_probe->fluorescence Fluorescence Increase cGMP cGMP sGC->cGMP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG relaxation Vasodilation PKG->relaxation

Caption: NO detection by a quinoline probe during vasodilation.

Application 3: Monitoring Intracellular Free Zinc Ions (Zn²⁺)

Zinc is an essential metal ion involved in numerous biological processes, and its dysregulation is linked to various diseases. Quinoline-based fluorescent probes offer high sensitivity and selectivity for monitoring the dynamics of intracellular free Zn²⁺ in real-time.[21][22]

Quantitative Data of Quinoline-Based Zn²⁺ Probes
Probe NameTwo-Photon Cross-Section (Φδ) (GM)Fluorescence EnhancementExcitation Wavelength (nm)Emission Wavelength (nm)Detection LimitReference
QZn51~10-fold820Not Specified15.1 pM[22]
QLASNot Specified"Turn-on" responseNot SpecifiedNot Specified21 nM[21]
QP2Not Specified"Turn-on" response (AIE)Not SpecifiedNot Specified17.7 nM[22]
Experimental Protocol: Imaging Intracellular Zn²⁺

This protocol provides a general method for imaging fluctuations in intracellular free Zn²⁺ in cultured cells using a quinoline-based probe.

Materials:

  • Quinoline-based Zn²⁺ probe (e.g., QZn)

  • Cultured cells (e.g., HeLa)

  • Cell culture medium

  • PBS, pH 7.4

  • #1.5 glass-bottom dishes

  • DMSO

  • Zinc salt solution (e.g., ZnCl₂)

  • Zinc chelator (e.g., TPEN)

  • Two-photon microscope

Procedure:

  • Cell Preparation:

    • Culture and seed cells on #1.5 glass-bottom dishes as described in the viscosity imaging protocol.

  • Probe Loading:

    • Prepare a stock solution of the Zn²⁺ probe in DMSO.

    • Dilute the probe to a final concentration (e.g., 50-100 nM for some probes, but optimization is required) in serum-free medium.[23]

    • Wash cells with PBS and incubate with the probe solution for 20-30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe and add fresh imaging medium.

  • Two-Photon Imaging:

    • Acquire baseline fluorescence images using the appropriate two-photon excitation wavelength (e.g., 820 nm for QZn).[22]

    • To observe an increase in intracellular Zn²⁺, add a zinc salt solution to the imaging medium.

    • To observe a decrease in intracellular Zn²⁺, add a membrane-permeable zinc chelator like TPEN.

    • Record images over time to monitor the dynamics of Zn²⁺-induced fluorescence changes.

  • Data Analysis:

    • Define ROIs within the cells and measure the mean fluorescence intensity over time.

    • Normalize the fluorescence intensity (F/F₀) to the baseline fluorescence (F₀) to quantify the relative changes in Zn²⁺ concentration.

Logical Relationship for Zn²⁺ Sensing

G probe_free Quinoline Probe (Low Fluorescence) probe_bound Probe-Zn²⁺ Complex (High Fluorescence) probe_free->probe_bound + Zn²⁺ probe_bound->probe_free + Chelator zn_ion Free Zn²⁺ chelator Chelator (e.g., TPEN)

Caption: Reversible binding of Zn²⁺ to a quinoline probe.

Application 4: Selective Detection of Lipid Droplets

Lipid droplets (LDs) are dynamic organelles involved in lipid storage and metabolism.[24] Multi-photon fluorescent probes based on quinoline have been developed for the highly selective imaging of LDs in living cells, offering advantages like deeper tissue penetration and lower phototoxicity compared to one-photon probes.[1][25]

Quantitative Data of a Quinoline-Based Lipid Droplet Probe
Probe NamePhoton ModeTwo-Photon Cross-Section (δ) (GM)Key FeaturesReference
L3Three-PhotonNot Specified (3PA cross-section enhanced with liposome)High selectivity for LDs, large Stokes shift[1][25]
LD2Two-PhotonNot SpecifiedDeep-red emission (700 nm), high photostability[26]
IND-TPATwo-Photon119High signal-to-background ratio[24]
Experimental Protocol: Staining Lipid Droplets in Live Cells

This protocol describes a method for staining and imaging lipid droplets in live cultured cells using a quinoline-based multi-photon probe.

Materials:

  • Quinoline-based lipid droplet probe (e.g., L3 or similar)

  • Cultured cells (e.g., HeLa, 3T3-L1 adipocytes)

  • Cell culture medium

  • PBS, pH 7.4

  • #1.5 glass-bottom dishes

  • DMSO

  • Fatty acid solution (e.g., 400 µM sodium oleate, optional for inducing LD formation)[13]

  • Multi-photon microscope

Procedure:

  • Cell Culture and LD Induction (Optional):

    • Culture cells on #1.5 glass-bottom dishes.

    • To increase the number and size of lipid droplets, incubate the cells in medium supplemented with a fatty acid like sodium oleate for 12-24 hours prior to staining.[13]

  • Cell Staining:

    • Prepare the quinoline probe working solution in culture medium from a DMSO stock.

    • Wash the cells with pre-warmed PBS.

    • Incubate the cells with the probe solution for approximately 30 minutes at 37°C.

    • Wash the cells twice with PBS to remove unbound probe.

    • Add fresh imaging medium to the cells.

  • Multi-Photon Imaging:

    • Place the sample on the microscope stage.

    • Excite the probe using the appropriate wavelength for two- or three-photon excitation.

    • Acquire images, focusing on the punctate structures within the cytoplasm characteristic of lipid droplets.

    • Co-localization with a known lipid droplet stain (e.g., BODIPY 493/503) can be performed to confirm specificity, though spectral overlap must be considered.[24]

Experimental Workflow for Lipid Droplet Imaging

G cluster_prep Cell Preparation cluster_imaging Microscopy cluster_analysis Analysis cell_culture Cell Seeding ld_induction LD Induction (Optional) with Oleic Acid cell_culture->ld_induction probe_staining Staining with Quinoline Probe ld_induction->probe_staining washing Washing probe_staining->washing mpm_imaging Multi-Photon Imaging washing->mpm_imaging image_analysis Image Analysis (LD Morphology, Count, etc.) mpm_imaging->image_analysis colocalization Co-localization Analysis (with LD marker) mpm_imaging->colocalization

Caption: Workflow for multi-photon imaging of lipid droplets.

References

Application Notes and Protocols: "Phenol, p-[2-(4-quinolyl)vinyl]-" as a Molecular Sensor in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Phenol, p-[2-(4-quinolyl)vinyl]-", also known as 4-(4-hydroxystyryl)quinoline, is a fluorescent molecular probe belonging to the styryl-quinoline class of compounds. Its rigid, planar structure and extended π-conjugation system, composed of a phenol and a quinoline moiety linked by a vinyl bridge, give rise to its intrinsic fluorescent properties. This document provides an overview of its potential applications as a molecular sensor in biological systems, including detailed experimental protocols and data presented for easy reference. The quinoline nitrogen atom can act as a proton acceptor, making the molecule's fluorescence sensitive to pH changes. Furthermore, the phenolic hydroxyl group and the quinoline nitrogen can act as a chelating site for metal ions, leading to changes in its fluorescence emission. These characteristics make "Phenol, p-[2-(4-quinolyl)vinyl]-" a promising candidate for fluorescent sensing of pH and specific metal ions in biological environments, as well as for cellular imaging.

Physicochemical Properties and Synthesis

PropertyValueReference
CAS Number 789-76-4[1][2][3]
Molecular Formula C₁₇H₁₃NO[1][2][3]
Molecular Weight 247.29 g/mol [1][2][3]
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water.

A common synthetic route for "Phenol, p-[2-(4-quinolyl)vinyl]-" involves a condensation reaction between 4-methylquinoline (lepidine) and 4-hydroxybenzaldehyde.[2]

Application 1: Fluorescent pH Sensing

The fluorescence of "Phenol, p-[2-(4-quinolyl)vinyl]-" is sensitive to changes in environmental pH. The quinoline nitrogen can be protonated at acidic pH, which alters the electronic properties of the molecule and, consequently, its fluorescence emission. This pH-dependent fluorescence allows for the ratiometric or intensiometric measurement of pH in biological samples.

Quantitative Data for pH Sensing (Predicted)
ParameterValueNotes
pKa ~6.5 - 7.5The pKa is expected to be in the physiological range, making it suitable for intracellular pH measurements.
Excitation Wavelength (λex) ~350-380 nm
Emission Wavelength (λem) ~450-500 nm (neutral pH)Shifted upon protonationA blue or green fluorescence is anticipated. A spectral shift upon pH change allows for ratiometric measurements.
Response Range pH 5.0 - 8.0
Experimental Protocol: Measurement of Intracellular pH

This protocol describes the use of "Phenol, p-[2-(4-quinolyl)vinyl]-" for measuring intracellular pH using fluorescence microscopy.

Materials:

  • "Phenol, p-[2-(4-quinolyl)vinyl]-" stock solution (1-10 mM in DMSO)

  • Cultured cells on glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Calibration buffers of known pH (e.g., using nigericin and high K⁺ buffer)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set for the probe)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the DMSO stock solution in serum-free culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or PBS to the cells.

    • Place the dish on the fluorescence microscope stage.

    • Excite the cells at the predetermined excitation wavelength (e.g., 365 nm) and capture the fluorescence emission at two different wavelengths (for ratiometric imaging) or at the peak emission wavelength (for intensity-based measurements).

  • Calibration (Optional but Recommended):

    • To obtain quantitative pH measurements, a calibration curve should be generated.

    • Incubate the loaded cells with calibration buffers of known pH containing a H⁺/K⁺ ionophore like nigericin (e.g., 10 µM) in a high potassium buffer to equilibrate the intracellular and extracellular pH.

    • Acquire fluorescence images at each pH value and plot the ratio of fluorescence intensities (or the single intensity) against the pH to generate the calibration curve.

  • Data Analysis:

    • Measure the fluorescence intensity of individual cells or regions of interest using image analysis software.

    • For ratiometric measurements, calculate the ratio of the intensities at the two emission wavelengths.

    • Convert the intensity or ratio values to pH using the calibration curve.

experimental_workflow_ph cluster_prep Cell & Probe Preparation cluster_loading Probe Loading & Imaging cluster_analysis Data Analysis cell_culture Culture cells on glass-bottom dishes probe_prep Prepare working solution of the probe (1-10 µM) loading Incubate cells with probe solution (15-30 min) probe_prep->loading washing Wash cells to remove excess probe loading->washing imaging Acquire fluorescence images washing->imaging calibration Generate pH calibration curve imaging->calibration analysis Calculate intracellular pH calibration->analysis

Workflow for intracellular pH measurement.

Application 2: Fluorescent Sensing of Metal Ions

The presence of the phenolic hydroxyl group and the quinoline nitrogen atom in "Phenol, p-[2-(4-quinolyl)vinyl]-" provides a potential binding site for various metal ions. The coordination of a metal ion can significantly alter the photophysical properties of the molecule, leading to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ). This response can be exploited for the selective detection of specific metal ions. Based on the known affinity of similar quinoline-based probes, potential target ions include Zn²⁺, Cu²⁺, and Fe³⁺.[4][5][6]

Quantitative Data for Metal Ion Sensing (Representative)
Metal IonSensing MechanismDetection Limit (Predicted)Reference (for similar compounds)
Zn²⁺ Fluorescence Enhancement (CHEF)5 - 10 ppb[7]
Cu²⁺ Fluorescence Quenching (CHEQ)~1 µM[5][8]
Fe³⁺ Fluorescence Quenching (CHEQ)~0.17 µM[9]
Experimental Protocol: Detection of Metal Ions in Aqueous Solution

This protocol outlines a general procedure for testing the metal ion sensing capabilities of "Phenol, p-[2-(4-quinolyl)vinyl]-" using a fluorometer.

Materials:

  • "Phenol, p-[2-(4-quinolyl)vinyl]-" stock solution (1 mM in DMSO or ethanol)

  • Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a dilute solution of the probe (e.g., 10 µM) in the aqueous buffer.

  • Baseline Measurement: Record the fluorescence spectrum of the probe solution by exciting at its maximum absorption wavelength and scanning the emission range.

  • Titration with Metal Ions:

    • Add small aliquots of a specific metal ion stock solution to the cuvette containing the probe solution.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Continue the additions until no further change in fluorescence is observed.

  • Selectivity Test:

    • To assess the selectivity of the probe, repeat the experiment with a range of different metal ions at a fixed concentration.

    • Also, perform competition experiments by adding the target metal ion in the presence of other potentially interfering ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From the titration data, the binding stoichiometry (e.g., using a Job's plot) and the binding constant can be determined.

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

signaling_pathway_metal_sensing cluster_response Fluorescence Response Probe Phenol, p-[2-(4-quinolyl)vinyl]- (Fluorescent) Complex Probe-Metal Ion Complex Probe->Complex Binding MetalIon Metal Ion (e.g., Zn²⁺, Cu²⁺) MetalIon->Complex Enhancement Fluorescence Enhancement (CHEF) Complex->Enhancement e.g., Zn²⁺ Quenching Fluorescence Quenching (CHEQ) Complex->Quenching e.g., Cu²⁺, Fe³⁺

Mechanism of metal ion sensing.

Application 3: Cellular Imaging

Due to its fluorescent nature, "Phenol, p-[2-(4-quinolyl)vinyl]-" can be used as a dye for cellular imaging. Styryl-quinoline derivatives have been shown to localize in specific cellular compartments, such as lipid droplets or the endoplasmic reticulum, depending on their specific chemical structure. The lipophilicity of the molecule suggests it can readily cross cell membranes.

Experimental Protocol: General Staining of Live Cells

Materials:

  • "Phenol, p-[2-(4-quinolyl)vinyl]-" stock solution (1-10 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • PBS

  • Confocal or wide-field fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto a suitable imaging substrate and allow them to adhere overnight.

  • Staining:

    • Prepare a staining solution by diluting the probe stock solution in pre-warmed culture medium to a final concentration of 1-5 µM.

    • Remove the medium from the cells and add the staining solution.

    • Incubate for 15-60 minutes at 37°C. The optimal staining time may need to be determined empirically.

  • Washing: Gently wash the cells two to three times with warm PBS or culture medium to remove unbound probe.

  • Imaging:

    • Mount the coverslip on a slide with a drop of mounting medium or image the cells directly in the glass-bottom dish in PBS or culture medium.

    • Visualize the stained cells using a fluorescence microscope with the appropriate excitation and emission filters.

logical_relationship_imaging Probe Phenol, p-[2-(4-quinolyl)vinyl]- Cell Live Biological Cell Probe->Cell Incubation Membrane Cell Membrane Cell->Membrane Crosses Cytoplasm Cytoplasm / Organelles Membrane->Cytoplasm Accumulates in Imaging Fluorescence Imaging Cytoplasm->Imaging Visualize

Logical flow for cellular imaging.

Safety and Handling

"Phenol, p-[2-(4-quinolyl)vinyl]-" is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling.

Conclusion

"Phenol, p-[2-(4-quinolyl)vinyl]-" is a versatile fluorescent probe with potential applications in biological sensing and imaging. Its pH-sensitive fluorescence makes it a candidate for measuring intracellular pH, while its metal-chelating properties allow for the detection of specific metal ions. Furthermore, its intrinsic fluorescence can be utilized for staining and visualizing cellular structures. The provided protocols offer a starting point for researchers to explore the utility of this compound in their specific biological systems of interest. Further characterization of its photophysical properties and biological interactions will undoubtedly expand its applications in life sciences and drug development.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of phenolic compounds using gas chromatography (GC). The methodologies outlined are suitable for the qualitative and quantitative analysis of phenols in various matrices, including environmental and biological samples.

Introduction

Phenolic compounds are a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. Their analysis is crucial in environmental monitoring, food chemistry, and pharmaceutical development due to their varied biological and toxicological properties. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of these compounds.[1][2]

However, the direct analysis of many phenols by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and low sensitivity.[3][4] To overcome these limitations, a derivatization step is often employed to convert the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic performance.[5] This document details both direct and derivatization-based GC methods for phenol analysis.

General Workflow for GC Analysis of Phenols

The general workflow for the analysis of phenolic compounds by gas chromatography involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

GC_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (e.g., Silylation, Acetylation) Concentration->Derivatization If required GC_Injection GC Injection Concentration->GC_Injection Direct Analysis Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of phenolic compounds by GC-MS.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible analysis. The goal is to extract the phenolic compounds from the sample matrix and concentrate them prior to GC analysis.[2]

3.1 Solid Phase Extraction (SPE) for Aqueous Samples

Solid phase extraction is a common technique for the cleanup and concentration of phenols from aqueous samples such as drinking water or wastewater.[6]

Protocol:

  • Condition a C18 or HLB SPE cartridge by passing 6 mL of methyl tert-butyl ether or ethyl acetate, followed by 6 mL of acetonitrile.[7]

  • Equilibrate the cartridge with 6 mL of deionized water.[7]

  • Load 100 mL to 1 L of the acidified water sample (pH ≤ 2) onto the cartridge at a flow rate of 5-10 mL/min.[6][7]

  • Wash the cartridge with a small volume of deionized water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.[7]

  • Elute the trapped phenols with 5 mL of methyl tert-butyl ether or dichloromethane.[6][7]

  • The eluate can then be concentrated and is ready for derivatization or direct GC analysis.

Derivatization of Phenolic Compounds

Derivatization is often a necessary step to increase the volatility and thermal stability of phenolic compounds, leading to improved chromatographic resolution and sensitivity.[5] Silylation is a widely used derivatization technique for phenols.[3][5]

4.1 Silylation Protocol Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[5] Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent.[3]

Protocol:

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a suitable solvent (e.g., acetone, dichloromethane).[3]

  • Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst).

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[3] In some cases, derivatization can be completed rapidly at room temperature in acetone.[3]

  • Cool the vial to room temperature before injection into the GC.

Gas Chromatography and Mass Spectrometry (GC-MS) Conditions

The following tables summarize typical GC-MS conditions for the analysis of underivatized and derivatized phenolic compounds.

Table 1: Typical GC-MS Parameters for Phenol Analysis

ParameterSetting for Underivatized PhenolsSetting for Silylated Phenols
GC System Agilent 6890N or equivalentAgilent 6890N or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[4]DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[8]
Injection Mode Splitless[9]Splitless[10]
Injection Volume 1 µL[9]1 µL[10]
Injector Temp. 275°C[8][9]250°C - 280°C
Carrier Gas Helium[4][10]Helium[10]
Flow Rate 1.0 - 1.9 mL/min (constant flow)[10]1.0 - 1.5 mL/min (constant flow)
Oven Program 60°C (5 min), then 8°C/min to 300°C (10 min)[9]70°C, then 2°C/min to 135°C (10 min), then 4°C/min to 220°C (10 min), then 3.5°C/min to 270°C (20 min)[10]
MS System Agilent 5973 or equivalentAgilent 5973 or equivalent
Transfer Line Temp. 280°C - 300°C[8][9]280°C
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Ionization Energy 70 eV70 eV
Scan Range m/z 35-550m/z 50-650

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed using standard solutions of the target phenolic compounds. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.[11]

Table 2: Example Quantitative Data for Selected Phenols (Silylated)

CompoundRetention Time (min)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
Phenol-TMS~10.25.819.3
o-Cresol-TMS~11.54.214.0
m-Cresol-TMS~11.63.612.0
p-Cresol-TMS~11.84.515.0
2,4-Dichlorophenol-TMS~15.38.227.3
Pentachlorophenol-TMS~21.712.541.7

Note: Retention times and detection limits are approximate and can vary depending on the specific instrument, column, and analytical conditions.[12]

Detailed Experimental Protocols

7.1 Protocol for the Analysis of Phenols in Water (EPA Method 528)

This protocol is based on the principles of US EPA Method 528 for the determination of phenols in drinking water.[6][9]

1. Sample Preparation and Extraction:

  • Collect a 1-liter water sample in a clean glass bottle.
  • If residual chlorine is present, add ~80 mg of sodium thiosulfate per liter.
  • Acidify the sample to pH < 2 with concentrated sulfuric or hydrochloric acid.
  • Add an internal standard and surrogate solution to the sample.
  • Perform solid-phase extraction as described in section 3.1 using a C18 SPE cartridge.
  • Elute the phenols with dichloromethane.
  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Set up the GC-MS system according to the parameters in Table 1 for underivatized phenols.
  • Inject 1 µL of the concentrated extract into the GC-MS.
  • Acquire data in full scan mode.

3. Calibration:

  • Prepare a series of calibration standards containing the target phenols, internal standards, and surrogates in dichloromethane.
  • Analyze each calibration standard using the same GC-MS conditions as the samples.
  • Construct a calibration curve for each analyte by plotting the response factor against the concentration.

7.2 Protocol for the Analysis of Phenolic Compounds in Plant Material

This protocol is a general guideline for the extraction and analysis of phenols from plant tissues.[10]

1. Sample Preparation and Extraction:

  • Weigh approximately 0.5 g of dried and ground plant material.
  • Add 40 mL of 62.5% aqueous methanol containing an antioxidant (e.g., 1 g/L BHT).[10]
  • Add 10 mL of 6 M HCl to facilitate the hydrolysis of glycosidically bound phenols.[10]
  • Sonicate the mixture for 15 minutes and then reflux at 90°C for 2 hours.[10]
  • Cool the extract and filter.
  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
  • Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness.

2. Derivatization:

  • Perform silylation on the dried extract as described in section 4.1.

3. GC-MS Analysis:

  • Set up the GC-MS system according to the parameters in Table 1 for silylated phenols.
  • Inject 1 µL of the derivatized sample into the GC-MS.
  • Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity if needed.

4. Identification and Quantification:

  • Identify the phenolic compounds by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., Wiley, NIST).[10]
  • For quantification, prepare and analyze calibration standards of the identified phenols that have undergone the same derivatization procedure.

Troubleshooting

Poor Peak Shape (Tailing):

  • Cause: Active sites in the GC inlet or column; insufficient derivatization.

  • Solution: Use a deactivated inlet liner; ensure complete derivatization by optimizing reaction time, temperature, and reagent amount. Check for column degradation.

Low Sensitivity:

  • Cause: Inefficient extraction or derivatization; sample degradation.

  • Solution: Optimize the sample preparation procedure; ensure the derivatizing reagent is fresh. Use a clean ion source in the mass spectrometer.

Co-eluting Peaks:

  • Cause: Similar chemical properties of isomers.

  • Solution: Modify the GC oven temperature program (slower ramp rate) to improve separation. Use a different stationary phase column if necessary.

Conclusion

Gas chromatography is a robust and reliable technique for the analysis of phenolic compounds. The choice between direct analysis and derivatization depends on the specific phenols of interest and the sample matrix. By following the detailed protocols and utilizing the troubleshooting guide provided in these application notes, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for their analytical needs.

References

Application Notes and Protocols: Colorimetric Detection of Metal Ions Using Phenol-Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The detection of heavy metal ions is of paramount importance in environmental monitoring, food safety, and clinical diagnostics due to their potential toxicity even at trace levels. Colorimetric sensing has emerged as a simple, cost-effective, and rapid method for the on-site detection of these ions. Phenol-derived Schiff bases are a versatile class of organic compounds that have been extensively utilized as chromogenic chemosensors for a variety of metal ions. The presence of both a phenolic hydroxyl group and an imine (C=N) group in their structure provides excellent coordination sites for metal ions. This binding event often leads to a distinct color change, which can be observed with the naked eye and quantified using UV-Vis spectroscopy.

This document provides detailed application notes and protocols for the synthesis of a phenol-derived Schiff base chemosensor and its application in the colorimetric detection of specific metal ions.

I. Featured Application: Colorimetric Detection of Cu²⁺ and Fe³⁺ using a Salicylaldehyde-Based Schiff Base

This section details the use of a Schiff base synthesized from salicylaldehyde and an amine for the selective colorimetric detection of copper (Cu²⁺) and iron (Fe³⁺) ions.

Signaling Pathway

The colorimetric detection mechanism is based on the complexation of the phenol-derived Schiff base with the target metal ion. The lone pair of electrons on the imine nitrogen and the phenolic oxygen atom coordinate with the metal ion, forming a stable metal-ligand complex. This complexation alters the electronic properties of the Schiff base, resulting in a shift in its maximum absorption wavelength (λmax) and a corresponding color change.

G cluster_reactants Reactants cluster_product Product SB Phenol-Derived Schiff Base (Colorless/Pale Yellow) Complex Schiff Base-Metal Complex (Colored) SB->Complex Complexation Metal Metal Ion (e.g., Cu²⁺, Fe³⁺) Metal->Complex

Caption: Complexation of a phenol-derived Schiff base with a metal ion.

Quantitative Data Summary

The following table summarizes the typical performance of a salicylaldehyde-derived Schiff base sensor for the detection of Cu²⁺ and Fe³⁺ ions.

Metal IonLinear Range (µM)Limit of Detection (LOD) (µM)Color Change (Naked Eye)Stoichiometry (Ligand:Metal)
Cu²⁺ 1 - 500.5Colorless to Yellow2:1
Fe³⁺ 2 - 801.0Colorless to Brown1:1

Note: The exact values for linear range and LOD may vary depending on the specific Schiff base derivative and experimental conditions.

II. Experimental Protocols

A. Synthesis of a Salicylaldehyde-Based Schiff Base Chemsensor

This protocol describes the synthesis of a representative phenol-derived Schiff base from salicylaldehyde and an aromatic amine.

Workflow for Schiff Base Synthesis

G Reactants Dissolve Salicylaldehyde and Amine in Ethanol Reflux Add Acetic Acid (catalyst) and Reflux for 2-4 hours Reactants->Reflux Cooling Cool the Reaction Mixture to Room Temperature Reflux->Cooling Precipitation Pour into Ice-Cold Water to Precipitate the Product Cooling->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Washing Wash with Cold Water and Ethanol Filtration->Washing Drying Dry the Product in a Vacuum Oven Washing->Drying Characterization Characterize the Schiff Base (FT-IR, NMR, Mass Spec) Drying->Characterization

Caption: Experimental workflow for the synthesis of a Schiff base.

Materials:

  • Salicylaldehyde

  • Aromatic amine (e.g., aniline or a derivative)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • To this solution, add the aromatic amine (10 mmol) dissolved in 20 mL of absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the Schiff base product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven at 50-60 °C.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, and mass spectrometry.

B. Protocol for Colorimetric Detection of Metal Ions

This protocol outlines the procedure for using the synthesized Schiff base for the colorimetric detection of metal ions in an aqueous solution.

Workflow for Metal Ion Detection

G Prep_Sensor Prepare Stock Solution of Schiff Base Sensor in a Suitable Solvent (e.g., Acetonitrile) Reaction Add a Small Volume of Metal Ion Solution to the Sensor Solution Prep_Sensor->Reaction Prep_Metal Prepare Stock Solutions of Various Metal Ions in Water Prep_Metal->Reaction Observation Observe Color Change (Naked-Eye Detection) Reaction->Observation Analysis Record UV-Vis Absorption Spectrum Reaction->Analysis Quantification Plot Absorbance vs. Concentration for Quantitative Analysis Analysis->Quantification

Caption: Experimental workflow for colorimetric metal ion detection.

Materials:

  • Synthesized Schiff base chemosensor

  • Acetonitrile (or another suitable organic solvent)

  • Deionized water

  • Salts of various metal ions (e.g., CuCl₂, FeCl₃, NiCl₂, etc.)

  • UV-Vis spectrophotometer and cuvettes

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in acetonitrile.

    • Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water.

  • Qualitative "Naked-Eye" Detection:

    • In a series of test tubes, place 2 mL of the Schiff base solution.

    • To each test tube, add a small amount (e.g., 100 µL) of a different metal ion stock solution.

    • Observe and record any color changes against a white background.

  • Quantitative UV-Vis Spectroscopic Analysis:

    • In a cuvette, place 2 mL of the Schiff base solution.

    • Record the initial UV-Vis absorption spectrum of the sensor solution (this will serve as the blank).

    • Add a known concentration of the target metal ion solution to the cuvette.

    • Mix well and allow the solution to stand for a few minutes for the color to develop and stabilize.

    • Record the UV-Vis absorption spectrum of the mixture.

    • Repeat this process with varying concentrations of the target metal ion to establish a calibration curve (absorbance vs. concentration).

  • Selectivity Studies:

    • To assess the selectivity of the sensor, perform the detection experiment in the presence of other potentially interfering metal ions.

    • In a cuvette containing the sensor solution and the target metal ion, add an equimolar or higher concentration of other metal ions and record the UV-Vis spectrum. A minimal change in the spectrum indicates good selectivity.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific details and safety precautions related to the synthesis and handling of the chemicals involved. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenol, p-[2-(4-quinolyl)vinyl]-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of Phenol, p-[2-(4-quinolyl)vinyl]-, also known as 4-(4-hydroxystyryl)quinoline. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to address common challenges encountered during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Phenol, p-[2-(4-quinolyl)vinyl]-, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Direct Condensation

Potential CauseRecommended Solution
Insufficient activation of 4-methylquinoline Ensure the zinc chloride used is anhydrous, as moisture can deactivate this Lewis acid catalyst. Consider increasing the molar ratio of zinc chloride to the reactants.
Low reaction temperature or insufficient microwave power Optimize the microwave reactor settings to ensure the reaction mixture reaches and maintains the target temperature. If using conventional heating, ensure uniform and adequate heat distribution.
Decomposition of starting materials or product Prolonged exposure to high temperatures can lead to degradation. Reduce the reaction time and monitor the reaction progress closely using Thin Layer Chromatography (TLC).
Presence of impurities in starting materials Use freshly purified 4-methylquinoline and 4-hydroxybenzaldehyde. Impurities can interfere with the catalytic cycle.

Issue 2: Low Yield in Wittig Reaction

Potential CauseRecommended Solution
Incomplete formation of the ylide Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMSO). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the ylide by moisture or oxygen.
Reaction of the base with the hydroxyl group of 4-hydroxybenzaldehyde Protect the hydroxyl group of 4-hydroxybenzaldehyde as a more stable ether (e.g., methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS)) before the Wittig reaction. The protecting group can be removed in a subsequent step.
Steric hindrance While less of a concern with aldehydes, significant steric bulk on the phosphonium salt can hinder the reaction. Ensure the phosphonium salt is derived from a primary alkyl halide.
Side reactions The ylide can be unstable and decompose over time. It is often best to generate the ylide in situ and add the aldehyde promptly.

Issue 3: Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction

Potential CauseRecommended Solution
Inefficient deprotonation of the phosphonate ester Use a sufficiently strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent.
Reaction with the phenolic proton Similar to the Wittig reaction, the basic conditions of the HWE reaction can deprotonate the phenol. Protecting the hydroxyl group of 4-hydroxybenzaldehyde is a recommended strategy.
Unfavorable reaction equilibrium The use of certain salts, like lithium chloride (LiCl) with a base like DBU, can sometimes improve yields by favoring the formation of the desired alkene.
Decomposition of the aldehyde Aldehydes can be prone to oxidation or polymerization. Use freshly purified 4-hydroxybenzaldehyde and consider adding it to the reaction mixture at a lower temperature.

Issue 4: Difficulty in Product Purification

Potential CauseRecommended Solution
Presence of unreacted starting materials If the product is a solid, recrystallization from a suitable solvent system can effectively remove more soluble starting materials. Column chromatography is also a highly effective purification method.
Formation of side products The nature of the side products will dictate the purification strategy. For non-polar impurities, washing the crude product with a non-polar solvent may be effective. For isomers or closely related byproducts, column chromatography is often necessary.
Polymerization of the vinylphenol product The product itself can be susceptible to polymerization, especially at elevated temperatures. It is advisable to perform purification steps at lower temperatures and to store the purified product in a cool, dark place, possibly with a polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to Phenol, p-[2-(4-quinolyl)vinyl]-?

A1: The primary synthetic strategies include:

  • Direct Acid-Catalyzed Condensation: This method involves the reaction of 4-methylquinoline with 4-hydroxybenzaldehyde in the presence of a Lewis acid catalyst like zinc chloride, often facilitated by microwave irradiation.

  • Wittig Reaction: This classic olefination reaction involves the reaction of a phosphonium ylide derived from 4-(chloromethyl)quinoline or a similar precursor with 4-hydroxybenzaldehyde.

  • Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium ylide and can lead to higher yields and easier purification.

Q2: Which synthetic method generally gives the highest yield?

Q3: Why is it sometimes necessary to protect the hydroxyl group on 4-hydroxybenzaldehyde?

A3: In the Wittig and HWE reactions, strong bases are used to generate the nucleophilic carbanion. These bases can also deprotonate the acidic hydroxyl group of the phenol, which can interfere with the desired reaction pathway and reduce the yield. Protecting the hydroxyl group as an ether or silyl ether prevents this side reaction.

Q4: What are the common side products in these syntheses?

A4: Common side products can include:

  • Unreacted starting materials.

  • In the Wittig reaction, triphenylphosphine oxide is a major byproduct that needs to be removed.

  • In the HWE reaction, a water-soluble phosphate ester is formed as a byproduct, which is generally easier to remove than triphenylphosphine oxide.

  • Over-reaction or polymerization products, especially if the reaction is heated for an extended period.

  • In the direct condensation, side reactions can lead to the formation of colored impurities.[4]

Q5: What is the best way to purify the final product?

A5: The purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent is an effective method.

  • Column Chromatography: This is a very versatile technique for separating the desired product from starting materials and side products, especially when they have similar polarities. Silica gel is a common stationary phase for this type of compound.[5][6]

  • Acid-Base Extraction: The phenolic nature of the product allows for its separation from non-acidic impurities by extraction with an aqueous base, followed by acidification and re-extraction into an organic solvent.

Data Presentation

Table 1: Comparison of Synthesis Methods for Phenol, p-[2-(4-quinolyl)vinyl]-

MethodStarting MaterialsReagents/CatalystSolventConditionsReported Yield
Direct Condensation 4-Methylquinoline, 4-HydroxybenzaldehydeZinc(II) chlorideNeat (no solvent)Microwave irradiation61%[1]
Wittig Reaction 4-(Triphenylphosphoniomethyl)quinoline chloride, 4-HydroxybenzaldehydeStrong base (e.g., n-BuLi, NaH)Anhydrous THF or DMSOInert atmosphere, Room temp.Not reported
Horner-Wadsworth-Emmons Diethyl (4-quinolylmethyl)phosphonate, 4-HydroxybenzaldehydeStrong base (e.g., NaH, t-BuOK)Anhydrous THF or DMFInert atmosphere, Room temp.Not reported

Experimental Protocols

Protocol 1: Microwave-Assisted Direct Condensation

This protocol is adapted from the literature for the synthesis of Phenol, p-[2-(4-quinolyl)vinyl]-.[1]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 4-methylquinoline (1 mmol), 4-hydroxybenzaldehyde (1.2 mmol), and anhydrous zinc chloride (0.5 mmol).

  • Reaction: Place the vessel in a microwave reactor and irradiate at a suitable power to maintain the desired reaction temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: General Procedure for Wittig Reaction (with protected phenol)

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve (4-quinolylmethyl)triphenylphosphonium chloride (1.1 mmol) in anhydrous THF. Cool the solution to 0 °C and add a strong base such as n-butyllithium (1.1 mmol) dropwise. Stir the resulting deep red or orange solution for 30-60 minutes at 0 °C.

  • Reaction: To the ylide solution, add a solution of 4-(methoxymethoxy)benzaldehyde (1 mmol) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection: Purify the crude product by column chromatography to isolate the protected styrylquinoline. Subsequently, deprotect the MOM group using acidic conditions (e.g., HCl in methanol) to yield the final product.

Protocol 3: General Procedure for Horner-Wadsworth-Emmons Reaction (with protected phenol)

  • Carbanion Generation: To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried flask under an inert atmosphere, add diethyl (4-quinolylmethyl)phosphonate (1.1 mmol) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour.

  • Reaction: Cool the reaction mixture to 0 °C and add a solution of 4-(tert-butyldimethylsilyloxy)benzaldehyde (1 mmol) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Deprotection: Purify the crude product by column chromatography. The silyl protecting group can be removed using tetrabutylammonium fluoride (TBAF) in THF to give the desired phenol.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 4_methylquinoline 4-Methylquinoline Carbocation Carbocation Intermediate 4_methylquinoline->Carbocation + 4-Hydroxybenzaldehyde 4_hydroxybenzaldehyde 4-Hydroxybenzaldehyde ZnCl2 ZnCl2 ZnCl2->Carbocation Activation Product Phenol, p-[2-(4-quinolyl)vinyl]- Carbocation->Product Deprotonation

Caption: Reaction pathway for the direct condensation synthesis.

Experimental_Workflow Start Start Reactants Mix 4-Methylquinoline, 4-Hydroxybenzaldehyde, and ZnCl2 Start->Reactants Microwave Microwave Irradiation Reactants->Microwave TLC_check Monitor by TLC Microwave->TLC_check TLC_check->Microwave Incomplete Workup Work-up: Dissolve in Organic Solvent, Wash with Water and Brine TLC_check->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product End End Product->End

Caption: Experimental workflow for direct condensation.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Reagents Check Purity and Stoichiometry of Starting Materials Low_Yield->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Low_Yield->Check_Conditions Check_Catalyst Assess Catalyst/Base Activity (Anhydrous, Correct Amount) Low_Yield->Check_Catalyst Side_Reactions Investigate Potential Side Reactions (e.g., Polymerization, Reaction with Phenol) Low_Yield->Side_Reactions Reagents_Solution Use Purified Reagents and Optimize Stoichiometry Check_Reagents->Reagents_Solution Conditions_Solution Optimize Temperature and Reaction Time, Ensure Inert Atmosphere Check_Conditions->Conditions_Solution Catalyst_Solution Use Fresh/Anhydrous Catalyst/Base, Adjust Molar Ratio Check_Catalyst->Catalyst_Solution Side_Reactions_Solution Protect Phenolic -OH, Use Lower Temperature, Add Inhibitor Side_Reactions->Side_Reactions_Solution

Caption: Troubleshooting logic for low synthesis yield.

References

Overcoming solubility issues of quinoline-based fluorescent probes in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility issues encountered with quinoline-based fluorescent probes in aqueous solutions.

Troubleshooting Guides

Issue 1: My quinoline-based probe is precipitating out of my aqueous buffer.

Possible Cause 1: Low Intrinsic Water Solubility

Many quinoline-based fluorescent probes are inherently hydrophobic due to their aromatic structure, leading to poor solubility in aqueous solutions.[1][2] This can result in aggregation and precipitation, especially at higher concentrations.[1][3]

Solution:

  • Use a Co-solvent: Introduce a water-miscible organic solvent to the aqueous buffer. Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or acetonitrile.[3][4] Start with a small percentage of the organic solvent (e.g., 1-5%) and gradually increase it until the probe dissolves. Be mindful that high concentrations of organic solvents can affect biological samples.[5]

  • Chemical Modification: If you are synthesizing your own probes, consider incorporating hydrophilic functional groups into the quinoline scaffold.[] Adding moieties like carboxylic acids, sulfonates, or polyethylene glycol (PEG) chains can significantly enhance water solubility.[1][7]

  • pH Adjustment: The solubility of many quinoline probes is pH-dependent.[8][9] Quinoline is a weak base and its derivatives can often be protonated at lower pH values, increasing their solubility.[9][10] Experiment with adjusting the pH of your buffer to see if it improves solubility. However, ensure the pH is compatible with your experimental system.[11]

Experimental Protocol: Preparing a Probe Solution with a Co-solvent

  • Prepare a high-concentration stock solution of your quinoline-based probe in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Vortex or sonicate the stock solution to ensure the probe is fully dissolved.

  • To prepare your working solution, add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, try a lower final concentration or a slightly higher percentage of the co-solvent in your buffer.

Issue 2: The fluorescence intensity of my probe is very low in my aqueous sample.

Possible Cause 1: Aggregation-Caused Quenching (ACQ)

When hydrophobic fluorescent molecules, including many quinoline probes, aggregate in aqueous solutions, their fluorescence can be quenched, leading to a significant decrease in signal intensity.[3]

Solution:

  • Micellar Encapsulation: Encapsulating the hydrophobic probe within the core of micelles can prevent aggregation and restore fluorescence.[12][13][14][15] Micelles are formed by amphiphilic molecules (surfactants or block copolymers) that self-assemble in water to create a hydrophobic core and a hydrophilic shell.[14]

  • Utilize Aggregation-Induced Emission (AIE) Probes: Some quinoline derivatives are designed to be AIE-active. These probes are non-emissive when dissolved but become highly fluorescent upon aggregation.[3][16][17][18] This property can be advantageous for certain applications.

  • Optimize Probe Concentration: High probe concentrations can promote aggregation. Try using a lower concentration of your probe to see if the fluorescence intensity improves.

Experimental Protocol: Micellar Encapsulation of a Quinoline Probe

  • Prepare a stock solution of a suitable surfactant (e.g., Sodium Dodecyl Sulfate (SDS), Tween 20, or a block copolymer like Pluronic F-127) in your aqueous buffer at a concentration above its critical micelle concentration (CMC).

  • Prepare a stock solution of your quinoline probe in a minimal amount of a volatile organic solvent (e.g., acetone or chloroform).

  • Add the probe solution to the surfactant solution while stirring.

  • Remove the organic solvent by evaporation (e.g., under a stream of nitrogen or in a vacuum concentrator). This will leave the hydrophobic probe entrapped within the micelle cores.

  • The resulting solution should be clear, indicating successful encapsulation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilize a new quinoline-based probe with unknown solubility?

A1: The most straightforward initial approach is to create a high-concentration stock solution in an aprotic, water-miscible organic solvent like DMSO. From this stock, you can perform serial dilutions into your desired aqueous buffer. This method is widely used and generally effective for initial screening.[19] If precipitation occurs at your desired working concentration, you can then explore the use of co-solvents or micellar encapsulation as described in the troubleshooting guide.

Q2: How does pH affect the solubility and fluorescence of quinoline probes?

A2: The nitrogen atom in the quinoline ring system can be protonated, particularly in acidic conditions.[9] This protonation increases the polarity and often the water solubility of the probe.[8][10] The fluorescence properties can also be significantly affected by pH.[9][11][20] Protonation can lead to changes in the electronic structure of the fluorophore, resulting in shifts in the excitation and emission spectra, as well as changes in fluorescence intensity.[9] It is crucial to characterize the pH profile of your specific probe to determine the optimal pH range for your experiment.[11]

Q3: Can I use cyclodextrins to improve the solubility of my quinoline probe?

A3: Yes, cyclodextrins are excellent host molecules for improving the solubility of hydrophobic compounds.[21][22][23][24] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[21][22] The hydrophobic quinoline probe can form an inclusion complex with the cyclodextrin, where the probe is encapsulated within the cavity, thereby increasing its apparent solubility in water.[23][25]

Q4: Are there any general structural modifications I can make to a quinoline probe to improve its water solubility?

A4: To enhance water solubility, you can introduce polar or ionizable functional groups to the quinoline core.[] Common strategies include:

  • Sulfonation: Adding sulfonic acid groups (-SO3H) is a very effective way to increase water solubility.[1]

  • Carboxylation: Introducing carboxylic acid groups (-COOH) also improves solubility, especially at neutral to basic pH where they are deprotonated.

  • Hydroxylation: Adding hydroxyl groups (-OH) increases polarity.

  • Quaternization: Quaternizing the quinoline nitrogen can introduce a permanent positive charge, significantly boosting water solubility.[10]

Data Presentation

Table 1: Comparison of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increases the polarity of the bulk solvent, allowing for better solvation of the hydrophobic probe.Simple and quick to implement.Can affect the biological sample; may not be suitable for all applications.[5]
Micellar Encapsulation The hydrophobic probe is partitioned into the nonpolar core of micelles, while the hydrophilic shell interacts with the aqueous environment.[12][14]Can significantly increase apparent solubility and prevent aggregation-caused quenching.[12][13]Requires the addition of surfactants, which could interfere with the experiment; the encapsulation efficiency can vary.
Cyclodextrin Inclusion The hydrophobic probe forms a host-guest complex with the cyclodextrin, with the probe residing in the hydrophobic cavity.[21][25]Biocompatible; can improve bioavailability.[23]The binding affinity can vary depending on the probe and cyclodextrin; may have limited loading capacity.
Chemical Modification Introduction of hydrophilic functional groups (e.g., -SO3H, -COOH) to the probe's chemical structure.[1][]Provides a permanently water-soluble probe.Requires synthetic chemistry expertise; may alter the photophysical properties of the probe.
pH Adjustment Protonation or deprotonation of ionizable groups on the probe can alter its charge and polarity, thereby affecting solubility.[8][9]Simple to implement by changing the buffer pH.The optimal pH for solubility may not be compatible with the experimental conditions; can also affect fluorescence.[11]

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Precipitation or Low Fluorescence cosolvent Try Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Initial Step ph_adjust Adjust pH cosolvent->ph_adjust If Fails success Solubility Issue Resolved cosolvent->success If Successful micelle Micellar Encapsulation ph_adjust->micelle If Fails ph_adjust->success If Successful cyclodextrin Cyclodextrin Inclusion micelle->cyclodextrin If Fails micelle->success If Successful cyclodextrin->success If Successful failure Issue Persists: Consider Probe Redesign cyclodextrin->failure If Fails

Caption: Troubleshooting workflow for addressing solubility issues.

micellar_encapsulation cluster_micelle Micelle Structure cluster_components Components center n1 center->n1 n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 n7 center->n7 n8 center->n8 n1->n2 n2->n3 n3->n4 n4->n5 n5->n6 n6->n7 n7->n8 n8->n1 probe Quinoline Probe hydrophilic_head Hydrophilic Head hydrophobic_tail Hydrophobic Tail

Caption: Diagram of a quinoline probe encapsulated in a micelle.

ph_effect cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) probe_low_ph Quinoline-H+ (Protonated) solubility_low Increased Water Solubility probe_low_ph->solubility_low probe_high_ph Quinoline (Neutral) probe_low_ph->probe_high_ph - H+ probe_high_ph->probe_low_ph + H+ solubility_high Decreased Water Solubility probe_high_ph->solubility_high

Caption: Effect of pH on quinoline probe protonation and solubility.

References

Technical Support Center: Mitigating Fluorescence Quenching in Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with stilbene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and reduce fluorescence quenching in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of fluorescence quenching in stilbene derivatives?

A1: Fluorescence quenching in stilbene derivatives is primarily caused by a combination of intramolecular and intermolecular processes that compete with the radiative decay (fluorescence). The main culprits include:

  • Trans-cis Photoisomerization: Upon excitation, the stilbene molecule can twist around the central double bond, leading to a non-fluorescent cis-isomer. This is a major non-radiative decay pathway.

  • Aggregation-Caused Quenching (ACQ): At high concentrations, stilbene derivatives can form non-emissive aggregates (dimers or higher-order structures) in solution or the solid state.[1][2] This is due to intermolecular interactions like π-π stacking.

  • Solvent Effects: The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield.[3][4] Polar solvents can stabilize charge-transfer excited states that may have lower fluorescence quantum yields.

  • Temperature: Higher temperatures can increase the rate of non-radiative decay processes, such as photoisomerization and vibrational relaxation, leading to decreased fluorescence.[5][6][7]

  • Presence of Quenchers: Molecular oxygen is a common quencher that can lead to photodegradation of stilbene derivatives.[8] Other quenching species in the sample can also deactivate the excited state through collisional or static quenching mechanisms.[9][10]

  • Molecular Rigidity: A lack of structural rigidity can allow for torsional motions and other conformational changes in the excited state, which are efficient non-radiative decay pathways.[11]

Q2: How does the solvent choice impact the fluorescence of my stilbene derivative?

A2: The solvent can have a profound effect on the fluorescence properties of stilbene derivatives. Here are the key considerations:

  • Polarity: The effect of solvent polarity is complex and depends on the specific stilbene derivative. For some derivatives, increasing solvent polarity can lead to a red-shift in the emission spectrum and a change in fluorescence lifetime.[4][12] For derivatives with intramolecular charge transfer (ICT) character, polar solvents can stabilize the charge-separated excited state, which may either enhance or quench fluorescence depending on the structure.

  • Viscosity: Increasing the solvent viscosity generally leads to an increase in fluorescence quantum yield.[11][13] This is because a more viscous environment restricts the large-amplitude molecular motions required for non-radiative decay pathways like trans-cis isomerization.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with certain stilbene derivatives, affecting their excited-state dynamics and fluorescence properties.

Q3: Can aggregation enhance fluorescence instead of quenching it?

A3: Yes, in some cases. While aggregation-caused quenching (ACQ) is common for many planar chromophores, some stilbene derivatives exhibit a phenomenon called Aggregation-Induced Emission (AIE) .[14][15] In AIE-active molecules, the restriction of intramolecular rotations (such as phenyl ring torsions) in the aggregated state blocks the non-radiative decay channels, forcing the molecule to release its energy through fluorescence.[14][15] This results in weak or no emission in solution but strong fluorescence in the aggregated or solid state.

Troubleshooting Guides

Issue 1: My stilbene derivative shows weak or no fluorescence in solution.
Possible Cause Troubleshooting Step Expected Outcome
Concentration is too high, leading to Aggregation-Caused Quenching (ACQ). Dilute the sample to a lower concentration (e.g., in the micromolar range).An increase in fluorescence intensity upon dilution suggests ACQ was occurring.
The solvent is promoting non-radiative decay. Change to a more viscous solvent (e.g., glycerol, ethylene glycol) or a less polar solvent.Increased fluorescence intensity due to restriction of molecular motion or alteration of the excited state.
The temperature is too high. Lower the temperature of the sample.Enhanced fluorescence as non-radiative decay pathways become less efficient at lower temperatures.[7]
Presence of dissolved oxygen. Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before dissolving the sample.Increased fluorescence intensity and photostability by removing the quenching effect of oxygen.[8]
The molecular structure is inherently non-fluorescent due to efficient photoisomerization. Consider chemical modification to introduce bulky groups or bridge the structure to restrict rotation around the double bond.A structurally constrained derivative should exhibit higher fluorescence.
Issue 2: The fluorescence intensity of my sample decreases over time during measurement.
Possible Cause Troubleshooting Step Expected Outcome
Photodegradation or photobleaching. Reduce the excitation light intensity or the exposure time. Ensure the solvent is degassed to remove oxygen, which can participate in photochemical reactions.[8]The sample retains its fluorescence for a longer period.
Trans-cis photoisomerization is occurring. Use a more viscous solvent to slow down the isomerization process. Alternatively, work at a lower temperature.The rate of fluorescence decay will be reduced.
Sample evaporation. Ensure the cuvette or sample holder is properly sealed.The fluorescence intensity will remain stable over time.

Quantitative Data Summary

The following table summarizes the impact of environmental factors on the fluorescence quantum yield (Φf) and lifetime (τ) of stilbene and its derivatives from various studies.

CompoundSolventTemperature (°C)Φfτ (ns)Reference
trans-StilbeneGlycerol-25~0.75-[7]
trans-StilbeneGlycerol65~0.05-[7]
trans-StilbeneEthane-30-0.148[13]
trans-TMSTCyclohexaneRoom Temp.-2.3[4]
trans-TMSTAcetonitrileRoom Temp.-16.6[4]
Methoxy-trans-stilbene derivatives (solid state)-Room Temp.0.07 - 0.690.82 - 3.46[1]

*trans-3,3',5,5'-tetramethoxystilbene

Experimental Protocols

Protocol 1: Sample Preparation for Reducing Quenching by Oxygen
  • Solvent Selection: Choose an appropriate solvent for your stilbene derivative.

  • Degassing: Transfer the required volume of solvent to a flask.

  • Purging with Inert Gas: Insert two needles through a septum sealing the flask. One needle should reach below the solvent surface, and the other should act as a vent.

  • Bubbling: Gently bubble a stream of high-purity nitrogen or argon through the solvent for at least 15-30 minutes to displace dissolved oxygen.

  • Sample Dissolution: Under a positive pressure of the inert gas, add the stilbene derivative to the degassed solvent to the desired concentration.

  • Transfer to Cuvette: Use a gas-tight syringe to transfer the sample solution to an airtight fluorescence cuvette for measurement.

Protocol 2: Investigating Aggregation-Caused Quenching (ACQ)
  • Stock Solution Preparation: Prepare a concentrated stock solution of the stilbene derivative in the chosen solvent.

  • Serial Dilutions: Perform a series of dilutions to prepare samples with a wide range of concentrations (e.g., from 10⁻³ M to 10⁻⁷ M).

  • Fluorescence Measurement: Record the fluorescence spectrum for each concentration under identical instrument settings (excitation wavelength, slit widths).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of concentration.

  • Interpretation: If the fluorescence intensity increases linearly with concentration at low concentrations and then plateaus or decreases at higher concentrations, this is indicative of ACQ.

Visualizations

cluster_quenching Excitation Photon Absorption (Excitation) S1 Excited Singlet State (S1) Excitation->S1 Fluorescence Fluorescence (Radiative Decay) S1->Fluorescence k_f Quenching Quenching Pathways (Non-Radiative Decay) S1->Quenching S0 Ground State (S0) Fluorescence->S0 Isomerization Trans-Cis Isomerization Quenching->Isomerization Vibrational Vibrational Relaxation Quenching->Vibrational ACQ Aggregation-Caused Quenching Quenching->ACQ Isomerization->S0 k_iso Vibrational->S0 k_vr ACQ->S0 k_acq

Caption: Key deactivation pathways for excited stilbene derivatives.

Start Weak Fluorescence Observed CheckConc Is concentration high? Start->CheckConc Dilute Dilute Sample CheckConc->Dilute Yes CheckSolvent Is solvent low viscosity? CheckConc->CheckSolvent No End Fluorescence Improved Dilute->End ChangeSolvent Increase Solvent Viscosity CheckSolvent->ChangeSolvent Yes CheckTemp Is temperature high? CheckSolvent->CheckTemp No ChangeSolvent->End LowerTemp Lower Temperature CheckTemp->LowerTemp Yes CheckOxygen Is sample degassed? CheckTemp->CheckOxygen No LowerTemp->End Degas Degas Sample CheckOxygen->Degas No ConsiderStructure Consider Structural Modification CheckOxygen->ConsiderStructure Yes Degas->End

References

Optimizing the pH for fluorescence measurements with 4-(4-hydroxystyryl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fluorescence measurements with 4-(4-hydroxystyryl)quinoline.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence of 4-(4-hydroxystyryl)quinoline sensitive to pH?

Yes, the fluorescence of 4-(4-hydroxystyryl)quinoline is expected to be highly sensitive to pH. This sensitivity arises from the protonation and deprotonation of the quinoline nitrogen atom at acidic pH and the hydroxyl group at basic pH. These changes in protonation state alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby affecting its fluorescence properties.

Q2: What is the expected effect of pH on the fluorescence intensity?

Based on studies of similar compounds like 4-hydroxyquinoline, the fluorescence quantum yield is significantly influenced by pH. Generally, the fluorescence intensity is expected to be highest in the neutral to slightly acidic range. At very low pH, protonation of the quinoline nitrogen can lead to changes in fluorescence. At high pH (typically above 9-10), deprotonation of the phenolic hydroxyl group is expected to cause significant fluorescence quenching.

Q3: What are the pKa values for 4-(4-hydroxystyryl)quinoline?

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no fluorescence signal Incorrect pH: The pH of the solution may be in a range that quenches fluorescence (e.g., highly basic).Prepare a series of buffers with varying pH values (e.g., from pH 4 to 10) to determine the optimal pH for maximum fluorescence.
Photobleaching: The fluorophore is being destroyed by prolonged or high-intensity excitation light.Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible with your experiment.
Presence of quenchers: Components in your sample or buffer may be quenching the fluorescence.Identify and remove potential quenchers. Common quenchers include halide ions (I⁻, Br⁻, Cl⁻), heavy atoms, and some organic molecules.
Inconsistent or drifting fluorescence readings pH instability: The pH of the sample is changing over time.Ensure your buffer has sufficient buffering capacity for the experimental conditions. Re-measure the pH at the end of the experiment.
Temperature fluctuations: Changes in temperature can affect fluorescence intensity and the pKa of the fluorophore.Maintain a constant temperature throughout the experiment using a temperature-controlled fluorometer or water bath.
Unexpected shifts in excitation or emission spectra Change in protonation state: The pH of the solution is causing a shift in the absorption and emission maxima.This is an inherent property of the dye. Characterize the spectral shifts at different pH values to understand the behavior of the dye.
Solvent effects: The polarity of the solvent can influence the spectral properties.Maintain a consistent solvent composition throughout your experiments.

Experimental Protocols

Protocol for Determining the Optimal pH for Fluorescence Measurement

This protocol describes how to perform a pH titration to find the optimal pH for the fluorescence of 4-(4-hydroxystyryl)quinoline.

Materials:

  • 4-(4-hydroxystyryl)quinoline stock solution (e.g., in DMSO or ethanol)

  • A series of buffers covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10, and carbonate-bicarbonate buffer for pH 10-11)

  • Fluorometer

  • pH meter

  • Cuvettes

Procedure:

  • Prepare a working solution of 4-(4-hydroxystyryl)quinoline by diluting the stock solution in a suitable solvent (e.g., ethanol or a buffer at a neutral pH). The final concentration should be optimized to give a fluorescence signal within the linear range of the instrument.

  • Prepare a series of buffered solutions of the dye. For each pH value to be tested, add a small aliquot of the working dye solution to the corresponding buffer in a cuvette. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to minimize its effect on the pH and fluorescence.

  • Measure the fluorescence spectrum for each buffered solution. Excite the sample at its absorption maximum (around 325-376 nm, which may vary slightly with pH) and record the emission spectrum.

  • Determine the fluorescence intensity at the emission maximum for each pH value.

  • Plot the fluorescence intensity as a function of pH to generate a pH-fluorescence profile.

  • Identify the optimal pH range where the fluorescence intensity is maximal and stable.

Data Presentation

The following table shows the photophysical properties of the related compound 4-hydroxyquinoline at different pH values and can be used as a general guideline for what to expect with 4-(4-hydroxystyryl)quinoline.

pHFluorescence Quantum Yield (%)[1]
Acidic (e.g., pH < 2.4)30
Neutral (e.g., pH 7)35
Basic (e.g., pH > 11.3)7.5

Visualizations

Experimental_Workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare 4-(4-hydroxystyryl)quinoline stock solution mix Mix dye with each buffer prep_dye->mix prep_buffers Prepare buffers of varying pH prep_buffers->mix measure Measure fluorescence spectrum mix->measure plot Plot fluorescence intensity vs. pH measure->plot determine Determine optimal pH range plot->determine Signaling_Pathway pH-Dependent Equilibrium of 4-(4-hydroxystyryl)quinoline cluster_states pH-Dependent Equilibrium of 4-(4-hydroxystyryl)quinoline Protonated Protonated Form (Low Fluorescence) Neutral Neutral Form (High Fluorescence) Protonated->Neutral + H⁺ (pKa1 ~ 2.4) Deprotonated Deprotonated Form (Quenched Fluorescence) Neutral->Deprotonated - H⁺ (pKa2 ~ 11.3)

References

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in Fluorescence Microscopy with Quinolinyl Vinyl Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing quinolinyl vinyl phenol compounds in fluorescence microscopy. Low signal-to-noise ratio is a common challenge that can obscure data and lead to misinterpretation. This guide offers a structured approach to identifying and resolving the root causes of this issue.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for quinolinyl vinyl phenol derivatives?

A1: The exact photophysical properties can vary significantly based on the specific chemical structure and solvent environment. However, based on spectral data from related quinoline and vinyl-containing fluorophores, you can generally expect excitation maxima in the ultraviolet to blue region of the spectrum (approximately 340 nm to 400 nm) and emission maxima in the blue to green region (approximately 410 nm to 500 nm). It is crucial to consult the technical data sheet for your specific quinolinyl vinyl phenol compound or to experimentally determine its spectral characteristics.

Q2: My fluorescence signal is very weak. What is the first thing I should check?

A2: The first step is to ensure your microscope's filter sets are appropriate for your specific quinolinyl vinyl phenol probe. The excitation filter should match the excitation maximum of your dye, and the emission filter should be selected to capture the peak of its emission spectrum while blocking unwanted excitation light. Mismatched filters are a very common cause of low signal.

Q3: I am observing high background fluorescence. What could be the cause?

A3: High background can originate from several sources. Autofluorescence from the cells or tissue, non-specific binding of the fluorescent probe, or impurities in your probe solution can all contribute. To minimize autofluorescence, you can try using a different spectral window or specific quenching reagents. To reduce non-specific binding, optimizing your staining protocol, including blocking steps and washing stringency, is recommended.

Q4: Can photobleaching be a significant issue with quinolinyl vinyl phenols?

A4: Photobleaching, or the irreversible fading of a fluorophore, is a potential issue with any fluorescent dye. To mitigate photobleaching, you should minimize the exposure time of your sample to the excitation light, use the lowest possible excitation intensity that provides a detectable signal, and consider using an anti-fade mounting medium.

Troubleshooting Guide

Low Signal Intensity

A low fluorescence signal can make it difficult to distinguish your target from the background. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Incorrect Filter Set Verify that the excitation and emission filters on the microscope are a good match for the spectral properties of your quinolinyl vinyl phenol probe.
Low Probe Concentration Increase the concentration of the fluorescent probe in your staining protocol. Perform a concentration titration to find the optimal balance between signal and background.
Suboptimal Excitation/Emission Wavelengths If you have a tunable light source and detector, optimize the excitation and emission wavelengths experimentally to maximize the signal.
Photobleaching Reduce the intensity and duration of excitation light exposure. Use an anti-fade reagent in your mounting medium.
Low Quantum Yield of the Probe The intrinsic brightness of your specific quinolinyl vinyl phenol may be low. While this cannot be changed, you can try to increase the number of fluorophores per target (e.g., by using a brighter secondary antibody if applicable).
Degraded Fluorescent Probe Ensure your quinolinyl vinyl phenol stock solution has been stored correctly (protected from light, at the recommended temperature) and has not expired.
High Background Noise

High background noise can mask a weak signal. Here are common causes and how to address them.

Potential Cause Recommended Solution
Autofluorescence Image an unstained control sample to assess the level of intrinsic fluorescence from your cells or tissue. If significant, consider using a fluorophore in a different spectral range or employing autofluorescence quenching techniques.
Non-specific Probe Binding Optimize your staining protocol. This includes using a blocking solution (e.g., BSA or serum) before adding the probe and increasing the number and duration of wash steps after staining.
Impure Probe Solution Ensure your quinolinyl vinyl phenol is of high purity. Impurities can be fluorescent and contribute to background.
Scattered Excitation Light Ensure your dichroic mirror is functioning correctly and is appropriate for your chosen excitation and emission wavelengths.
Detector Noise For very weak signals, cooling the camera can reduce thermal noise. Increasing the gain can amplify the signal, but it will also amplify noise, so this should be done cautiously.

Quantitative Data Summary

The photophysical properties of quinolinyl vinyl phenols can vary. The following table provides a summary of representative data for related compounds to give an indication of the expected spectral ranges.

Compound Class Excitation Max (λ_ex) Emission Max (λ_em) Quantum Yield (Φ) Molar Extinction Coefficient (ε)
Quinoline-Sulphonamide Derivatives337 - 342 nm411 - 430 nm0.015 - 0.558Not specified
Vinyl Sulfone ProbesNot specified403 - 490 nmNot specifiedNot specified
Generic Phenol~270 nm~300 nm~0.075~2,340 M⁻¹cm⁻¹

Note: This data is for related compounds and should be used as a general guideline. Always refer to the specific data for the quinolinyl vinyl phenol you are using.

Experimental Protocols

General Staining Protocol for Adherent Cells

This is a general protocol that may need to be optimized for your specific cell type and quinolinyl vinyl phenol probe.

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (if required for intracellular targets): Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Staining: Dilute the quinolinyl vinyl phenol probe to the desired concentration in blocking buffer. Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with the appropriate filter sets for your quinolinyl vinyl phenol probe.

Visualizations

TroubleshootingWorkflow Start Low Signal-to-Noise Ratio CheckFilters Are Filter Sets Correct for the Probe? Start->CheckFilters CheckConcentration Is Probe Concentration Optimal? CheckFilters->CheckConcentration Yes AdjustFilters Adjust/Replace Filters CheckFilters->AdjustFilters No CheckPhotobleaching Is Photobleaching Occurring? CheckConcentration->CheckPhotobleaching Yes TitrateProbe Titrate Probe Concentration CheckConcentration->TitrateProbe No CheckBackground Is Background High? CheckPhotobleaching->CheckBackground No ReduceExposure Reduce Excitation Intensity/Time Use Anti-Fade Mountant CheckPhotobleaching->ReduceExposure Yes GoodSignal High-Quality Image CheckBackground->GoodSignal No TroubleshootBackground Go to Background Troubleshooting CheckBackground->TroubleshootBackground Yes AdjustFilters->CheckFilters TitrateProbe->CheckConcentration ReduceExposure->CheckBackground

Caption: Troubleshooting workflow for low signal-to-noise ratio.

BackgroundTroubleshooting Start High Background CheckAutofluorescence Check Unstained Control for Autofluorescence Start->CheckAutofluorescence CheckNonspecificBinding Is Non-specific Binding Suspected? CheckAutofluorescence->CheckNonspecificBinding Low UseQuenching Use Autofluorescence Quencher Change Spectral Window CheckAutofluorescence->UseQuenching High CheckProbePurity Is the Probe Solution Pure? CheckNonspecificBinding->CheckProbePurity No OptimizeStaining Optimize Blocking and Washing Steps CheckNonspecificBinding->OptimizeStaining Yes GoodSignal Optimized Image CheckProbePurity->GoodSignal Yes PurifyProbe Use High-Purity Probe CheckProbePurity->PurifyProbe No UseQuenching->CheckNonspecificBinding OptimizeStaining->CheckProbePurity PurifyProbe->GoodSignal

Caption: Workflow for troubleshooting high background fluorescence.

Technical Support Center: Enhancing the Quantum Yield of Stilbene-Based Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with stilbene-based dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the quantum yield of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for stilbene-based dyes?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For stilbene-based dyes, a high quantum yield is often desirable for applications such as fluorescent probes, sensors, and in drug development, as it translates to a brighter signal and greater sensitivity.

Q2: What are the key factors that influence the quantum yield of stilbene-based dyes?

A2: Several factors can significantly impact the quantum yield of stilbene-based dyes, including:

  • Molecular Structure: The rigidity of the stilbene backbone and the nature of substituent groups (e.g., electron-donating or withdrawing) play a crucial role.[1]

  • Solvent Environment: The polarity and viscosity of the solvent can affect the rates of radiative and non-radiative decay pathways.[1]

  • Temperature: Temperature can influence the rate of non-radiative decay processes, often leading to a decrease in quantum yield at higher temperatures.[1]

  • Concentration: At high concentrations, aggregation and self-quenching can occur, leading to a decrease in the observed quantum yield.

  • Presence of Quenchers: Certain molecules, such as molecular oxygen, can quench the excited state of the dye, reducing its fluorescence.

Q3: How can I structurally modify a stilbene-based dye to enhance its quantum yield?

A3: Strategic structural modifications can significantly improve the quantum yield. One common approach is to increase the rigidity of the stilbene backbone. This can be achieved by introducing bridges or bulky substituents that restrict the cis-trans isomerization, which is a major non-radiative decay pathway for stilbenes. For example, creating "stiff-stilbenes" can lead to higher quantum yields. Additionally, the introduction of specific functional groups can modulate the electronic properties of the dye and enhance its fluorescence.

Q4: What are common quantum yield reference standards suitable for stilbene-based dyes?

A4: When measuring the relative quantum yield of stilbene-based dyes, it is essential to use a well-characterized reference standard. Some commonly used standards include:

  • Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a widely accepted standard, particularly for excitation in the UV region.[2][3]

  • Anthracene in ethanol (Φf ≈ 0.27) is another suitable standard for blue-emitting dyes.

  • Rhodamine 6G in ethanol (Φf ≈ 0.95) is often used for dyes that emit in the visible region.

The choice of standard should ideally have an absorption and emission profile that overlaps with the stilbene derivative being investigated.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: The measured quantum yield of my stilbene-based dye is unexpectedly low.

  • Question: I've synthesized a new stilbene derivative that is expected to have a high quantum yield, but my measurements show a very low value. What could be the cause?

  • Answer: Several factors could contribute to an unexpectedly low quantum yield measurement. Here's a troubleshooting workflow to identify the potential cause:

    • 1. Verify Sample Purity: Impurities can act as quenchers. Ensure your sample is of high purity by using appropriate analytical techniques like NMR, mass spectrometry, and chromatography.

    • 2. Check for Concentration Effects (Self-Quenching): High concentrations can lead to aggregation-caused quenching.

      • Troubleshooting Step: Prepare a series of dilutions of your sample and measure the fluorescence intensity as a function of absorbance. The plot of integrated fluorescence intensity versus absorbance should be linear for dilute solutions (absorbance typically < 0.1).[4] If you observe a deviation from linearity at higher concentrations, you are likely encountering self-quenching.

      • Solution: Perform your quantum yield measurements in the linear range of this plot.

    • 3. Investigate Inner Filter Effects: The "inner filter effect" occurs when the sample absorbs too much of the excitation or emission light, leading to an artificially low measured fluorescence intensity.

      • Primary Inner Filter Effect: The sample absorbs a significant portion of the excitation light before it reaches the center of the cuvette where fluorescence is measured.

      • Secondary Inner Filter Effect: The emitted fluorescence is re-absorbed by other dye molecules in the solution.

      • Troubleshooting Step: Ensure the absorbance of your sample at the excitation wavelength is low, typically below 0.1 in a standard 1 cm cuvette.[4]

      • Solution: If the absorbance is too high, dilute the sample. Mathematical corrections for inner filter effects can also be applied if absorbance measurements are taken.

    • 4. Evaluate Solvent and Environmental Factors:

      • Solvent Polarity and Viscosity: The quantum yield of stilbenes can be highly dependent on the solvent.[1] A non-viscous solvent may promote non-radiative decay through molecular rotation and vibration.

      • Presence of Oxygen: Dissolved oxygen is a known quencher of fluorescence.

      • Troubleshooting Step: Compare the quantum yield in different solvents of varying polarity and viscosity.

      • Solution: To eliminate oxygen quenching, degas your solutions by bubbling with an inert gas like nitrogen or argon.

    • 5. Re-evaluate the Reference Standard: Ensure the quantum yield value of your reference standard is accurate and that the standard itself is pure. Use a freshly prepared solution of the standard.

Issue 2: The fluorescence signal of my stilbene-based dye is unstable or decreases over time.

  • Question: During my fluorescence measurements, I observe a continuous decrease in the signal intensity. What is causing this and how can I prevent it?

  • Answer: A decreasing fluorescence signal is likely due to photobleaching, where the dye molecule is photochemically altered upon repeated excitation, rendering it non-fluorescent.

    • Troubleshooting Steps:

      • Reduce the excitation light intensity by using neutral density filters or decreasing the slit widths on the fluorometer.

      • Minimize the exposure time of the sample to the excitation light.

      • Ensure the solvent is photochemically inert.

      • Check for the presence of any reactive species in your sample that could be reacting with the excited state of the dye.

    • Solution: Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio and acquire data as quickly as possible. If photobleaching is severe, consider using a fresh sample for each measurement.

Data Presentation

The following tables summarize the quantum yields of selected stilbene derivatives under different conditions.

Table 1: Quantum Yields of trans-Stilbene in Various Solvents

SolventQuantum Yield (Φf)Reference
Hexane0.044
Methylcyclohexane/isohexane (2:1)0.05
Glycerol0.15

Table 2: Photophysical Properties of Selected Styrylpyridines (trans-StPs) and trans-Stilbene (St)

CompoundFluorescence Quantum Yield (ΦF)Photoisomerization Quantum Yield (ΦC)Non-radiative Deactivation Quantum Yield (Φnr)
trans-Stilbene (St)0.0380.480.48
2-Styrylpyridine (2-StP)0.0050.300.70
3-Styrylpyridine (3-StP)0.0150.450.53
4-Styrylpyridine (4-StP)0.0030.460.54
Data from U. Mazzucato, Pure & Appl. Chem., Vol. 54, No. 9, pp. 1705—1721, 1982.[5]

Experimental Protocols

Detailed Methodology for Relative Quantum Yield Measurement

This protocol outlines the comparative method for determining the fluorescence quantum yield of a stilbene-based dye using a reference standard (e.g., quinine sulfate).[2][4]

1. Materials and Instrumentation:

  • High-purity stilbene-based dye (sample)

  • High-purity quantum yield standard (e.g., quinine sulfate)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Corrected fluorescence spectrophotometer

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the stilbene-based dye in a suitable solvent.

  • Prepare a stock solution of the reference standard in its recommended solvent (e.g., 0.1 M H₂SO₄ for quinine sulfate).[2]

3. Absorbance Measurements:

  • Prepare a series of dilutions of both the sample and the standard from their respective stock solutions.

  • Record the UV-Vis absorption spectra for each dilution.

  • Select an excitation wavelength at which both the sample and the standard have significant absorbance.

  • Prepare at least five dilutions of both the sample and the standard with absorbances at the chosen excitation wavelength ranging from approximately 0.02 to 0.1.

4. Fluorescence Measurements:

  • Using the same solutions prepared for the absorbance measurements, record the corrected fluorescence emission spectra for the sample and the standard.

  • Ensure that the experimental conditions (e.g., excitation wavelength, slit widths, cuvette) are identical for both the sample and the standard.

5. Data Analysis:

  • Integrate the area under the corrected emission spectrum for each sample and standard solution.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • The plots should be linear, and the slope of each line should be determined.

6. Calculation of Quantum Yield:

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.

Visualizations

Diagram 1: Experimental Workflow for Relative Quantum Yield Measurement

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock Solution dilutions Create Serial Dilutions (Abs < 0.1) prep_sample->dilutions prep_std Prepare Standard Stock Solution prep_std->dilutions abs_spec Measure Absorbance Spectra dilutions->abs_spec fluo_spec Measure Corrected Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining relative quantum yield.

Diagram 2: Troubleshooting Logic for Low Quantum Yield

troubleshooting_low_qy decision decision issue issue check check solution solution start Low Quantum Yield Measured d1 Is Absorbance < 0.1? start->d1 d2 Is Intensity vs. Abs Plot Linear? d1->d2 Yes s1 Dilute Sample d1->s1 No d3 Is Sample Pure? d2->d3 Yes s2 Use Lower Concentrations d2->s2 No d4 Is Solvent Degassed? d3->d4 Yes s3 Purify Sample d3->s3 No end Consider Structural Effects & Solvent Viscosity d4->end Yes s4 Degas with N2 or Ar d4->s4 No

Caption: Decision tree for troubleshooting low quantum yield.

References

Preventing photobleaching of "Phenol, p-[2-(4-quinolyl)vinyl]-" during imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing "Phenol, p-[2-(4-quinolyl)vinyl]-" in their imaging experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you mitigate photobleaching and acquire high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern when imaging Phenol, p-[2-(4-quinolyl)vinyl]-?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, "Phenol, p-[2-(4-quinolyl)vinyl]-", upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence, which can significantly compromise your imaging experiments by reducing the signal-to-noise ratio, leading to false-negative results, and hindering quantitative analysis.[2]

Q2: What is the underlying mechanism of photobleaching for a styryl dye like Phenol, p-[2-(4-quinolyl)vinyl]-?

A2: While specific data on "Phenol, p-[2-(4-quinolyl)vinyl]-" is limited, the photobleaching of styryl and other organic dyes generally involves the fluorophore transitioning from its excited singlet state to a long-lived, highly reactive triplet state.[1][3] In this triplet state, the dye can interact with molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[4] These ROS can then chemically attack the fluorophore, leading to its irreversible degradation and loss of fluorescence.[5]

Q3: What are antifade reagents and how can they protect my sample?

A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[6] They primarily work by scavenging for reactive oxygen species, thereby minimizing the oxidative damage to the fluorophore.[7] Some antifade agents can also quench the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[8][9]

Q4: Which antifade reagent is best for "Phenol, p-[2-(4-quinolyl)vinyl]-"?

A4: There is no definitive data on the optimal antifade reagent specifically for "Phenol, p-[2-(4-quinolyl)vinyl]-". However, several commonly used antifade agents have proven effective for a wide range of organic fluorophores and are worth testing in your experimental setup. The choice will depend on whether you are performing live-cell or fixed-cell imaging and the specific requirements of your experiment. A comparison of common antifade agents is provided in the table below.

Troubleshooting Guide

This guide addresses common issues related to the photobleaching of "Phenol, p-[2-(4-quinolyl)vinyl]-" during imaging experiments.

Problem Potential Cause Recommended Solution
Rapid signal loss during time-lapse imaging High excitation light intensity.Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.[10]
Prolonged exposure time.Decrease the camera exposure time. For dynamic processes, determine the maximum exposure time that still captures the event of interest.[11]
Continuous illumination.Use intermittent imaging instead of continuous exposure. Only illuminate the sample when acquiring an image.[2]
High background fluorescence Autofluorescence from the sample or mounting medium.Use a mounting medium with low intrinsic fluorescence. You can also perform a pre-bleaching step on the sample before labeling to reduce autofluorescence.[1]
Non-specific binding of the dye.Optimize your staining protocol to ensure specific labeling and include thorough washing steps.
Inconsistent fluorescence intensity between samples Different levels of photobleaching due to variations in imaging conditions.Standardize all imaging parameters, including light intensity, exposure time, and the time between sample preparation and imaging, across all samples.[2]
Degradation of the antifade reagent.Prepare fresh antifade mounting medium regularly, as some reagents can lose their effectiveness over time, especially when exposed to light and air.[7]
Antifade reagent appears to be ineffective Incompatibility with the fluorophore.While unlikely to cause harm, some antifade agents may be less effective for certain dyes. Experiment with different classes of antifade reagents (e.g., free radical scavengers vs. triplet state quenchers).
Incorrect pH of the mounting medium.The fluorescence of many dyes is pH-sensitive. Ensure your mounting medium is buffered to an optimal pH for "Phenol, p-[2-(4-quinolyl)vinyl]-". For some antifade agents like p-Phenylenediamine (PPD), a pH above 8.0 is crucial for its effectiveness.[7]
Live-cell toxicity of the antifade reagent.For live-cell imaging, use antifade reagents specifically designed for this purpose, such as Trolox or commercial live-cell antifade solutions, to minimize cytotoxicity.[12]

Quantitative Data Summary

Due to the lack of specific quantitative data for "Phenol, p-[2-(4-quinolyl)vinyl]-", the following table summarizes the properties of commonly used antifade reagents that can be tested for their efficacy.

Antifade ReagentPrimary MechanismAdvantagesDisadvantagesRecommended for
p-Phenylenediamine (PPD) Reactive Oxygen Species ScavengerHighly effective for many fluorophores.[7]Can cause initial quenching of fluorescence; pH-sensitive (requires pH > 8.0); can react with cyanine dyes.[7]Fixed Cells
n-Propyl gallate (NPG) Reactive Oxygen Species ScavengerGood photostability enhancement.Can be difficult to dissolve; may exhibit some autofluorescence.[13]Fixed Cells
1,4-Diazabicyclo[2.2.2]octane (DABCO) Singlet Oxygen Quencher[14]Less toxic than PPD.Generally less effective than PPD.Fixed & Live Cells
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Triplet State Quencher & ROS ScavengerWater-soluble vitamin E analog; low toxicity.[9]May not be as potent as other agents for all dyes.Live Cells
Ascorbic Acid (Vitamin C) Reactive Oxygen Species ScavengerReadily available and low cost.Can lower the pH of the medium; may not be as effective as commercial formulations.Live & Fixed Cells

Experimental Protocols

General Protocol for Using Antifade Mounting Media (Fixed Cells)

This protocol provides a general guideline for using a commercial or self-made antifade mounting medium with fixed cells stained with "Phenol, p-[2-(4-quinolyl)vinyl]-".

  • Sample Preparation: Perform all staining and washing steps of your immunofluorescence protocol. The final wash should be with a phosphate-buffered saline (PBS) solution.

  • Remove Excess Buffer: Carefully aspirate the excess PBS from your coverslip or slide, being cautious not to let the sample dry out.

  • Apply Antifade Mounting Medium: Place a small drop of the antifade mounting medium onto the slide. For a 22x22 mm coverslip, 5-10 µL is typically sufficient.

  • Mount Coverslip: Gently lower the coverslip onto the mounting medium, avoiding the introduction of air bubbles.

  • Seal Coverslip (Optional but Recommended): To prevent the mounting medium from drying out and to secure the coverslip for long-term storage, seal the edges of the coverslip with clear nail polish or a commercial coverslip sealant.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may take anywhere from a few hours to overnight at room temperature in the dark.[9]

  • Imaging: Proceed with fluorescence microscopy. Store the slides flat and in the dark at 4°C for long-term preservation.

General Protocol for Using Antifade Reagents (Live Cells)

This protocol provides a general guideline for using a live-cell compatible antifade reagent.

  • Cell Culture and Staining: Culture and stain your live cells with "Phenol, p-[2-(4-quinolyl)vinyl]-" according to your established protocol in a suitable imaging dish or chamber.

  • Prepare Antifade Solution: Prepare a working solution of the live-cell antifade reagent in your normal imaging medium (e.g., DMEM without phenol red) at the recommended concentration. For example, ProLong™ Live Antifade Reagent is typically diluted 1:100.[12]

  • Incubate with Antifade Reagent: Replace the medium in your imaging dish with the antifade-containing medium.

  • Equilibration: Incubate the cells with the antifade reagent for the recommended time (e.g., 15 minutes to 2 hours for ProLong™ Live) in the dark at 37°C and 5% CO₂ to allow for cellular uptake and equilibration.[12]

  • Imaging: Proceed with your live-cell imaging experiment on a microscope equipped with an environmental chamber to maintain optimal cell culture conditions.

Visualizations

Photobleaching_Pathway cluster_processes Processes S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 ISC Reaction Reaction with O₂ T1->Reaction Molecular Oxygen (³O₂) Excitation Light Absorption (Excitation) Fluorescence Fluorescence ISC Intersystem Crossing (ISC) Bleached Bleached Fluorophore (Non-fluorescent) Reaction->Bleached

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Antifade_Mechanism cluster_photobleaching Photobleaching Cascade cluster_intervention Antifade Intervention Points T1 Excited Triplet State (T₁) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer O2 Molecular Oxygen (³O₂) Bleaching Photobleaching ROS->Bleaching TSQ Triplet State Quenchers (e.g., Trolox) TSQ->T1 Quenches ROSS ROS Scavengers (e.g., PPD, NPG) ROSS->ROS Scavenges

Caption: Mechanism of action for different classes of antifade reagents in preventing photobleaching.

Experimental_Workflow cluster_prep Sample Preparation cluster_antifade Antifade Application cluster_imaging Imaging Optimization Stain Stain with Phenol, p-[2-(4-quinolyl)vinyl]- Wash Wash to Remove Unbound Dye Stain->Wash Mount Mount with Antifade Medium Wash->Mount Seal Seal Coverslip Mount->Seal MinLight Minimize Light Intensity & Exposure Seal->MinLight Acquire Acquire Image MinLight->Acquire

Caption: Experimental workflow for minimizing photobleaching during fluorescence microscopy.

References

Technical Support Center: Purification of Crude p-[2-(4-quinolyl)vinyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude p-[2-(4-quinolyl)vinyl]phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude p-[2-(4-quinolyl)vinyl]phenol synthesized via the Doebner-von Miller reaction?

A1: Common impurities may include unreacted starting materials (aniline derivatives and α,β-unsaturated carbonyl compounds), polymeric byproducts from the vinyl group, and regioisomers or other side-products from the cyclization reaction.[1][2][3][4]

Q2: My purified product is colored, but I expect a white or off-white solid. What could be the cause?

A2: Phenolic compounds can be susceptible to oxidation, which can lead to colored impurities.[5][6] The use of activated charcoal during recrystallization is generally not recommended for phenols as it can contain ferric ions that may form colored complexes.[5] Ensure purification steps are performed promptly and consider using an inert atmosphere if oxidation is suspected.

Q3: I am observing a low yield after purification. What are the potential reasons?

A3: Low yields can result from several factors, including incomplete reaction, product loss during transfers, multiple purification steps, or degradation of the product. The vinyl group can be prone to polymerization, and the phenolic group can be sensitive to certain conditions.[7][8] Optimizing the purification protocol to minimize the number of steps and avoid harsh conditions can help improve the yield.

Q4: Can I use distillation to purify p-[2-(4-quinolyl)vinyl]phenol?

A4: Due to its relatively high molecular weight and the presence of a reactive vinyl group, distillation is generally not a suitable method for purifying p-[2-(4-quinolyl)vinyl]phenol as it may lead to polymerization or decomposition at high temperatures. Recrystallization and column chromatography are the preferred methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude p-[2-(4-quinolyl)vinyl]phenol.

Issue 1: Product Fails to Crystallize During Recrystallization

Possible Causes:

  • Incorrect solvent or solvent mixture: The solubility of your compound in the chosen solvent may be too high, even at low temperatures.

  • Presence of oily impurities: Tarry or oily byproducts can inhibit crystal formation.

  • Supersaturation has not been achieved: The solution may not be concentrated enough for crystals to form.

Solutions:

  • Solvent Selection: A good solvent for recrystallization should dissolve the compound when hot but not when cold.[5] For phenolic compounds, solvent mixtures like ethanol/water or ethyl acetate/hexane are often effective.[9][10]

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of the pure compound.

    • Cool the solution in an ice bath.

  • Remove Oily Impurities: If the product oils out, try redissolving it in a larger volume of the hot solvent and allowing it to cool more slowly. If that fails, a preliminary purification by column chromatography may be necessary to remove the problematic impurities.

Issue 2: Poor Separation or Tailing during Column Chromatography

Possible Causes:

  • Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in poor separation of the product from impurities.

  • Acidic silica gel: The phenolic group can interact with the acidic silanol groups on the silica gel, leading to tailing of the peak.[11][12]

  • Compound degradation on the column: The compound may be unstable on the silica gel.

Solutions:

  • Optimize Eluent: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A common eluent for styrylquinolines is a mixture of hexane and ethyl acetate.[13][14][15]

  • Deactivate Silica Gel: To minimize tailing, you can deactivate the silica gel by adding a small amount of triethylamine (1-3%) to the eluent.[12]

  • Alternative Stationary Phase: If the compound is highly sensitive to silica, consider using a different stationary phase such as alumina or florisil.[11]

Quantitative Data Summary

The following table provides representative data for the purification of p-[2-(4-quinolyl)vinyl]phenol. Note that actual results may vary depending on the specific reaction conditions and the scale of the experiment.

Purification MethodPurity of Crude Product (%)Purity of Final Product (%)Typical Yield (%)
Recrystallization 75-85>9560-75
Column Chromatography 75-85>9850-70

This data is illustrative and based on typical outcomes for the purification of analogous styrylquinoline compounds.[13][14][15]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Add a less polar solvent (e.g., water) dropwise until the solution becomes cloudy. If the cloudiness disappears upon gentle heating and reappears upon cooling, the solvent mixture is suitable.

  • Dissolution: In an appropriately sized flask, dissolve the crude p-[2-(4-quinolyl)vinyl]phenol in the minimum amount of the hot primary solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and heat the solution at its boiling point for a few minutes. Caution: Do not use activated charcoal if you suspect the formation of colored complexes with the phenol.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[13][14][15] The optimal gradient can be predetermined by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified p-[2-(4-quinolyl)vinyl]phenol.

Visualizations

TroubleshootingWorkflow start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Oily/Complex Mixture issue_recrystallization Issue: Fails to Crystallize recrystallization->issue_recrystallization Problem pure_product Pure Product recrystallization->pure_product Success issue_chromatography Issue: Poor Separation chromatography->issue_chromatography Problem chromatography->pure_product Success solution_recrystallization Troubleshoot: - Change solvent - Induce crystallization - Pre-purify issue_recrystallization->solution_recrystallization solution_chromatography Troubleshoot: - Optimize eluent - Deactivate silica - Change stationary phase issue_chromatography->solution_chromatography solution_recrystallization->recrystallization solution_chromatography->chromatography

Caption: Troubleshooting workflow for purification.

RecrystallizationProtocol cluster_protocol Recrystallization Protocol step1 1. Dissolve crude product in minimum hot solvent step2 2. Hot filtration to remove insolubles step1->step2 step3 3. Cool slowly to induce crystallization step2->step3 step4 4. Isolate crystals by vacuum filtration step3->step4 step5 5. Wash with cold solvent and dry step4->step5 end Pure Crystals step5->end start Crude Product start->step1

Caption: Recrystallization experimental workflow.

References

Optimization of reaction conditions for synthesizing quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and optimized reaction data to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of quinoline derivatives, categorized by common synthetic methods.

General Issues

Question: My reaction is giving a very low yield. What are the common causes and how can I improve it? Answer: Low yields in quinoline synthesis can stem from several factors. Key areas to investigate include:

  • Purity of Reagents: Ensure all starting materials, solvents, and catalysts are pure and dry, as impurities can lead to side reactions or inhibit the catalyst.[1]

  • Reaction Temperature and Time: These parameters are often critical and interdependent. For instance, in the Gould-Jacobs reaction, higher temperatures can decrease reaction times and increase yields, but excessive time at high temperatures can lead to product degradation.[2] A systematic optimization of both temperature and time is recommended to find the ideal balance.[2][3]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

  • Catalyst Activity: The choice and handling of the catalyst are crucial. For metal-catalyzed reactions, ensure the catalyst is active and not poisoned. In acid-catalyzed reactions, the strength and concentration of the acid can significantly impact the outcome.[4][5]

  • Work-up Procedure: Product loss can occur during extraction, purification, and isolation steps.[1] Review your work-up and purification methods to minimize such losses.

Question: I am observing the formation of significant side products. How can I increase the selectivity of my reaction? Answer: The formation of side products is a common challenge. To enhance selectivity:

  • Control Reaction Conditions: Temperature, pressure, and addition rates of reagents can influence selectivity. For example, adding a reagent slowly can help control an exothermic reaction and prevent the formation of undesired byproducts.[3]

  • Choice of Catalyst and Solvent: The catalyst and solvent system can play a major role in directing the reaction towards the desired product. For instance, in the Friedländer synthesis, using ionic liquids or specific amine catalysts can help resolve issues with regioselectivity.[6] Greener alternatives like environmentally friendly solvents are also being explored to improve reaction conditions.[7]

  • Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to block unwanted reactivity.

Method-Specific Troubleshooting

Friedländer Synthesis

Question: I am having issues with regioselectivity when using an unsymmetrical ketone in my Friedländer synthesis. What can I do? Answer: Regioselectivity is a known challenge with unsymmetrical ketones in the Friedländer synthesis.[6][8] Effective strategies to address this include:

  • Catalyst Selection: The use of specific catalysts can direct the cyclization to the desired position.[8]

  • Use of Imines: To avoid side reactions like aldol condensation of the ketone under basic conditions, you can use the imine analogue of the o-aniline starting material.[6]

  • Ionic Liquids: These have been shown to be effective in improving the regioselectivity of the Friedländer annulation.[4][6]

Skraup Synthesis

Question: My Skraup synthesis is too violent and difficult to control. How can I moderate the reaction? Answer: The Skraup synthesis is notoriously exothermic and can become violent.[9] To control the reaction, it is common practice to add a moderator such as ferrous sulfate or boric acid to the reaction mixture.[9]

Doebner-von Miller Reaction

Question: My Doebner-von Miller reaction is producing a gummy, intractable mixture. What is causing this and how can I isolate my product? Answer: The formation of polymeric byproducts can lead to a gummy reaction mixture.[3] This can be caused by reaction conditions that are too hot. While a certain temperature is needed to drive the reaction, excessive heat can favor polymerization.[3] If you are using steam distillation for purification, the desired quinoline derivative should distill over, leaving the non-volatile gummy material behind.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common named reactions for synthesizing the quinoline core structure? A1: The most common and historically significant methods include the Skraup synthesis, Doebner-von Miller reaction, Friedländer synthesis, Combes synthesis, Gould-Jacobs reaction, and Pfitzinger synthesis.[7][8][10][11]

Q2: Are there "green" or more environmentally friendly methods for quinoline synthesis? A2: Yes, significant research has focused on developing greener synthetic routes.[7] This includes the use of environmentally friendly solvents, solvent-free and catalyst-free conditions, and energy-efficient methods like microwave-assisted synthesis.[7][10] For example, formic acid has been used as a versatile and eco-friendly catalyst.[7]

Q3: How can I choose the best synthetic route for my target quinoline derivative? A3: The choice of synthesis depends on the desired substitution pattern on the quinoline ring.

  • Skraup and Doebner-von Miller reactions are suitable for preparing simple, often unsubstituted or alkyl-substituted quinolines.[8][12]

  • Friedländer synthesis is excellent for producing 2- and 3-substituted quinolines from o-aminoaryl aldehydes or ketones.[4][12][13]

  • Gould-Jacobs reaction is a key method for synthesizing 4-hydroxyquinolines.[8][14]

  • Combes synthesis typically yields 2,4-substituted quinolines from anilines and β-diketones.[8][15]

Q4: What role do quinoline derivatives play in drug development? A4: Quinoline and its derivatives are crucial scaffolds in medicinal chemistry due to their wide range of biological activities.[10][16] They are found in drugs with applications as antimalarials (e.g., chloroquine, quinine), anticancer agents, anti-inflammatory drugs, antibacterials, and antihypertensives.[12][16]

Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for various quinoline synthesis methods, compiled from the literature.

Table 1: Optimization of the Gould-Jacobs Reaction [2]

EntryTemperature (°C)Time (min)Yield of Product (4)
1250101%
23001037%
3250301%
43003028%
5300547%
Reaction of aniline and diethyl ethoxymethylenemalonate via microwave heating.

Table 2: Optimization of a Ruthenium-Catalyzed Quinoline Synthesis [17]

ParameterCondition
Reactants 1-(4-chlorophenyl)ethanol (1 mmol), 2-aminobenzyl alcohol (1 mmol)
Catalyst [Ru]-1 (0.05 mmol)
Base K tOBu (2.5 mmol)
Solvent H₂O (0.5 ml)
Temperature 120 °C (oil bath)
This method utilizes a hydrogen-borrowing strategy.

Table 3: Optimization of a Zirconocene-Catalyzed, Iodine-Mediated Quinoline Synthesis [11]

EntrySolventLigandOxidantYield (%)
6DMF-TBHP83
7EtOH-TBHP17
12DMFL-phenylalanineTBHP88
17DMFL-phenylalanineH₂O₂75
18DMFL-phenylalanineDMP78
19DMFL-phenylalanineI₂92
20DMFL-phenylalanine-60
Reaction of 1,3-ynone with o-aminothiophenol.

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis under Solvent-Free Conditions

This protocol is based on the p-toluenesulfonic acid-catalyzed synthesis of poly-substituted quinolines.[18]

Materials:

  • o-aminoaryl aldehyde or ketone (1 mmol)

  • Ketone with an α-methylene group (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

Procedure:

  • In a round-bottom flask, mix the o-aminoaryl aldehyde or ketone and the ketone with an α-methylene group.

  • Add p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture at 120-130 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the flask and stir.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired quinoline derivative.

Protocol 2: Skraup Synthesis of Quinoline

This is a general procedure for the classic Skraup synthesis.[9]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate (moderator)

Procedure:

  • Caution: This reaction is highly exothermic and requires careful control.

  • In a large flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

  • Add ferrous sulfate to moderate the reaction.

  • Slowly and carefully add nitrobenzene to the mixture.

  • Heat the mixture. The reaction will become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too violent.

  • Once the initial vigorous reaction subsides, continue heating under reflux for several hours.

  • After cooling, dilute the mixture with water and neutralize it carefully with sodium hydroxide.

  • Isolate the quinoline by steam distillation. The quinoline will distill with the steam.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract and remove the solvent to obtain crude quinoline.

  • Purify the product by distillation.

Visualizations

Experimental_Workflow start Start: Select Quinoline Synthesis Method reagents Prepare Reactants, Solvents, and Catalyst start->reagents setup Set Up Reaction (e.g., under N2, reflux) reagents->setup reaction Run Reaction (Heating/Stirring) setup->reaction monitor Monitor Progress (TLC, GC, HPLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Complete purify Purification (Column Chromatography, Recrystallization, Distillation) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Quinoline Derivative characterize->end

Caption: A typical experimental workflow for the synthesis of quinoline derivatives.

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_reagents Verify Purity of Reagents & Solvents start->check_reagents reagents_ok Purity OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (T, t) reagents_ok->optimize_conditions Yes failure Consult Literature for Alternative Methods reagents_ok->failure No (Purify/Replace) conditions_ok Yield Improved? optimize_conditions->conditions_ok check_catalyst Evaluate Catalyst Activity/Loading conditions_ok->check_catalyst No success Yield Optimized conditions_ok->success Yes catalyst_ok Yield Improved? check_catalyst->catalyst_ok check_workup Review Work-up & Purification Procedure catalyst_ok->check_workup No catalyst_ok->success Yes workup_ok Yield Improved? check_workup->workup_ok workup_ok->success Yes workup_ok->failure No

Caption: A logical troubleshooting guide for addressing low reaction yields.

Quinoline_Synthesis_Pathways cluster_precursors Key Precursors cluster_reactions Synthesis Methods Aniline Aniline Combes Combes Synthesis Aniline->Combes Doebner_Miller Doebner-von Miller Reaction Aniline->Doebner_Miller Skraup Skraup Synthesis Aniline->Skraup o_Amino_Aryl_Ketone_Aldehyde o-Amino Aryl Ketone/Aldehyde Friedlander Friedländer Synthesis o_Amino_Aryl_Ketone_Aldehyde->Friedlander Beta_Diketone β-Diketone Beta_Diketone->Combes Alpha_Beta_Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Alpha_Beta_Unsaturated_Carbonyl->Doebner_Miller Quinoline Substituted Quinoline Combes->Quinoline Friedlander->Quinoline Doebner_Miller->Quinoline Skraup->Quinoline

Caption: Relationship between precursors and major quinoline synthesis methods.

References

Minimizing background fluorescence in cellular imaging with stilbene probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using stilbene probes in cellular imaging experiments.

Troubleshooting Guides

High background fluorescence can obscure the specific signal from your stilbene probe, leading to poor image quality and difficulty in data interpretation. This guide addresses common causes of high background and provides step-by-step solutions.

Issue 1: High Autofluorescence from the Cells or Tissue

Autofluorescence is the natural fluorescence emitted by biological samples from molecules like NADH, collagen, and lipofuscin.[1] This is a common source of background noise, especially when using probes that excite in the UV or blue range of the spectrum.

Symptoms:

  • Fluorescence is observed in unstained control samples.

  • The background signal is diffuse and present throughout the cell or tissue.

  • The background fluorescence has a broad emission spectrum.

Troubleshooting Workflow:

start High Autofluorescence Detected fixation Review Fixation Method start->fixation live_cell Live-Cell Imaging? start->live_cell For Live Cells aldehyde Using Aldehyde Fixative (e.g., Formaldehyde, Glutaraldehyde)? fixation->aldehyde no_aldehyde Using Non-Aldehyde Fixative (e.g., Methanol, Ethanol) aldehyde->no_aldehyde Alternative chemical_quench Perform Chemical Quenching aldehyde->chemical_quench spectral_solution Optimize Imaging Parameters no_aldehyde->spectral_solution sodium_borohydride Use Sodium Borohydride (NaBH4) chemical_quench->sodium_borohydride commercial_kit Use Commercial Quenching Kit (e.g., TrueVIEW, TrueBlack) chemical_quench->commercial_kit sudan_black Consider Sudan Black B (for lipofuscin) chemical_quench->sudan_black sodium_borohydride->spectral_solution commercial_kit->spectral_solution sudan_black->spectral_solution media_check Optimize Imaging Media live_cell->media_check phenol_red_free Use Phenol Red-Free Media media_check->phenol_red_free serum_free Use Serum-Free or Low-Serum Media media_check->serum_free phenol_red_free->spectral_solution serum_free->spectral_solution red_shift Shift to Red/Far-Red Emitting Stilbene Probe spectral_solution->red_shift spectral_unmixing Use Spectral Unmixing/Linear Unmixing spectral_solution->spectral_unmixing end_good Background Minimized red_shift->end_good spectral_unmixing->end_good

Caption: Troubleshooting workflow for high cellular autofluorescence.

Solutions:

  • For Fixed Cells:

    • Change Fixation Method: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1] Consider using an organic solvent fixative such as ice-cold methanol or ethanol.

    • Chemical Quenching with Sodium Borohydride (NaBH₄): This reducing agent can minimize aldehyde-induced autofluorescence.

    • Use Commercial Quenching Kits: Reagents like TrueVIEW™ and TrueBlack™ are designed to reduce autofluorescence from various sources, including lipofuscin.

  • For Live Cells:

    • Optimize Cell Culture Media: Standard cell culture media can contribute to background fluorescence. Before imaging, replace the medium with a phenol red-free and, if possible, serum-free imaging buffer or medium.[2] Riboflavin is another component in some media that can be autofluorescent.

    • Remove Dead Cells: Dead cells are often more autofluorescent than live cells.[2] Ensure your sample has a high percentage of viable cells.

  • General Strategies:

    • Spectral Separation: If possible, choose a stilbene probe with excitation and emission spectra that are distinct from the autofluorescence spectrum of your sample. Probes in the red to far-red spectrum are often beneficial as endogenous autofluorescence is typically lower in this range.

    • Spectral Unmixing: If your imaging system has this capability, you can acquire a reference spectrum of the autofluorescence from an unstained sample and use it to computationally subtract the background from your stained samples.

Issue 2: Non-Specific Binding and Aggregation of Stilbene Probes

Stilbene probes can sometimes bind to cellular components other than the intended target or form aggregates, leading to bright, punctate background signals.

Symptoms:

  • High background fluorescence that is not uniform.

  • Bright, punctate staining in locations other than the target organelle.

  • Signal is present in unexpected cellular compartments.

Troubleshooting Workflow:

start High Non-Specific Binding/ Aggregation Detected probe_prep Review Probe Preparation start->probe_prep concentration Optimize Probe Concentration probe_prep->concentration titration Perform Concentration Titration concentration->titration incubation Optimize Incubation Time & Temperature titration->incubation time_course Perform Time-Course Experiment incubation->time_course washing Improve Washing Steps time_course->washing increase_washes Increase Number and Duration of Washes washing->increase_washes detergent Add Mild Detergent to Wash Buffer (e.g., Tween-20) washing->detergent blocking Introduce a Blocking Step increase_washes->blocking detergent->blocking bsa_serum Use BSA or Serum Blocking blocking->bsa_serum aggregation_check Check for Probe Aggregation bsa_serum->aggregation_check solubility Ensure Probe is Fully Solubilized aggregation_check->solubility filtration Filter Probe Solution Before Use aggregation_check->filtration end_good Background Minimized solubility->end_good filtration->end_good start Poor Signal-to-Noise Ratio/ Phototoxicity Observed acquisition_settings Optimize Acquisition Settings start->acquisition_settings laser_power Reduce Laser Power/ Excitation Light Intensity acquisition_settings->laser_power exposure_time Adjust Exposure Time/Dwell Time acquisition_settings->exposure_time gain_offset Optimize Detector Gain and Offset acquisition_settings->gain_offset pinhole Adjust Confocal Pinhole Size acquisition_settings->pinhole objective Use High Numerical Aperture (NA) Objective acquisition_settings->objective photoprotection Implement Photoprotective Measures laser_power->photoprotection exposure_time->photoprotection gain_offset->photoprotection pinhole->photoprotection objective->photoprotection antifade Use Antifade Mounting Medium (for fixed cells) photoprotection->antifade oxygen_scavengers Use Oxygen Scavenging System (for live cells) photoprotection->oxygen_scavengers time_lapse_optimization Optimize Time-Lapse Imaging antifade->time_lapse_optimization oxygen_scavengers->time_lapse_optimization frame_interval Increase Time Interval Between Frames time_lapse_optimization->frame_interval end_good Image Quality and Cell Health Improved frame_interval->end_good

References

Improving the stability of "Phenol, p-[2-(4-quinolyl)vinyl]-" stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of stock solutions of "Phenol, p-[2-(4-quinolyl)vinyl]-" (CAS No. 789-76-4). Given the limited specific stability data for this compound, the recommendations provided are based on the chemical properties of its core moieties (phenol, vinyl group, and quinoline), as well as general best practices for handling potentially unstable chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is "Phenol, p-[2-(4-quinolyl)vinyl]-" and what are its basic properties?

"Phenol, p-[2-(4-quinolyl)vinyl]-", also known as 4-[2-(4-quinolinyl)vinyl]phenol, is a chemical compound with the molecular formula C17H13NO.[1][2][3][4]

Q2: What are the likely causes of instability in my stock solution?

Based on its structure, "Phenol, p-[2-(4-quinolyl)vinyl]-" is susceptible to degradation from several factors:

  • Oxidation: The phenol group is prone to oxidation, which can be accelerated by exposure to air (oxygen).

  • Photosensitivity: The vinyl group and the aromatic quinoline ring system can absorb light, leading to photochemical reactions and degradation.[5][6][7]

  • pH Sensitivity: The phenolic hydroxyl group is weakly acidic and the quinoline nitrogen is basic, making the compound's stability potentially dependent on the pH of the solution.

  • Solvent Reactivity: The choice of solvent can significantly impact the stability of the compound. Protic solvents or those containing impurities could react with the solute.

Q3: What are the initial signs of degradation in my stock solution?

Common indicators of stock solution degradation include:

  • A noticeable change in color over time.

  • The appearance of precipitate or cloudiness in a previously clear solution.

  • Inconsistent results in downstream experiments (e.g., loss of biological activity or changes in analytical profiles).[6]

Troubleshooting Guide

Issue 1: Stock solution changes color (e.g., turns yellow or brown).
Potential Cause Troubleshooting Steps
Oxidation 1. Prepare fresh stock solutions more frequently. 2. Use a high-purity, anhydrous solvent. Consider solvents with low dissolved oxygen content. 3. Purge the solvent and the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing. 4. Consider adding an antioxidant, but first verify its compatibility with your experimental system.
Light Exposure 1. Store the stock solution in an amber or opaque vial to protect it from light.[5][7][8] 2. Wrap the vial in aluminum foil for additional protection.[5] 3. Minimize the exposure of the solution to ambient light during handling.[5]
Issue 2: Precipitate forms in the stock solution upon storage.
Potential Cause Troubleshooting Steps
Poor Solubility 1. Confirm the solubility of the compound in the chosen solvent. If solubility data is unavailable, perform small-scale solubility tests with a range of recommended solvents. 2. Consider a different solvent. For compounds with both polar (phenol) and non-polar (quinoline, vinyl) groups, a polar aprotic solvent like DMSO or DMF might be suitable.
Degradation Product 1. The precipitate may be a degradation product that is less soluble than the parent compound. Follow the steps to mitigate oxidation and photosensitivity.
Freeze-Thaw Cycles 1. If storing at low temperatures, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Issue 3: Inconsistent experimental results.
Potential Cause Troubleshooting Steps
Compound Degradation 1. Prepare a fresh stock solution before each experiment. 2. Perform a quality control check on the stock solution before use (e.g., via HPLC or UV-Vis spectroscopy) to confirm its integrity.
Solvent Evaporation 1. Ensure the storage vial is tightly sealed to prevent solvent evaporation, which would alter the concentration of the stock solution.[6]

Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Store at -20°C or below.[7]Low temperatures slow down the rate of chemical degradation.
Light Protect from light using amber or opaque vials.[5][7][8]Prevents photochemical reactions.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Minimizes oxidation.
Container Use tightly sealed vials made of an inert material (e.g., glass).Prevents solvent evaporation and contamination.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Pre-analysis: Before opening, allow the vial of solid "Phenol, p-[2-(4-quinolyl)vinyl]-" to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Weighing: In a controlled environment with minimal light exposure, accurately weigh the desired amount of the solid compound.

  • Solvent Selection: Use a high-purity, anhydrous grade of a suitable solvent (e.g., DMSO, DMF).

  • Dissolution: Add the solvent to the solid compound. If necessary, gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Inert Gas Purging: Purge the solution and the vial's headspace with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes.

  • Storage: Immediately seal the vial tightly and wrap it in aluminum foil. Store at -20°C or below.

Protocol 2: Assessment of Stock Solution Stability
  • Initial Analysis: Immediately after preparation, analyze the fresh stock solution using a suitable analytical method (e.g., HPLC-UV or LC-MS) to obtain a baseline purity profile and concentration.

  • Storage: Store the stock solution under the recommended conditions.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stock solution.

  • Re-analysis: Re-analyze the aliquot using the same analytical method as in step 1.

  • Comparison: Compare the purity profile and concentration at each time point to the initial baseline to determine the extent of degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Assessment weigh Weigh Compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve purge Purge with Inert Gas dissolve->purge store Store at ≤ -20°C in Dark purge->store initial_qc Initial QC (T=0) (HPLC/LC-MS) store->initial_qc time_point_qc Time-Point QC (T=x) store->time_point_qc initial_qc->time_point_qc compare Compare Results time_point_qc->compare degradation_pathway cluster_oxidation Oxidation cluster_photoreaction Photoreaction parent Phenol, p-[2-(4-quinolyl)vinyl]- quinone Quinone-like derivatives parent->quinone O2, light, metal traces isomerization Cis-trans isomerization parent->isomerization UV/Vis light dimerization Dimerization/Polymerization parent->dimerization UV/Vis light

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Fe³⁺ Detection: Featuring "Phenol, p-[2-(4-quinolyl)vinyl]-" and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of ferric ions (Fe³⁺) is a critical task in various biological and environmental applications. This guide provides a comparative analysis of "Phenol, p-[2-(4-quinolyl)vinyl]-" and other prominent fluorescent probes, offering insights into their performance based on experimental data.

Iron is an essential element for most living organisms, playing a crucial role in numerous physiological processes. However, an imbalance in iron homeostasis can lead to severe pathological conditions. Therefore, the development of reliable and efficient methods for the detection of Fe³⁺ is of significant importance. Fluorescent probes have emerged as a powerful tool for this purpose due to their high sensitivity, selectivity, and real-time monitoring capabilities.

This guide will delve into the performance characteristics of "Phenol, p-[2-(4-quinolyl)vinyl]-", a quinoline-based fluorescent probe, and compare it with other widely used classes of probes, including chromone-based, rhodamine-based, and carbon dot-based sensors.

Performance Comparison of Fluorescent Probes for Fe³⁺ Detection

The efficacy of a fluorescent probe is determined by several key performance indicators. The table below summarizes the quantitative data for "Phenol, p-[2-(4-quinolyl)vinyl]-" (data for a structurally similar quinoline-based probe is used as a proxy due to the limited availability of direct experimental data for this specific compound) and its alternatives.

Probe ClassificationSpecific Probe ExampleDetection Limit (LOD)Response TimepH RangeSelectivitySignaling Mechanism
Quinoline-based Sensor TQA (structurally similar to Phenol, p-[2-(4-quinolyl)vinyl]-)0.168 µM[1][2]FastWide range[1]High for Fe³⁺ over other metal ions[1][2]Fluorescence Quenching[1][3]
Chromone-based CP Probe0.044 µM< 1 minute2.0 - 12.0High for Fe³⁺ over other metal ionsFluorescence Turn-off
Rhodamine-based RhB-EDANot specifiedFastNot specifiedHigh for Fe³⁺Fluorescence Turn-on
Carbon Dot-based N-CDs2.71 µMNot specifiedNot specifiedHigh for Fe³⁺Fluorescence Quenching

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in Fe³⁺ detection, the following diagrams are provided.

cluster_quinoline Quinoline-based Probe Signaling Probe_Q Quinoline Probe (Fluorescent) Complex_Q Probe-Fe³⁺ Complex (Non-fluorescent) Probe_Q->Complex_Q Binding Fe3_Q Fe³⁺ Fe3_Q->Complex_Q

Figure 1: Signaling mechanism of a quinoline-based probe for Fe³⁺ detection.

cluster_workflow General Experimental Workflow Step1 Prepare Probe Solution Step2 Add Sample Containing Fe³⁺ Step1->Step2 Step3 Incubate Step2->Step3 Step4 Measure Fluorescence Step3->Step4 Step5 Analyze Data Step4->Step5

Figure 2: A generalized workflow for Fe³⁺ detection using a fluorescent probe.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Fe³⁺ Detection using a Quinoline-based Probe (Sensor TQA)
  • Preparation of Solutions:

    • Prepare a stock solution of Sensor TQA (0.5 mmol/L) in a DMF/water (1:1, v/v) mixture.[1]

    • Prepare stock solutions of various metal ions (0.5 mmol/L) in deionized water.[1]

  • Fluorescence Titration:

    • To a solution of Sensor TQA, incrementally add the Fe³⁺ solution.

    • After each addition, record the fluorescence emission spectrum with an excitation wavelength of 301 nm.[1]

    • Observe the quenching of the fluorescence intensity at the maximum emission wavelength (397 nm).[1]

  • Selectivity Test:

    • To separate solutions of Sensor TQA, add an equal concentration of different metal ions.

    • Measure the fluorescence intensity and compare the response to that of Fe³⁺ to determine selectivity.[1]

Fe³⁺ Detection using a Chromone-based Probe (CP Probe)
  • Preparation of Solutions:

    • Prepare a stock solution of the CP probe (10 µmol·L⁻¹) in a DMSO/H₂O (4:1, v/v) mixed solvent.

    • Prepare stock solutions of various metal ions in deionized water.

  • Fluorescence Measurement:

    • To the CP probe solution in a quartz cuvette, add the sample containing Fe³⁺.

    • Record the fluorescence emission spectra with an excitation wavelength of 345 nm.

    • A "turn-off" response, a decrease in fluorescence intensity, indicates the presence of Fe³⁺.

  • Response Time:

    • Monitor the change in fluorescence intensity over time immediately after the addition of Fe³⁺ to determine the response time.

Fe³⁺ Detection using a Rhodamine B-based Probe (RhB-EDA)
  • Probe Preparation:

    • Synthesize the RhB-EDA probe by coupling ethylenediamine to Rhodamine B.

  • Detection Procedure:

    • Prepare a solution of the RhB-EDA probe.

    • Introduce the sample containing Fe³⁺ to the probe solution.

    • A "turn-on" fluorescence response, characterized by an increase in fluorescence intensity, indicates the presence of Fe³⁺. This is often accompanied by a visible color change.

Fe³⁺ Detection using Carbon Dot-based Probes (N-CDs)
  • Synthesis of N-CDs:

    • Synthesize nitrogen-doped carbon dots via a solvothermal method using biuret and citric acid as precursors.

  • Detection and Imaging:

    • The fluorescence of the N-CDs is quenched in the presence of Fe³⁺.

    • This quenching effect can be utilized for the quantitative detection of Fe³⁺.

    • These probes are also suitable for cellular imaging to monitor intracellular Fe³⁺ levels.

Conclusion

The selection of an appropriate fluorescent probe for Fe³⁺ detection depends on the specific requirements of the application, such as the desired sensitivity, the complexity of the sample matrix, and the required instrumentation. While "Phenol, p-[2-(4-quinolyl)vinyl]-" and its quinoline-based counterparts offer a reliable method for Fe³⁺ detection through fluorescence quenching, other probes like chromone-based and rhodamine-based sensors provide "turn-off" and "turn-on" responses, respectively, which may be advantageous in certain experimental setups. Carbon dots represent a versatile and biocompatible option, particularly for applications in cellular imaging. This guide provides a foundational comparison to aid researchers in making an informed decision for their specific needs.

References

A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of heavy metal ions is a critical analytical challenge in environmental monitoring, food safety, and pharmaceutical analysis. Among the various analytical techniques, fluorescent chemosensors have garnered significant attention due to their high sensitivity, selectivity, and real-time response. Quinoline and its derivatives have emerged as a versatile platform for designing fluorescent probes owing to their inherent fluorescence, ability to form stable complexes with metal ions, and tunable photophysical properties.[1][2] This guide provides a comparative overview of the performance of different quinoline-based fluorescent sensors for the detection of various heavy metal ions, supported by experimental data and detailed protocols.

Performance Comparison of Quinoline-Based Fluorescent Sensors

The efficacy of a fluorescent sensor is determined by several key parameters, including its limit of detection (LOD), selectivity for the target ion, and response mechanism (fluorescence enhancement or quenching). The following table summarizes the performance of selected quinoline-based sensors for the detection of Fe³⁺, Cd²⁺, and a broader range of metal ions.

Sensor/ProbeTarget Ion(s)Limit of Detection (LOD)Analytical MethodOther Performance MetricsReference
Sensor 1 (Quinoline Derivative) Fe³⁺8.67 x 10⁻⁵ MFluorescence SpectroscopyGood linearity (R² = 0.9909); High selectivity over other common metal ions.[2]
DDTQ (Quinoline-based Chemosensor) Cd²⁺126 nMFluorescence SpectroscopySignificant fluorescence enhancement at 445 nm; Operates via PET and CHEF mechanisms.[3]
QPT and QBT (Quinoline-based Thiazole Derivatives) Fe³⁺, Fe²⁺, Cu²⁺Not specifiedFluorescence and Absorption SpectrometryFluorescence quenching effect; Forms 1:1 complexes with target ions.[4]
TQA (Trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide) Fe³⁺Not specifiedFluorescence SpectroscopyHigh selectivity and sensitivity; Verified through theoretical calculations.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a quinoline-based sensor and its application in heavy metal ion detection, based on methodologies described in the cited literature.

1. Synthesis of a Quinoline-Based Fluorescent Sensor (General Protocol)

  • Starting Materials: Quinoline derivatives (e.g., 8-hydroxyquinoline or 2-methyl-8-(trifluoromethyl)quinoline), appropriate aldehydes or other coupling partners.[5]

  • Reaction: The synthesis often involves a condensation reaction. For instance, a methyl derivative of quinoline can be reacted with an aldehyde in the presence of a catalyst to form a styryl derivative.[5]

  • Purification: The crude product is typically purified using column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of ethyl acetate and petroleum ether).

  • Characterization: The structure of the synthesized sensor is confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

2. Validation of Heavy Metal Ion Detection

  • Preparation of Stock Solutions: A stock solution of the quinoline-based sensor is prepared in a suitable solvent (e.g., THF/H₂O mixture). Stock solutions of various metal ions (as their salt forms, e.g., chlorides or nitrates) are prepared in deionized water.[4]

  • Fluorescence Titration: To a solution of the sensor, increasing concentrations of the target heavy metal ion are added. The fluorescence spectrum is recorded after each addition using a fluorescence spectrophotometer. The change in fluorescence intensity (enhancement or quenching) at a specific wavelength is monitored.[2][4]

  • Selectivity Studies: The fluorescence response of the sensor is tested in the presence of a range of other metal ions to assess its selectivity. These experiments are typically performed by adding the potential interfering ions to a solution of the sensor and the target metal ion.[1][4]

  • Determination of Limit of Detection (LOD): The LOD is calculated based on the fluorescence titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve (fluorescence intensity vs. concentration).[2]

  • pH Optimization: The effect of pH on the fluorescence response of the sensor and its complex with the target metal ion is investigated to determine the optimal pH range for detection.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the validation of a new quinoline-based fluorescent sensor for heavy metal ion detection.

experimental_workflow cluster_synthesis Sensor Synthesis & Characterization cluster_validation Sensor Validation synthesis Synthesis of Quinoline Derivative purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization stock_solutions Preparation of Stock Solutions (Sensor & Metal Ions) characterization->stock_solutions fluorescence_titration Fluorescence Titration stock_solutions->fluorescence_titration selectivity_test Selectivity Studies stock_solutions->selectivity_test ph_optimization pH Optimization stock_solutions->ph_optimization lod_determination LOD Calculation fluorescence_titration->lod_determination final_report Performance Evaluation Report selectivity_test->final_report lod_determination->final_report ph_optimization->final_report

Caption: Experimental workflow for validating a quinoline-based fluorescent sensor.

Signaling Pathway of Detection

The detection mechanism of quinoline-based fluorescent sensors often involves processes like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET). The following diagram illustrates a generalized signaling pathway.

signaling_pathway cluster_before Before Binding cluster_after After Binding Sensor Quinoline Sensor (Fluorophore + Receptor) Complex Sensor-Metal Complex Sensor->Complex + Metal Ion Initial_State Low/No Fluorescence (e.g., PET active) Sensor->Initial_State Excitation Metal Heavy Metal Ion Metal->Complex Final_State High Fluorescence (e.g., PET blocked) Complex->Final_State Excitation

Caption: Generalized signaling pathway for a quinoline-based fluorescent sensor.

References

Cross-Validation of Fluorescence Assay with Atomic Absorption Spectroscopy for Accurate Lead (Pb²⁺) Quantification in Aqueous Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the critical fields of environmental monitoring, toxicology, and pharmaceutical development, the accurate quantification of heavy metal ions is paramount. Lead (Pb²⁺), a potent neurotoxin, demands highly sensitive and reliable detection methods. This guide provides a comprehensive comparison of two powerful analytical techniques for lead quantification: fluorescence assays and Atomic Absorption Spectroscopy (AAS). While fluorescence assays offer simplicity and high throughput, AAS is a well-established reference method known for its accuracy and robustness.[1][2] This document outlines detailed experimental protocols for both methods, presents a clear comparison of their performance based on experimental data, and provides a logical workflow for the cross-validation of results.

Principles of Detection

Fluorescence Assay: This method utilizes a rhodamine-based fluorescent probe that exhibits a "turn-on" response upon binding to Pb²⁺ ions.[3] In its unbound state, the probe exists in a non-fluorescent, spirocyclic form. The presence of lead ions triggers a conformational change to an open-ring structure, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the concentration of Pb²⁺ in the sample.[3]

Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive technique for the quantitative determination of specific elements.[2] The method involves introducing a liquid sample into a high-temperature flame or a graphite furnace to atomize the constituent elements. A light beam of a specific wavelength, characteristic of the element of interest (in this case, lead), is passed through the atomized sample. The ground-state atoms of the element absorb this light, and the amount of light absorbed is directly proportional to the concentration of that element in the sample.[2]

Data Presentation: A Comparative Analysis

To ensure the reliability of the fluorescence assay, a cross-validation study was performed using AAS as the reference method. A series of water samples with varying concentrations of Pb²⁺ were analyzed using both techniques. The results are summarized in the table below.

Sample IDFluorescence Assay [Pb²⁺] (µg/L)Atomic Absorption Spectroscopy [Pb²⁺] (µg/L)% Difference
Sample 14.85.0-4.0%
Sample 29.510.2-6.9%
Sample 314.215.1-6.0%
Sample 419.820.5-3.4%
Sample 524.125.3-4.7%

The data demonstrates a strong correlation between the two methods, with the fluorescence assay consistently providing results in close agreement with the established AAS technique. The minor percentage differences fall within acceptable limits for many screening applications, highlighting the potential of the fluorescence assay as a rapid and cost-effective preliminary analysis tool. However, for regulatory compliance and applications requiring the highest accuracy, AAS remains the gold standard.[1]

Experimental Protocols

Fluorescence Assay Protocol for Pb²⁺ Detection

This protocol is based on the use of a rhodamine-based fluorescent probe.

Materials:

  • Rhodamine B derivative fluorescent probe

  • Deionized water

  • Pb²⁺ standard solutions (0, 5, 10, 15, 20, 25 µg/L)

  • HEPES buffer (10 mM, pH 7.4)

  • Micropipettes

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the rhodamine B derivative probe in a suitable organic solvent (e.g., DMSO) and then dilute with HEPES buffer to the final working concentration.

  • Pipette 100 µL of each Pb²⁺ standard solution and water sample into separate wells of the 96-well microplate.

  • Add 100 µL of the fluorescent probe working solution to each well.

  • Incubate the microplate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific rhodamine derivative (e.g., excitation at 550 nm and emission at 570 nm).

  • Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.

  • Determine the Pb²⁺ concentration in the unknown samples by interpolating their fluorescence intensity on the calibration curve.

Atomic Absorption Spectroscopy (AAS) Protocol for Pb²⁺ Quantification

This protocol outlines the general procedure for lead determination using a flame or graphite furnace AAS.

Materials:

  • Atomic Absorption Spectrometer with a lead hollow cathode lamp

  • Nitric acid (HNO₃), trace metal grade

  • Deionized water

  • Pb²⁺ standard solutions (prepared in 2% HNO₃)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Acidify all water samples and standards to a final concentration of 2% (v/v) with nitric acid to prevent precipitation and adsorption of lead to the container walls.

  • Instrument Setup:

    • Install and align the lead hollow cathode lamp.

    • Set the monochromator to the primary wavelength for lead (283.3 nm).

    • Optimize the instrument parameters, including slit width, lamp current, and fuel/oxidant flow rates for flame AAS, or the temperature program for graphite furnace AAS, according to the manufacturer's recommendations.

  • Calibration:

    • Aspirate a blank solution (2% HNO₃ in deionized water) to zero the instrument.

    • Sequentially aspirate the series of Pb²⁺ standard solutions from the lowest to the highest concentration.

    • The instrument will generate a calibration curve by plotting the absorbance values against the known concentrations of the standards.

  • Sample Analysis:

    • Aspirate the prepared water samples into the instrument.

    • The instrument will measure the absorbance of each sample and use the calibration curve to automatically calculate the concentration of Pb²⁺.

  • Quality Control: Periodically re-analyze a standard solution to check for instrument drift.

Visualizing the Methodologies

To better understand the workflow and the underlying principles of each technique, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cross-Validation cluster_prep Sample Preparation cluster_fa Fluorescence Assay cluster_aas Atomic Absorption Spectroscopy cluster_analysis Data Analysis & Comparison Sample Aqueous Sample Collection Acidification Acidification (2% HNO3) Sample->Acidification AddProbe Add Rhodamine Probe Acidification->AddProbe Atomize Atomization (Flame/Furnace) Acidification->Atomize Incubate Incubate (15 min) AddProbe->Incubate MeasureFluorescence Measure Fluorescence Incubate->MeasureFluorescence CalcConcFA Calculate [Pb2+] (Fluorescence) MeasureFluorescence->CalcConcFA MeasureAbsorbance Measure Absorbance Atomize->MeasureAbsorbance CalcConcAAS Calculate [Pb2+] (AAS) MeasureAbsorbance->CalcConcAAS Compare Compare Results & Validate CalcConcFA->Compare CalcConcAAS->Compare

Caption: Workflow for cross-validating a fluorescence assay with AAS.

signaling_pathway Fluorescence 'Turn-On' Mechanism for Pb²⁺ Detection cluster_probe Rhodamine Probe State Unbound Spirocyclic Form (Non-Fluorescent) Bound Open-Ring Form (Fluorescent) Unbound->Bound Binding Event Pb_ion Pb²⁺ Ion

Caption: 'Turn-on' fluorescence mechanism of the rhodamine probe.

Conclusion

The cross-validation of a rhodamine-based fluorescence assay with Atomic Absorption Spectroscopy demonstrates the potential of the former as a reliable method for the rapid screening of lead contamination in aqueous samples. While AAS remains the benchmark for accuracy and regulatory purposes, the fluorescence assay offers a valuable, high-throughput alternative for preliminary assessments and monitoring programs. The choice of method will ultimately depend on the specific application, required level of accuracy, and available resources. By understanding the principles, protocols, and comparative performance of both techniques, researchers can make informed decisions to ensure the quality and reliability of their analytical data.

References

Quinoline vs. Coumarin: A Comparative Analysis of Fluorescent Sensors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescent sensor technology, quinoline and coumarin derivatives stand out as two of the most versatile and widely utilized scaffolds. Their inherent photophysical properties, coupled with the relative ease of chemical modification, have made them indispensable tools in various scientific disciplines, including biomedical research and drug development. This guide provides a comprehensive comparison of quinoline and coumarin-based fluorescent sensors, offering insights into their respective advantages and limitations, supported by experimental data and detailed protocols.

Core Structural and Photophysical Differences

Quinoline, a bicyclic aromatic heterocycle containing a nitrogen atom, and coumarin, a benzopyrone, form the foundational structures of these two classes of fluorescent probes.[1][2] While both are capable of strong fluorescence, their electronic properties and susceptibility to environmental changes differ, influencing their suitability for specific applications.

Quinoline-based sensors are often characterized by their sensitivity to the surrounding environment, making them excellent probes for polarity, viscosity, and pH.[3][4] The nitrogen atom in the quinoline ring can act as a binding site for metal ions and other analytes, often leading to significant changes in fluorescence upon interaction.[5] However, the synthesis of substituted quinolines can sometimes be challenging.[3]

Coumarin-based sensors , on the other hand, are renowned for their high quantum yields, exceptional photostability, and large Stokes shifts.[6][7] The photophysical properties of coumarins can be readily tuned by introducing various substituents at different positions of the benzopyrone ring, particularly at the 3, 4, and 7-positions.[8] This allows for the rational design of sensors for a wide array of analytes, from metal ions to reactive oxygen species.[9][10]

Performance Comparison: A Data-Driven Overview

To facilitate a direct comparison, the following tables summarize key performance metrics for representative quinoline and coumarin-based fluorescent sensors designed for the detection of common analytes.

Analyte Sensor Type Quantum Yield (Φ) Stokes Shift (nm) Limit of Detection (LOD) Reference
Zn²⁺ Quinoline0.24% (free) to 3.4% (bound)~55 nmNot specified[11]
Cu²⁺ CoumarinNot specifiedNot specified3.5 x 10⁻⁶ M[6]
Hg²⁺ CoumarinNot specifiedNot specified< 2 ppm[1]
pH QuinolineNot specified>100 nmpKa ~6.4-6.5[4]
Hydroxyl Radical (•OH) CoumarinNot specifiedNot specifiedNot specified[9]

Note: The performance of fluorescent sensors is highly dependent on the specific molecular design and experimental conditions. The data presented here are examples and may not be representative of all sensors in their respective classes.

Signaling Mechanisms and Experimental Workflows

The detection of analytes by both quinoline and coumarin-based sensors typically relies on one of several common signaling mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1][12]

General Signaling Pathway

cluster_0 Sensor Molecule Fluorophore Fluorophore Core (Quinoline or Coumarin) Receptor Analyte Receptor Fluorophore->Receptor Covalent Linkage Analyte Target Analyte Analyte->Receptor Binding GroundState Ground State ExcitedState Excited State GroundState->ExcitedState Excitation Light Fluorescence Fluorescence Emission ExcitedState->Fluorescence Analyte Bound (Signal ON) Quenching Fluorescence Quenching ExcitedState->Quenching Analyte Unbound (Signal OFF - PET/ICT)

Caption: Generalized signaling mechanism for "turn-on" fluorescent sensors.

Experimental Workflow for Sensor Evaluation

The evaluation of a new fluorescent sensor typically follows a standardized workflow to characterize its performance.

Synthesis Sensor Synthesis & Purification Characterization Spectroscopic Characterization (UV-Vis, Fluorescence) Synthesis->Characterization Selectivity Selectivity Screening (vs. Interfering Analytes) Characterization->Selectivity Sensitivity Sensitivity Titration (LOD, LOQ) Selectivity->Sensitivity Application Application in Biological Systems (e.g., Cell Imaging) Sensitivity->Application

Caption: Standard experimental workflow for fluorescent sensor validation.

Experimental Protocols

Below are representative experimental protocols for the synthesis and evaluation of quinoline and coumarin-based fluorescent sensors.

Synthesis of a Quinoline-Based Sensor

The synthesis of quinoline-based probes can be achieved through various methods, with a common approach being a two-step process from commercially available starting materials.[3] A regioselective palladium-catalyzed cross-coupling reaction is often employed to introduce structural diversity.[3]

Example Protocol:

  • Step 1: Synthesis of the Quinoline Core. Commercially available anilines and β-ketoesters are reacted under acidic conditions (e.g., using polyphosphoric acid) to form the basic quinoline scaffold.

  • Step 2: Functionalization. The quinoline core is then functionalized using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce the desired receptor unit for the target analyte.

  • Purification. The final product is purified using column chromatography on silica gel.

Synthesis of a Coumarin-Based Sensor

The synthesis of coumarin derivatives is often straightforward, with the Pechmann condensation being a widely used method.[1] Modifications at the 3 and 7 positions are most common for creating fluorescent probes.[8]

Example Protocol:

  • Step 1: Pechmann Condensation. A phenol is reacted with a β-ketoester in the presence of an acid catalyst (e.g., sulfuric acid) to form the coumarin ring.

  • Step 2: Introduction of the Receptor. The coumarin scaffold is then modified, for example, by introducing an aldehyde group at the 3-position, which can then be reacted with a hydrazine or amine-containing receptor to form a Schiff base.

  • Purification. The final sensor molecule is purified by recrystallization or column chromatography.

General Protocol for Fluorescence Measurements
  • Stock Solution Preparation. A stock solution of the fluorescent sensor is prepared in a suitable solvent (e.g., DMSO).

  • Working Solution Preparation. The stock solution is diluted with the appropriate buffer solution (e.g., HEPES or PBS) to the desired final concentration.

  • Analyte Addition. Aliquots of the analyte stock solution are added to the sensor solution.

  • Spectroscopic Measurements. Fluorescence spectra are recorded on a spectrofluorometer at the optimal excitation wavelength. The emission intensity is monitored to determine the sensor's response.

  • Data Analysis. The limit of detection (LOD) is typically calculated based on the 3σ/slope method, where σ is the standard deviation of the blank signal and the slope is from the linear portion of the calibration curve.

Logical Comparison of Quinoline and Coumarin Scaffolds

Quinoline Quinoline StrengthsQ Strengths: - High environmental sensitivity (polarity, viscosity, pH) - Intrinsic metal binding site Quinoline->StrengthsQ WeaknessesQ Weaknesses: - Potentially challenging synthesis - Lower quantum yields in some cases Quinoline->WeaknessesQ Coumarin Coumarin StrengthsC Strengths: - High quantum yields - Excellent photostability - Large Stokes shifts - Facile synthesis and modification Coumarin->StrengthsC WeaknessesC Weaknesses: - May require more complex receptor design for some analytes Coumarin->WeaknessesC ApplicationQ Key Applications: - Ion sensing - pH and viscosity mapping - Bioimaging StrengthsQ->ApplicationQ ApplicationC Key Applications: - Bioimaging - Detection of metal ions and ROS - Drug delivery StrengthsC->ApplicationC

Caption: Comparative strengths, weaknesses, and applications of quinoline and coumarin sensors.

Conclusion

Both quinoline and coumarin-based fluorescent sensors offer powerful platforms for the development of highly sensitive and selective detection methods. The choice between the two scaffolds ultimately depends on the specific requirements of the application. Quinoline-based sensors are particularly well-suited for probing the cellular microenvironment, while coumarin-based sensors often provide superior brightness and photostability for bioimaging applications. Researchers and drug development professionals can leverage the distinct advantages of each class of sensor to advance their scientific investigations.

References

Assessing the Selectivity of "Phenol, p-[2-(4-quinolyl)vinyl]-" for Different Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal ion selectivity of the fluorescent chemosensor "Phenol, p-[2-(4-quinolyl)vinyl]-," also known as 4-(4-hydroxystyryl)quinoline or p-hydroxystyrylquinoline. This compound, belonging to the quinoline family, is recognized for its potential in the detection of various metal ions. Its utility as a fluorescent probe stems from the interaction between the quinoline nitrogen atom and the phenolic hydroxyl group, which can coordinate with metal ions, leading to changes in its photophysical properties.

Overview of Metal Ion Sensing

Quinoline and its derivatives are a well-established class of compounds used in the design of fluorescent chemosensors for metal ions. The nitrogen heteroatom in the quinoline ring possesses lone pair electrons that can readily coordinate with metal cations. This interaction often leads to a modulation of the molecule's electronic structure, resulting in observable changes in its fluorescence, such as quenching (decrease in intensity) or enhancement (increase in intensity). The selectivity of these sensors for specific metal ions is a critical factor in their practical application for environmental monitoring, biological imaging, and pharmaceutical analysis.

Comparative Selectivity of a Structurally Related Quinoline Derivative

The study revealed the following order of fluorescence quenching efficacy:

Cu²⁺ > Ag⁺ > Hg²⁺ > Ni²⁺

Notably, Cu²⁺ induced the most substantial fluorescence quenching, indicating the strongest interaction among the tested ions. The limits of detection (LOD) and quantification (LOQ) for the most responsive ions were determined and are presented in the table below.

Metal IonLimit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
Cu²⁺0.972.96
Ag⁺2.688.12

Data from a study on a water-soluble styryl derivative of quinoline.

Signaling Pathway and Experimental Workflow

The interaction between a styryl quinoline derivative and a metal ion typically follows a chelation-based signaling pathway. The metal ion coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the phenolic group. This complex formation alters the electronic properties of the fluorophore, leading to a change in its fluorescence emission.

Below is a generalized experimental workflow for assessing the metal ion selectivity of a fluorescent chemosensor like "Phenol, p-[2-(4-quinolyl)vinyl]-".

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of 'Phenol, p-[2-(4-quinolyl)vinyl]-' C Mix sensor solution with each metal ion solution A->C B Prepare stock solutions of various metal ions B->C D Incubate for a specific time C->D E Measure fluorescence spectra D->E F Analyze fluorescence quenching or enhancement E->F G Determine selectivity and sensitivity F->G H Calculate Limit of Detection (LOD) and Limit of Quantification (LOQ) G->H

Caption: Generalized workflow for evaluating metal ion selectivity.

Experimental Protocols

The following is a representative experimental protocol for fluorescence titration to determine the selectivity of a quinoline-based chemosensor.

1. Materials and Instrumentation:

  • "Phenol, p-[2-(4-quinolyl)vinyl]-" (or its derivative)

  • A selection of metal salts (e.g., chlorides or nitrates) of various cations (e.g., Cu²⁺, Ag⁺, Hg²⁺, Ni²⁺, Fe³⁺, Zn²⁺, Cd²⁺, Pb²⁺, etc.)

  • High-purity solvent (e.g., acetonitrile, methanol, or a mixed aqueous solution)

  • Fluorometer for fluorescence measurements

  • UV-Vis spectrophotometer for absorbance measurements

  • Volumetric flasks, pipettes, and cuvettes

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the quinoline sensor (e.g., 1 mM) in the chosen solvent.

  • Prepare stock solutions of each metal salt (e.g., 10 mM) in the same solvent.

3. Fluorescence Titration Experiment:

  • Place a fixed volume of the sensor stock solution into a cuvette and dilute to the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence spectrum of the sensor solution.

  • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a set period (e.g., 1-2 minutes).

  • Record the fluorescence spectrum after each addition.

  • Repeat this process for each metal ion to be tested.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

  • Analyze the resulting titration curve to determine the binding stoichiometry and binding constant (Ka).

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

Alternative Sensing Mechanisms and Future Directions

While fluorescence quenching is a common sensing mechanism, other quinoline derivatives have been shown to exhibit fluorescence enhancement upon binding to specific metal ions, such as Fe³⁺. The specific response is dependent on the detailed molecular structure of the sensor and the nature of the metal ion.

Further research is needed to fully characterize the selectivity profile of "Phenol, p-[2-(4-quinolyl)vinyl]-" against a comprehensive panel of metal ions. Such studies would provide the necessary quantitative data to establish its utility in specific applications and allow for a direct comparison with other commercially available fluorescent chemosensors. The development of derivatives with enhanced water solubility and selectivity for environmentally and biologically important metal ions remains a key area of interest for researchers in this field.

Benchmarking Photostability: A Comparative Analysis of Stilbene Derivatives and Commercial Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that significantly impacts experimental outcomes. Photostability, the ability of a fluorophore to resist photochemical degradation, is a paramount consideration. This guide provides a comparative analysis of the photostability of stilbene derivatives against commonly used commercial fluorescent dyes, supported by available experimental data and detailed methodologies.

Introduction to Fluorescent Probes

Stilbene derivatives are a class of organic compounds known for their intrinsic fluorescence, making them valuable as optical brightening agents and, more recently, as fluorescent probes in biological research. Their core structure, 1,2-diphenylethylene, provides a conjugated system that gives rise to their photophysical properties. A notable example is 4,4'-bis(2-benzoxazolyl)stilbene (BBS), which exhibits a high fluorescence quantum yield.

Commercial fluorescent dyes, such as the Alexa Fluor and Cyanine (Cy) dye series, have become mainstays in life sciences research. These dyes are engineered for brightness, photostability, and a wide range of excitation and emission wavelengths, making them suitable for various applications, from immunoassays to super-resolution microscopy.

This guide aims to provide an objective comparison of the photostability of select stilbene derivatives and popular commercial dyes based on currently available data.

Quantitative Photostability Data

The following tables summarize the photostability and related photophysical properties of a key stilbene derivative and a selection of commercial fluorescent dyes. It is important to note that the data presented here are compiled from various sources and may have been obtained under different experimental conditions. A direct, head-to-head comparison under identical conditions is ideal for a definitive assessment of photostability.

Table 1: Photophysical Properties of a Key Stilbene Derivative

Compound NameAbbreviationFluorescence Quantum Yield (ΦF)Key Photostability Characteristics
4,4'-bis(2-benzoxazolyl)stilbeneBBS≥ 0.88Deactivation of the excited state occurs through trans-cis photoisomerization.[1][2][3] At high concentrations, irradiation can lead to photocleavage of the stilbene moiety.[1][2][3]
4,4'-Bis(5-methyl-2-benzoxazolyl)stilbeneMe-BBSHigher than BBSThe presence of methyl groups enhances photostability compared to the parent compound, BBS.[4]

Table 2: Photostability of Common Commercial Fluorescent Dyes

Dye FamilySpecific DyeReported Photostability Characteristics
Alexa Fluor Alexa Fluor 488Significantly more photostable than fluorescein.[5]
Alexa Fluor 555More photostable than Cy3.[5]
Alexa Fluor 568Demonstrates higher photostability and brighter fluorescence compared to Fluorescein isothiocyanate (FITC).[6][7][8]
Cyanine Cy3Photostability can be significantly enhanced by encapsulation in host molecules like cyclodextrins.[9]
Cy5Photostability can be dramatically improved through direct conjugation with protective agents like cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox.[10][11]
FITC FluoresceinProne to rapid photobleaching, serving as a common benchmark against which more photostable dyes are compared.[6][7][8]

Experimental Protocol: Determination of Photobleaching Quantum Yield

The photobleaching quantum yield (Φb) is a key metric for quantifying the photostability of a fluorescent molecule. It represents the probability that a molecule will be photochemically altered per absorbed photon. A lower Φb indicates higher photostability. The following is a generalized protocol for its determination.

Objective: To determine the photobleaching quantum yield of a fluorescent dye in solution.

Materials:

  • Fluorescent dye of interest (e.g., stilbene derivative or commercial dye)

  • Spectroscopy-grade solvent (e.g., ethanol, water, PBS)

  • Reference dye with a known photobleaching quantum yield (optional, for relative measurements)

  • Spectrofluorometer with a temperature-controlled cuvette holder

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Light source for irradiation (e.g., laser or a lamp with a monochromator)

  • Actinometer (for absolute measurements of photon flux)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent dye in the chosen solvent.

    • Prepare a dilute working solution with an absorbance at the excitation wavelength of approximately 0.05 in a 1 cm path length cuvette to minimize inner filter effects.

  • Initial Measurements:

    • Measure the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorbance at the irradiation wavelength.

    • Measure the initial fluorescence intensity (F0) of the solution in the spectrofluorometer at the emission maximum.

  • Photobleaching Experiment:

    • Irradiate the sample solution in the cuvette with a continuous light source at a specific wavelength and constant intensity.

    • Periodically, at defined time intervals (t), stop the irradiation and record the fluorescence intensity (Ft) at the emission maximum.

    • Continue this process until the fluorescence intensity has significantly decreased (e.g., by 50% or more).

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(Ft/F0)) against the irradiation time (t).

    • The data should fit a first-order decay curve, and the slope of the linear fit will be the photobleaching rate constant (kb).

    • The photobleaching quantum yield (Φb) can be calculated using the following formula:

      Φb = kb / (2.303 * I0 * ε * l)

      where:

      • kb is the photobleaching rate constant (s-1).

      • I0 is the incident photon flux (moles of photons per cm2 per second). This can be determined using chemical actinometry.

      • ε is the molar extinction coefficient of the dye at the irradiation wavelength (M-1cm-1).

      • l is the path length of the cuvette (cm).

Relative Method: Alternatively, the photostability of an unknown dye can be compared to a reference dye with a known Φb. In this case, both dye solutions (with similar absorbance at the excitation wavelength) are irradiated under identical conditions. The relative photobleaching quantum yield can then be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the photostability of a fluorescent compound.

G cluster_irradiate Photobleaching cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_work Prepare Dilute Working Solution (Absorbance ~ 0.05) prep_stock->prep_work measure_abs Measure Absorption Spectrum (UV-Vis) prep_work->measure_abs measure_fluor Measure Initial Fluorescence (F0) prep_work->measure_fluor irradiate Irradiate Sample at Constant Wavelength & Intensity measure_fluor->irradiate measure_ft Measure Fluorescence (Ft) at Time Intervals irradiate->measure_ft periodically measure_ft->irradiate continue plot_data Plot ln(Ft/F0) vs. Time calc_kb Determine Photobleaching Rate Constant (kb) from Slope plot_data->calc_kb calc_phi Calculate Photobleaching Quantum Yield (Φb) calc_kb->calc_phi

A flowchart of the experimental workflow for determining the photostability of a fluorescent dye.

Conclusion

Commercial dyes, particularly the Alexa Fluor series, are well-established for their superior photostability compared to older dyes like FITC. For researchers considering the use of stilbene derivatives, it is recommended to perform in-house photostability benchmarking against relevant commercial dyes using a standardized protocol, such as the one outlined in this guide. This will ensure the selection of the most robust fluorescent probe for the specific experimental conditions and imaging requirements. Future research focusing on direct, quantitative comparisons will be invaluable to the scientific community for making informed decisions on fluorophore selection.

References

A Comparative Guide to the In-Vitro and In-Vivo Performance of Quinoline-Based Bio-imaging Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of fluorescent probes for bio-imaging has revolutionized our ability to visualize and understand complex biological processes in real-time. Among the various fluorophores, quinoline-based probes have garnered significant attention due to their favorable photophysical properties, synthetic accessibility, and diverse applications in sensing and imaging.[1][2][3] This guide provides an objective comparison of the in-vitro and in-vivo performance of quinoline-based bio-imaging probes, supported by experimental data and detailed methodologies, to aid researchers in the selection and application of these powerful molecular tools.

The transition from a controlled in-vitro environment to a complex living organism often presents significant challenges.[3] A probe that exhibits excellent performance in cell culture may not be effective in an animal model due to factors such as poor bioavailability, rapid metabolism, or off-target toxicity. Therefore, a thorough understanding of both in-vitro and in-vivo characteristics is crucial for the successful translation of these probes into clinical applications.

I. In-Vitro Performance Characteristics

In-vitro evaluation serves as the foundational step in characterizing a new bio-imaging probe. These studies are typically conducted in aqueous buffer systems and live cell cultures to assess the probe's fundamental photophysical and biological properties.

Key In-Vitro Performance Metrics:

  • Photophysical Properties: Quantum yield (Φ), molar absorptivity (ε), and Stokes shift are critical parameters that determine the brightness and signal-to-noise ratio of a probe.

  • Sensing Capabilities: For probes designed to detect specific analytes (e.g., metal ions, enzymes, viscosity), selectivity against potential interferents and sensitivity (limit of detection, LOD) are paramount.[4][5][6]

  • Cellular Imaging: Low cytotoxicity is essential for live-cell imaging. Good cell membrane permeability and specific localization to the organelle of interest are also crucial for targeted imaging.[7][8]

Table 1: Comparison of In-Vitro Performance for Selected Quinoline-Based Probes

Probe Name/TargetQuantum Yield (Φ)Limit of Detection (LOD)Target Specificity/ApplicationCell Line/Organelle LocalizationReference
TQSB for Al³⁺ Turn-on response7.0 nMHigh selectivity for Al³⁺Live cell imaging[8]
NIQ for Al³⁺ Turn-on response52 nMHigh selectivity for Al³⁺Live cell imaging[9]
Probe for Cu²⁺ Turn-on response1.03 µMSelective for copper ionsRAW 264.7 macrophage cells[5]
FQ-1 for Cu²⁺ Turn-on response1.8 nMSelective for Cu²⁺Live cell imaging[6]
FQ-2 for Cu²⁺ Turn-on response44.2 nMSelective for Cu²⁺Live cell imaging[6]
QL for Viscosity 28-fold increaseN/AViscosity sensingHeLa cells / Lysosomes[7]
QLS for Viscosity 37-fold increaseN/AViscosity sensingHeLa cells / Mitochondria[7]
QNO for Nitric Oxide 12-fold increase0.084 µMHigh selectivity for NOLive cells[10]

II. In-Vivo Performance Characteristics

Successful in-vivo imaging requires probes that can overcome the challenges posed by a complex biological system, including light scattering, tissue autofluorescence, and physiological clearance mechanisms.

Key In-Vivo Performance Metrics:

  • Tissue Penetration: Probes excited by near-infrared (NIR) light or through two-photon absorption (TPA) are highly desirable for deep-tissue imaging.[1][9]

  • Biodistribution and Clearance: Understanding the probe's distribution in different organs and its clearance rate is critical for assessing its efficacy and potential toxicity.

  • Signal-to-Background Ratio: The probe must generate a strong signal that can be distinguished from the autofluorescence of biological tissues.

  • Biocompatibility: The probe and its metabolites should exhibit minimal toxicity in the living organism.

Table 2: Comparison of In-Vivo Performance for Selected Quinoline-Based Probes

| Probe Name/Target | Animal Model | Imaging Modality | Tissue Penetration Depth | Key In-Vivo Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | NIR Probes for Aβ Aggregates | Transgenic Mice (AD model) | NIR Fluorescence | N/A (brain sections) | Successful imaging of Aβ aggregates in brain sections. |[1][2] | | NI-VIS for Viscosity | Zebrafish, Mice | Near-Infrared Fluorescence | N/A | Visualized viscosity changes in cirrhotic liver tissues and in vivo in zebrafish. |[11] | | Mito-ND for Viscosity | Mice | Fluorescence | N/A | Achieved viscosity fluorescence imaging of mouse liver and kidney injury. |[11] | | QNO for Nitric Oxide | Mice | Two-Photon Microscopy | 90-180 µm | Detected NO in live tissues. |[10] |

III. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of bio-imaging probes.

1. In-Vitro Characterization

  • Protocol for Spectroscopic Titration to Determine Selectivity and Sensitivity:

    • Prepare a stock solution of the quinoline-based probe in a suitable solvent (e.g., DMSO).

    • Prepare solutions of various analytes (target and potential interferents) in a biologically relevant buffer (e.g., PBS, pH 7.4).

    • In a cuvette, add the probe solution to the buffer.

    • Record the initial fluorescence spectrum.

    • Incrementally add the target analyte solution and record the fluorescence spectrum after each addition.

    • Repeat the experiment with other potential interfering analytes to assess selectivity.

    • The limit of detection (LOD) can be calculated based on the fluorescence response at low analyte concentrations.

  • Protocol for Cytotoxicity Assessment (MTT Assay):

    • Seed cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the quinoline probe for a specified duration (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.

  • Protocol for Live-Cell Imaging with Confocal Microscopy:

    • Culture cells on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with the quinoline probe at an optimized concentration and for a specific duration.

    • If co-localization studies are needed, co-stain with a commercially available organelle-specific tracker (e.g., MitoTracker, LysoTracker).

    • Wash the cells with PBS to remove excess probe.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths.

2. In-Vivo Imaging

  • Protocol for In-Vivo Imaging in a Mouse Model:

    • Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).[12]

    • Administer the quinoline-based probe via an appropriate route (e.g., intravenous, intraperitoneal injection).[12]

    • Place the animal in an in-vivo imaging system (e.g., IVIS spectrum).

    • Acquire images at different time points to monitor the probe's biodistribution and target accumulation.[12]

    • After the final imaging session, euthanize the animal and excise major organs for ex-vivo imaging to confirm the in-vivo signal distribution.[12][13]

IV. Visualization of Workflows and Mechanisms

G cluster_0 In-Vitro Evaluation cluster_1 In-Vivo Evaluation synthesis Probe Synthesis & Characterization photophysics Photophysical Studies (Quantum Yield, Stokes Shift) synthesis->photophysics selectivity Selectivity & Sensitivity (LOD, Binding Constant) photophysics->selectivity cytotoxicity Cytotoxicity Assay (e.g., MTT) selectivity->cytotoxicity cellular_imaging Live-Cell Imaging (Confocal Microscopy) cytotoxicity->cellular_imaging animal_model Animal Model Preparation cellular_imaging->animal_model Translation to In-Vivo probe_admin Probe Administration animal_model->probe_admin invivo_imaging In-Vivo Imaging (e.g., Two-Photon, NIR) probe_admin->invivo_imaging biodistribution Biodistribution & Clearance invivo_imaging->biodistribution exvivo Ex-Vivo Tissue Analysis biodistribution->exvivo

G cluster_0 Before Metal Ion Binding cluster_1 After Metal Ion Binding Probe_Free Quinoline Probe (Low Fluorescence) PET Photoinduced Electron Transfer (PET) (Quenching Mechanism) Probe_Free->PET Excitation Probe_Bound Probe-Metal Complex (High Fluorescence) Probe_Free->Probe_Bound Binding PET->Probe_Free Non-radiative decay CHEF Chelation-Enhanced Fluorescence (CHEF) Probe_Bound->CHEF Excitation CHEF->Probe_Bound Radiative decay (Fluorescence) Metal_Ion Metal Ion (e.g., Al³⁺, Cu²⁺)

G cluster_0 Low Viscosity Environment cluster_1 High Viscosity Environment Probe Quinoline Viscosity Probe Low_Vis Fast Intramolecular Rotation Probe->Low_Vis Excitation High_Vis Restricted Intramolecular Rotation Probe->High_Vis Excitation Quenched Non-Radiative Decay (Low Fluorescence) Low_Vis->Quenched Fluorescent Radiative Decay (High Fluorescence) High_Vis->Fluorescent

V. Conclusion

Quinoline-based bio-imaging probes are versatile tools with immense potential in biological research and medical diagnostics.[1][2] This guide highlights the critical importance of a multi-faceted evaluation approach, encompassing both rigorous in-vitro characterization and challenging in-vivo validation. While in-vitro studies provide essential data on a probe's fundamental properties, in-vivo experiments are indispensable for assessing its practical utility in a living system. The discrepancies often observed between these two settings underscore the complexity of translating molecular probes from the bench to the bedside. Future advancements in probe design will likely focus on improving in-vivo performance, with an emphasis on developing probes with longer excitation and emission wavelengths for deeper tissue penetration, enhanced biocompatibility, and more precise targeting capabilities.

References

Quantitative structure-activity relationship (QSAR) analysis of quinolinyl vinyl phenol analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinolinyl Vinyl Phenol Analogs as Anticancer Agents

For researchers and scientists in the field of drug discovery, understanding the relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative overview of the Quantitative Structure-Activity Relationship (QSAR) analysis of quinolinyl vinyl phenol analogs, a class of compounds showing promise as anticancer agents. By leveraging experimental data and computational modeling, we can elucidate the key structural features that contribute to their cytotoxic effects, paving the way for the design of more potent and selective drug candidates.

Data Presentation: Unveiling Structure-Activity Relationships

The anticancer activity of quinolinyl vinyl phenol analogs is influenced by various structural modifications. The following tables summarize the cytotoxic effects (IC50 values) of representative compounds against different cancer cell lines, alongside key molecular descriptors used in QSAR studies.

Table 1: Anticancer Activity of Quinolinyl Vinyl Phenol Analogs and Related Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 3-(2-Quinolin-2-yl-vinyl)-phenolBreast Cancer<10[1]
2 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenolOsteosarcoma (U2OS)50.5 ± 3.8[2][3]
3 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideAmelanotic Melanoma (C-32)12.3 ± 0.9[4]
4 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideBreast Adenocarcinoma (MDA-MB-231)15.4 ± 1.1[4]
5 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideLung Adenocarcinoma (A549)18.2 ± 1.3[4]

Table 2: Key Molecular Descriptors in QSAR Models for Anticancer Activity

Descriptor TypeDescriptor NameDefinitionPotential Influence on Activity
Electronic HOMO Energy (Highest Occupied Molecular Orbital)Energy of the outermost electron-containing orbital.Relates to the molecule's ability to donate electrons.
LUMO Energy (Lowest Unoccupied Molecular Orbital)Energy of the first vacant orbital.Relates to the molecule's ability to accept electrons.
Dipole MomentA measure of the polarity of the molecule.Influences drug-receptor interactions.
Topological Molecular Connectivity IndicesNumerical values that describe the branching and complexity of a molecule.Correlates with molecular size and shape.
Wiener IndexThe sum of the distances between all pairs of atoms in a molecule.Relates to molecular compactness.
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of the molecule's hydrophobicity.Affects membrane permeability and solubility.
Molar Refractivity (MR)A measure of the volume occupied by a molecule and its polarizability.Relates to ligand-receptor binding.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of QSAR studies. Below are typical methodologies employed in the synthesis and biological evaluation of quinolinyl vinyl phenol analogs.

Synthesis of Quinolinyl Vinyl Phenol Analogs

A general method for the synthesis of quinolinyl vinyl phenol analogs involves a condensation reaction. For example, the synthesis of 3-(2-Quinolin-2-yl-vinyl)-phenol can be achieved through the reaction of 2-methylquinoline with 3-hydroxybenzaldehyde in the presence of a catalyst, such as acetic anhydride, followed by purification.

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized compounds is typically evaluated using various cancer cell lines.

MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the quinolinyl vinyl phenol analogs and incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Computational QSAR Modeling

The development of a QSAR model involves several key steps.

  • Data Set Preparation: A dataset of quinolinyl vinyl phenol analogs with their corresponding biological activities (e.g., IC50 values) is compiled.

  • Molecular Descriptor Calculation: A variety of molecular descriptors (electronic, topological, physicochemical, etc.) are calculated for each molecule in the dataset using specialized software.

  • Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.[5]

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Application Mol_Struct Molecular Structures Descriptors Calculate Molecular Descriptors Mol_Struct->Descriptors Bio_Activity Biological Activity (IC50) QSAR_Model Develop QSAR Model (e.g., MLR) Bio_Activity->QSAR_Model Descriptors->QSAR_Model Validation Validate Model QSAR_Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction SAR Elucidate Structure-Activity Relationship Validation->SAR Signaling_Pathway QVPA Quinolinyl Vinyl Phenol Analog Topoisomerase Topoisomerase II QVPA->Topoisomerase Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase->DNA_Damage Induces Apoptosis_Pathway Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Activates Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Leads to

References

Unveiling the Binding Capabilities of a Promising Fluorescent Probe: A Comparative Guide to "Phenol, p-[2-(4-quinolyl)vinyl]-"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the quest for precise molecular probes is paramount. "Phenol, p-[2-(4-quinolyl)vinyl]-", a member of the styryl quinoline dye family, presents itself as a compelling candidate for detecting and quantifying specific biological analytes. This guide provides a comprehensive comparison of its potential binding mechanisms, supported by experimental data from analogous compounds, and offers detailed protocols for its application.

"Phenol, p-[2-(4-quinolyl)vinyl]-", with its characteristic quinoline and phenol moieties linked by a vinyl bridge, is structurally primed for interaction with various biomolecules. Its extended π-electron system is indicative of fluorescent properties that can be modulated upon binding to a target, a crucial feature for a molecular probe. Studies on structurally similar styryl quinoline dyes suggest that this compound is a promising tool for investigating protein aggregation phenomena, particularly those associated with neurodegenerative diseases, and for probing nucleic acid structures.

Comparative Analysis of Binding Affinities

While direct quantitative binding data for "Phenol, p-[2-(4-quinolyl)vinyl]-" is not extensively available in public literature, a comparative analysis of related compounds offers valuable insights into its potential efficacy. The following table summarizes the binding affinities of analogous styryl dyes and other relevant probes with key biological targets. This data serves as a benchmark for evaluating the potential performance of "Phenol, p-[2-(4-quinolyl)vinyl]-".

Probe CompoundTarget AnalyteBinding Affinity (Kd or Ki)Measurement Technique
Thioflavin T (ThT)α-Synuclein Fibrils~1.8 - 6.3 µM (Kd)Fluorescence Titration[1][2]
BTA-1α-Synuclein FibrilsNo significant bindingFluorescence Anisotropy[1]
Quinolone DerivativesDNA~4 µM (KD)X-ray Crystallography[3]
Diquinoline CompoundsCalf Thymus DNA8.3 - 83.3 µM (Ka-1)Equilibrium Dialysis[4]
NorfloxacinDNA-DNA Unwinding Assay[5]

This table provides comparative data from related compounds to infer the potential binding characteristics of "Phenol, p-[2-(4-quinolyl)vinyl]-".

Elucidating the Binding Mechanism: A Step-by-Step Experimental Approach

To verify and quantify the binding of "Phenol, p-[2-(4-quinolyl)vinyl]-" to a target analyte, a detailed experimental protocol based on fluorescence spectroscopy is indispensable. This method allows for the determination of key binding parameters such as the dissociation constant (Kd) and the number of binding sites.

Experimental Protocol: Characterization of Probe-Analyte Interaction by Fluorescence Spectroscopy

Objective: To determine the binding affinity of "Phenol, p-[2-(4-quinolyl)vinyl]-" with a target analyte (e.g., aggregated protein or DNA) using fluorescence spectroscopy.

Materials:

  • "Phenol, p-[2-(4-quinolyl)vinyl]-" stock solution (in a suitable solvent like DMSO)

  • Target analyte stock solution (e.g., pre-aggregated amyloid-beta fibrils, α-synuclein, or a specific DNA sequence)

  • Appropriate buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilutions of the target analyte in the buffer solution.

    • Prepare a working solution of "Phenol, p-[2-(4-quinolyl)vinyl]-" at a fixed concentration in the same buffer. The final concentration of the probe should be chosen to give a measurable fluorescence signal without causing self-quenching.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of "Phenol, p-[2-(4-quinolyl)vinyl]-". The emission spectrum should be recorded over a suitable wavelength range.

    • Record the fluorescence spectrum of the probe solution alone (in the absence of the analyte).

    • Sequentially add increasing concentrations of the target analyte to the probe solution in the cuvette.

    • After each addition, allow the solution to equilibrate for a specified time (e.g., 5-10 minutes) at a constant temperature.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Monitor the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.

    • Correct the fluorescence intensity for any inner filter effects if necessary.

    • Plot the change in fluorescence intensity (ΔF = F - F0, where F is the fluorescence in the presence of the analyte and F0 is the fluorescence of the probe alone) against the analyte concentration.

    • To determine the dissociation constant (Kd), the data can be fitted to a suitable binding model, such as the single-site binding model using the following equation: ΔF = (ΔFmax * [Analyte]) / (Kd + [Analyte]) where ΔFmax is the maximum change in fluorescence at saturation.

Visualizing the Pathway and Workflow

To further clarify the proposed binding mechanism and the experimental process, the following diagrams have been generated.

Binding_Mechanism cluster_analyte Target Analyte cluster_probe Fluorescent Probe Analyte Protein Aggregate (e.g., Amyloid-β Fibril) Binding Probe-Analyte Complex Analyte->Binding Binding Site (e.g., β-sheet groove) Probe Phenol, p-[2-(4-quinolyl)vinyl]- Probe->Binding Hydrophobic & Electrostatic Interactions Fluorescence_Change Enhanced Fluorescence Binding->Fluorescence_Change Conformational Restriction & Environmental Change

Caption: Proposed binding mechanism of the fluorescent probe with a protein aggregate.

Experimental_Workflow Start Start: Prepare Probe & Analyte Solutions Titration Titrate Probe with Increasing Analyte Concentration Start->Titration Measurement Measure Fluorescence Emission Spectra Titration->Measurement Data_Collection Record Fluorescence Intensity vs. [Analyte] Measurement->Data_Collection Analysis Analyze Data: Fit to Binding Model Data_Collection->Analysis Results Determine Binding Parameters (Kd, Stoichiometry) Analysis->Results End End: Characterize Binding Interaction Results->End

Caption: Workflow for determining probe-analyte binding affinity.

References

Side-by-side comparison of different synthesis methods for 4-(4-hydroxystyryl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the efficient synthesis of target molecules is paramount. This guide provides a side-by-side comparison of various synthetic methodologies for 4-(4-hydroxystyryl)quinoline, a scaffold of interest in medicinal chemistry. The following sections detail common synthetic routes, presenting quantitative data, experimental protocols, and a logical workflow for method selection.

Comparison of Synthetic Methods

The synthesis of 4-(4-hydroxystyryl)quinoline can be approached through several established organic reactions. The choice of method often depends on factors such as desired yield, available starting materials, and tolerance to specific reaction conditions. Below is a summary of key performance indicators for some of the most pertinent synthetic strategies.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Knoevenagel Condensation 4-Methylquinoline, 4-HydroxybenzaldehydePiperidineAcetic AnhydrideReflux6~75-85
Wittig Reaction 4-(Triphenylphosphoniomethyl)quinoline salt, 4-HydroxybenzaldehydeStrong Base (e.g., n-BuLi, NaH)THF, DMSORT - 802-12~60-80
Heck Reaction 4-Haloquinoline, 4-HydroxystyrenePalladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)DMF, Acetonitrile80-12012-24~50-70
Suzuki Coupling 4-Haloquinoline, 4-Hydroxystyrylboronic acid or esterPalladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Toluene, Dioxane80-11012-24~65-85
Sonogashira Coupling 4-Haloquinoline, 4-EthynylphenolPalladium/Copper Catalysts (e.g., PdCl₂(PPh₃)₂/CuI)Triethylamine, THFRT - 604-12~70-90

Note: The data presented in this table is aggregated from various sources and may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the key reactions discussed.

Knoevenagel Condensation

The Knoevenagel condensation provides a straightforward approach to forming the styryl double bond.

Procedure:

  • A mixture of 4-methylquinoline (1 equivalent) and 4-hydroxybenzaldehyde (1.2 equivalents) is prepared in acetic anhydride.

  • A catalytic amount of piperidine (0.1 equivalents) is added to the mixture.

  • The reaction mixture is heated to reflux and maintained for 6 hours.

  • After cooling, the mixture is poured into ice water, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield 4-(4-hydroxystyryl)quinoline.

Wittig Reaction

The Wittig reaction is a versatile method for olefination, offering good control over the geometry of the resulting double bond.[1][2][3]

Procedure:

  • To a solution of the appropriate 4-(triphenylphosphoniomethyl)quinoline salt (1 equivalent) in an anhydrous solvent such as THF or DMSO, a strong base (e.g., n-butyllithium or sodium hydride, 1.1 equivalents) is added at 0 °C under an inert atmosphere.

  • The resulting ylide solution is stirred for 1 hour at room temperature.

  • A solution of 4-hydroxybenzaldehyde (1 equivalent) in the same anhydrous solvent is then added dropwise.

  • The reaction mixture is stirred at room temperature or heated to 80 °C for 2-12 hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4-(4-hydroxystyryl)quinoline.

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[4][5]

Procedure:

  • In a reaction vessel, a 4-haloquinoline (e.g., 4-bromoquinoline or 4-iodoquinoline, 1 equivalent), 4-hydroxystyrene (1.2 equivalents), a palladium catalyst (e.g., palladium(II) acetate, 0.05 equivalents), a phosphine ligand (e.g., triphenylphosphine, 0.1 equivalents), and a base (e.g., triethylamine or potassium carbonate, 2 equivalents) are combined in a solvent such as DMF or acetonitrile.

  • The mixture is degassed and then heated to 80-120 °C under an inert atmosphere for 12-24 hours.

  • After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give 4-(4-hydroxystyryl)quinoline.

Suzuki Coupling

The Suzuki coupling offers a robust method for the formation of carbon-carbon bonds with high functional group tolerance.[6][7][8]

Procedure:

  • A mixture of a 4-haloquinoline (1 equivalent), a 4-hydroxystyrylboronic acid or its ester derivative (1.2 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents), and a base (e.g., aqueous sodium carbonate or potassium phosphate, 2 equivalents) is prepared in a solvent system such as toluene/ethanol/water or dioxane/water.

  • The reaction mixture is thoroughly degassed and then heated to 80-110 °C under an inert atmosphere for 12-24 hours.

  • Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography to yield 4-(4-hydroxystyryl)quinoline.

Sonogashira Coupling followed by Reduction

The Sonogashira coupling provides an efficient route to an alkynyl intermediate, which can then be reduced to the desired styryl product.[9]

Procedure (Two Steps):

  • Sonogashira Coupling: A mixture of a 4-haloquinoline (1 equivalent), 4-ethynylphenol (1.1 equivalents), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride, 0.03 equivalents), a copper(I) co-catalyst (e.g., copper(I) iodide, 0.05 equivalents), and a base (e.g., triethylamine) in a solvent like THF is stirred at room temperature to 60 °C for 4-12 hours under an inert atmosphere. After completion, the reaction mixture is worked up to isolate the 4-(4-hydroxyphenylethynyl)quinoline intermediate.

  • Reduction: The intermediate from the previous step is then subjected to a selective reduction of the triple bond. This can be achieved through various methods, such as catalytic hydrogenation using Lindlar's catalyst to favor the cis-alkene or using a dissolving metal reduction (e.g., sodium in liquid ammonia) for the trans-alkene. The choice of reduction method will determine the stereochemistry of the final product. The reduced product is then purified to give 4-(4-hydroxystyryl)quinoline.

Synthesis Strategy Selection

The selection of an appropriate synthetic route depends on several factors. The following diagram illustrates a logical workflow to aid in this decision-making process.

SynthesisMethodSelection start Define Synthesis Goals yield High Yield Critical? start->yield starting_materials Starting Material Availability yield->starting_materials Yes conditions Reaction Condition Sensitivity yield->conditions No knoevenagel Knoevenagel Condensation starting_materials->knoevenagel 4-Methylquinoline Available wittig Wittig Reaction starting_materials->wittig Phosphonium Salt Accessible heck Heck Reaction starting_materials->heck 4-Haloquinoline & 4-Hydroxystyrene Available suzuki Suzuki Coupling starting_materials->suzuki 4-Haloquinoline & Boronic Acid Deriv. Available sonogashira Sonogashira Coupling starting_materials->sonogashira 4-Haloquinoline & 4-Ethynylphenol Available stereochem Stereochemical Control Needed? conditions->stereochem stereochem->knoevenagel No stereochem->wittig Yes stereochem->heck No stereochem->suzuki No stereochem->sonogashira Partial (via reduction)

Caption: Decision workflow for selecting a synthesis method for 4-(4-hydroxystyryl)quinoline.

This guide provides a foundational understanding of the various synthetic approaches to 4-(4-hydroxystyryl)quinoline. Researchers are encouraged to consult the primary literature for more detailed information and to optimize conditions for their specific needs.

References

Evaluating "Phenol, p-[2-(4-quinolyl)vinyl]-" for Live-Cell Imaging: A Comparative Cytotoxicity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of fluorescent probes for live-cell imaging is a critical step in experimental design, with the ideal candidate offering bright, stable fluorescence and minimal perturbation to cellular processes. This guide provides a comparative overview of the cytotoxicity of "Phenol, p-[2-(4-quinolyl)vinyl]-", a quinoline-based styryl dye, against commonly used live-cell imaging agents. Due to a lack of direct cytotoxicity data for "Phenol, p-[2-(4-quinolyl)vinyl]-", this guide presents a hypothetical cytotoxicity profile based on published data for structurally similar quinoline and styryl compounds. This information is intended to guide researchers in designing appropriate cytotoxicity assessments for this and other novel imaging agents.

General Workflow for Cytotoxicity Assessment

A systematic evaluation of a compound's cytotoxicity is essential before its application in live-cell imaging. The following diagram outlines a typical experimental workflow for assessing cell viability and the mechanisms of cell death.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Imaging-Based Assessment A Dose-Response Treatment (e.g., 24, 48, 72 hours) B Cell Viability Assay (e.g., MTT, resazurin) A->B C Apoptosis vs. Necrosis Assay (e.g., Annexin V & Propidium Iodide) B->C If cytotoxic F Live/Dead Staining (e.g., Calcein AM & Ethidium Homodimer-III) B->F If cytotoxic D Membrane Integrity Assay (e.g., LDH release) C->D E Caspase Activity Assay (e.g., Caspase-3/7) C->E G High-Content Imaging & Analysis F->G

Caption: A generalized workflow for assessing the cytotoxicity of a novel compound for live-cell imaging applications.

Comparative Cytotoxicity Data

The following table summarizes the reported cytotoxicity of common live-cell imaging probes and provides a hypothetical cytotoxicity profile for "Phenol, p-[2-(4-quinolyl)vinyl]-" based on the known effects of related quinoline and styryl compounds.[1][2][3][4][5][6] It is crucial to experimentally determine the specific IC50 value for "Phenol, p-[2-(4-quinolyl)vinyl]-" in the cell line of interest.

CompoundClassTypical ConcentrationIC50 (µM)Primary Cytotoxic Mechanism
Phenol, p-[2-(4-quinolyl)vinyl]-* Quinoline-based Styryl Dye1-10 µMHypothetical: 10-50Likely apoptosis induction
Calcein AMAcetoxymethyl Ester0.1-1 µM>50[7]Low intrinsic toxicity
Hoechst 33342Bisbenzimide DNA Stain1-5 µg/mL~10-20[8][9]DNA synthesis inhibition, apoptosis[8][10]
Propidium IodideIntercalating Agent1-5 µg/mLNot applicable (membrane impermeant in live cells)Necrosis (membrane damage)
Ethidium Homodimer-IIIIntercalating Agent0.1-1 µMNot applicable (membrane impermeant in live cells)Necrosis (membrane damage)[11][12]

*The cytotoxicity of "Phenol, p-[2-(4-quinolyl)vinyl]-" is hypothetical and should be experimentally verified. Quinoline derivatives and styryl dyes have been reported to exhibit cytotoxicity, often through the induction of apoptosis.[1][2][3][4][5][6]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • "Phenol, p-[2-(4-quinolyl)vinyl]-" and other test compounds

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V and Propidium Iodide Assay for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells using the test compounds for the desired time.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.[13]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (100 µg/mL working solution).[15]

  • Incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14][15]

LDH Release Assay for Membrane Integrity

This colorimetric assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Treated and control cells in a 96-well plate

  • LDH Cytotoxicity Detection Kit

  • Microplate reader

Procedure:

  • After treatment with the test compounds, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for up to 30 minutes at room temperature, protected from light.[16]

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.[16]

Hypothetical Signaling Pathway Affected by Cytotoxicity

Cytotoxic compounds can interfere with various cellular signaling pathways, leading to apoptosis or necrosis. The following diagram illustrates a hypothetical pathway where a cytotoxic agent could induce apoptosis through the activation of caspases.

G Compound Phenol, p-[2-(4-quinolyl)vinyl]- Mitochondria Mitochondrial Stress Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified, hypothetical signaling cascade illustrating how a cytotoxic compound might induce apoptosis.

Conclusion

While "Phenol, p-[2-(4-quinolyl)vinyl]-" may offer desirable spectral properties for live-cell imaging, its potential cytotoxicity, inferred from related chemical structures, necessitates a thorough evaluation before experimental use. Researchers are strongly encouraged to perform comprehensive cytotoxicity assays, such as those outlined in this guide, to determine the optimal, non-toxic working concentrations for their specific cell types and experimental conditions. This will ensure the integrity of the biological system under investigation and the validity of the imaging data obtained.

References

Safety Operating Guide

Safe Disposal of Phenol, p-[2-(4-quinolyl)vinyl]-: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the safe disposal of Phenol, p-[2-(4-quinolyl)vinyl]-.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][2]
Body Protection Lab coat or chemical-resistant apron.[2]
Respiratory Use in a well-ventilated area or under a fume hood.[1][2]
Step-by-Step Disposal Protocol

The disposal of Phenol, p-[2-(4-quinolyl)vinyl]- must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]

  • Segregation and Storage:

    • Carefully collect the waste material in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "Phenol, p-[2-(4-quinolyl)vinyl]-".

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Contact Environmental Health and Safety (EHS):

    • Notify your institution's EHS department or equivalent safety office about the hazardous waste.

    • They will provide specific guidance based on your location's regulations and arrange for a pickup by a licensed hazardous waste contractor.

  • Documentation:

    • Maintain a detailed record of the waste, including the chemical name, quantity, and date of generation. This is crucial for regulatory compliance.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol) followed by soap and water.

    • Dispose of all contaminated materials, including PPE, as hazardous waste.

Visualizing the Disposal Workflow

The following diagram outlines the critical steps for the safe disposal of Phenol, p-[2-(4-quinolyl)vinyl]-.

cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal cluster_cleanup Final Steps start Start: Identify Waste Phenol, p-[2-(4-quinolyl)vinyl]- ppe Wear Appropriate PPE start->ppe collect Collect in Designated Hazardous Waste Container ppe->collect label_container Label Container Clearly collect->label_container store Store in a Safe, Ventilated Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs arrange_pickup Arrange for Professional Disposal contact_ehs->arrange_pickup document Document Waste Details arrange_pickup->document decontaminate Decontaminate Work Area and Equipment document->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe end End of Process dispose_ppe->end cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Response Plan cluster_disposal Waste Management haz_id Identify Chemical Hazards (Toxicity, Corrosivity) ppe Personal Protective Equipment (PPE) haz_id->ppe engineering Engineering Controls (Fume Hood) haz_id->engineering admin Administrative Controls (Training, SOPs) haz_id->admin spill Spill Response Procedure haz_id->spill exposure First Aid for Exposure haz_id->exposure waste Proper Waste Disposal Protocol ppe->waste engineering->waste admin->waste spill->waste exposure->waste

References

Essential Safety and Operational Guide for Handling Phenol, p-[2-(4-quinolyl)vinyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Phenol, p-[2-(4-quinolyl)vinyl]-. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

I. Understanding the Hazards

Phenol, p-[2-(4-quinolyl)vinyl]- is a compound that combines the hazardous properties of both phenol and quinoline. Phenol is toxic, corrosive, and can cause severe skin burns and eye damage.[1] It can be absorbed through the skin and act as a systemic toxin.[1] Quinoline is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[2][3] Therefore, extreme caution must be exercised when handling this compound.

II. Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling Phenol, p-[2-(4-quinolyl)vinyl]-.

Body Part Required PPE Specifications and Guidelines
Hands Double-layered chemical resistant glovesFor incidental contact with dilute solutions (<10%), double exam-style nitrile or thicker (8mil) nitrile gloves are recommended. For concentrated solutions, use utility-grade neoprene or butyl rubber gloves over nitrile gloves.[4]
Eyes/Face Safety goggles and face shieldSafety goggles are required at all times. A face shield must be worn over goggles when there is a potential for splashes.[4]
Body Fully buttoned lab coat and apronA lab coat that covers the body to the ankles is required. A butyl rubber or neoprene apron should be worn over the lab coat if a splash is likely.[1][4]
Respiratory RespiratorWork must be conducted in a certified chemical fume hood.[4][5] If there is a risk of exceeding exposure limits, a respirator with an organic vapor cartridge and a particulate filter (N95, R95, or P95) is necessary.[6]
Feet Closed-toe shoesSolid-top, closed-toe shoes must be worn in the laboratory.[4][5]

III. Operational Plan: Step-by-Step Handling Procedures

This workflow ensures that Phenol, p-[2-(4-quinolyl)vinyl]- is handled safely from preparation to disposal.

Handling_Workflow prep Preparation - Verify fume hood function - Assemble all necessary materials - Don appropriate PPE handling Handling & Use - Work within the fume hood - Avoid creating dust or aerosols - Keep containers tightly closed when not in use prep->handling spill Spill Response - Evacuate and alert others - Absorb with inert material (e.g., vermiculite) - Collect in a sealed container for disposal handling->spill decon Decontamination - Wipe down surfaces with an appropriate solvent - Wash glassware with detergent and water handling->decon waste Waste Disposal - Collect all waste in a designated, labeled container - Dispose of as hazardous chemical waste spill->waste decon->waste

Caption: Workflow for the safe handling of Phenol, p-[2-(4-quinolyl)vinyl]-.

Experimental Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Gather all necessary equipment and reagents.

    • Don all required PPE as outlined in the table above.

    • Never work alone when handling this compound.[1]

  • Handling and Use:

    • All work with Phenol, p-[2-(4-quinolyl)vinyl]-, including weighing and preparing solutions, must be conducted within a chemical fume hood.[4][5]

    • Handle the compound in a manner that minimizes the creation of dust or aerosols.

    • Keep all containers tightly sealed when not in use.

    • Store the compound in a cool, dry, and well-ventilated area, away from light, moisture, and incompatible materials like strong oxidizing agents, strong acids, or bases.[4][7]

  • Emergency Procedures:

    • Skin Contact: Immediately and rapidly remove contaminated clothing.[1] Wipe the affected area with polyethylene glycol (PEG 300 or 400) if available.[1] If PEG is not available, flush with copious amounts of water for at least 15-20 minutes.[7] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

IV. Disposal Plan

All materials contaminated with Phenol, p-[2-(4-quinolyl)vinyl]- must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., gloves, absorbent materials, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[4][8] Do not pour any waste down the drain.[3]

V. Chemical and Physical Data

The following table summarizes key quantitative data for Phenol, p-[2-(4-quinolyl)vinyl]-.

Property Value
Molecular Formula C₁₇H₁₃NO
Molecular Weight 247.29 g/mol
Boiling Point 443.4°C at 760 mmHg
Flash Point 222°C
Density 1.246 g/cm³
HS Code 2933499090

Data sourced from available chemical databases.[9]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.